Product packaging for N-Acetylprocainamide(Cat. No.:CAS No. 32795-44-1)

N-Acetylprocainamide

Cat. No.: B1201580
CAS No.: 32795-44-1
M. Wt: 277.36 g/mol
InChI Key: KEECCEWTUVWFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Acetylprocainamide (NAPA, Acecainide) is a pharmacologically active N-acetylated metabolite of the antiarrhythmic drug procainamide . This compound is a valuable tool for cardiovascular research, primarily characterized as a Class III antiarrhythmic agent due to its ability to block potassium channels, which delays phase 3 repolarization and increases the action potential duration and effective refractory period in cardiac cells . This mechanism can suppress tachyarrhythmias caused by re-entry circuits, making it a compound of interest for studying ventricular arrhythmias . While traditionally classified as a pure Class III antiarrhythmic, recent evidence indicates that its electrophysiological effects are species-dependent , and it may also exhibit Class I (sodium channel blocking) behavior in certain models, highlighting an important area for ongoing investigation . Its parent compound, procainamide, is a Class Ia antiarrhythmic, making NAPA an excellent comparative model for studying structure-activity relationships and metabolic transformations . From a safety pharmacology perspective, research suggests that NAPA appears to offer a key advantage over procainamide by demonstrating a reduced tendency to form antinuclear antibodies and induce drug-induced lupus erythematosus , a serious adverse effect associated with long-term procainamide therapy . Its predominant non-cardiac adverse effects in clinical studies involved the gastrointestinal and central nervous systems . Disclaimer: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N3O2 B1201580 N-Acetylprocainamide CAS No. 32795-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamido-N-[2-(diethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEECCEWTUVWFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34118-92-8 (mono-hydrochloride)
Record name Acecainide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048414
Record name Acecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32795-44-1
Record name N-Acetylprocainamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32795-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acecainide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-((2-(Diethylamino)ethyl)carbamoyl)-acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACECAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/910Q707V6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetylprocainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Developmental History of N-Acetylprocainamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylprocainamide (NAPA), the primary and active metabolite of the Class Ia antiarrhythmic drug procainamide, has carved its own niche in the landscape of cardiac electrophysiology. Initially identified as a byproduct of procainamide metabolism, subsequent investigations revealed its distinct Class III antiarrhythmic properties, characterized by a prolongation of the cardiac action potential duration. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental findings related to this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, pharmacokinetic profile, and the methodologies used for its characterization.

Introduction: From Metabolite to Therapeutic Agent

The story of this compound (NAPA) begins with its parent compound, procainamide. Procainamide was developed in the mid-20th century as a more stable alternative to procaine, which exhibited antiarrhythmic effects but was rapidly hydrolyzed in the body.[1] In the early 1970s, researchers identified this compound as the major metabolite of procainamide in humans.[2] This discovery was pivotal, as it was soon established that NAPA itself possessed significant antiarrhythmic activity.[2]

A key motivation for the independent development of NAPA was its pharmacokinetic profile. NAPA exhibits a longer elimination half-life compared to procainamide, suggesting the potential for less frequent dosing and improved patient compliance.[2] Furthermore, it was initially hoped that NAPA might exhibit a more favorable side-effect profile, particularly concerning the drug-induced lupus erythematosus syndrome associated with long-term procainamide therapy.[1] These factors spurred further investigation into NAPA as a standalone antiarrhythmic agent.

Mechanism of Action: A Class III Antiarrhythmic

This compound is classified as a Class III antiarrhythmic agent according to the Vaughan Williams classification.[3][4] Its primary mechanism of action involves the blockade of the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[5][6] This channel is crucial for the repolarization phase of the cardiac action potential.

By inhibiting the IKr current, NAPA delays the efflux of potassium ions from cardiomyocytes during repolarization. This leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of cardiac tissue.[4][7] This prolonged refractory period makes the heart less susceptible to re-entrant arrhythmias, which are a common cause of tachycardias.

While procainamide, a Class Ia agent, primarily targets sodium channels, NAPA's selectivity for potassium channels defines its distinct electrophysiological profile.[8][9] However, some studies suggest that at higher concentrations, NAPA may also exhibit some sodium channel blocking activity.[2][10]

Signaling Pathway Diagram

NAPA_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_potential Cardiac Action Potential NAPA This compound hERG hERG (IKr) Potassium Channel NAPA->hERG Blocks K_ion K+ hERG->K_ion K+ Efflux Phase3 Phase 3 (Repolarization) hERG->Phase3 K_ion->Phase3 Mediates Na_ion Na+ Phase0 Phase 0 (Depolarization) Na_ion->Phase0 Initiates Na_channel Voltage-gated Na+ Channel Na_channel->Na_ion Na+ Influx Ca_ion Ca2+ Phase2 Phase 2 (Plateau) Ca_ion->Phase2 Maintains Ca_channel L-type Ca2+ Channel Ca_channel->Ca_ion Ca2+ Influx AP_graph Phase1 Phase 1 (Initial Repolarization) Phase4 Phase 4 (Resting Potential)

Caption: Mechanism of action of this compound on the cardiomyocyte.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound gathered from various clinical and preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound
ParameterValuePatient PopulationReference(s)
Elimination Half-life 4.3 - 15.1 hoursNormal renal function[3]
Up to 42 hoursAnephric patients[3]
Volume of Distribution (Vd) 1.25 ± 0.28 L/kgPatients with chronic ventricular arrhythmias[11]
1.5 L/kgFunctionally anephric patients on hemodialysis[12]
Total Body Clearance 2.08 ± 0.36 mL/min/kgNormal renal function[3]
3.28 ± 0.52 mL/min/kgNormal renal function[3]
Protein Binding ~10%[3]
Bioavailability (Oral) >80%[3]
Renal Excretion (unchanged) 59 - 89%Normal renal function[3]
Table 2: Therapeutic and Toxic Concentrations of this compound
Concentration TypePlasma ConcentrationClinical ContextReference(s)
Therapeutic Range 12.0 - 18.0 mcg/mLGeneral therapeutic drug monitoring[13]
15 - 25 mcg/mLSuppression of chronic ventricular premature beats[3]
Critical/Toxic Value >40.0 mcg/mLGeneral therapeutic drug monitoring[13]
Combined Procainamide + NAPA Therapeutic Range 10 - 30 mg/LPatients on CRRT[12]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound.

Determination of this compound in Plasma/Serum by High-Performance Liquid Chromatography (HPLC)

This protocol is a composite based on several published methods for the simultaneous analysis of procainamide and NAPA.[1][8][14][15]

Objective: To quantify the concentration of this compound in biological matrices.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • Reverse-phase C18 column

  • Internal standard (e.g., N-propionylprocainamide)

  • Mobile phase: Acetonitrile/methanol and aqueous buffer (e.g., phosphate or acetate buffer) with pH adjustment.

  • Extraction solvent: Dichloromethane or a mixture of organic solvents.

  • Reagents for pH adjustment (e.g., sodium hydroxide, hydrochloric acid).

  • Centrifuge

  • Evaporator (e.g., nitrogen stream or vacuum centrifuge)

Procedure:

  • Sample Preparation:

    • To 1.0 mL of plasma or serum in a centrifuge tube, add a known amount of the internal standard.

    • Vortex mix briefly.

  • Extraction:

    • Add 5 mL of extraction solvent to the sample.

    • Vortex mix vigorously for 1-2 minutes to ensure thorough extraction.

    • Centrifuge at 2000-3000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge at a controlled temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried extract in a small, known volume (e.g., 100-200 µL) of the mobile phase.

    • Vortex mix to dissolve the residue.

  • HPLC Analysis:

    • Inject a defined volume (e.g., 20-50 µL) of the reconstituted sample onto the HPLC system.

    • Elute the compounds isocratically or with a gradient using the prepared mobile phase at a constant flow rate.

    • Detect the eluting compounds using a UV detector at a specific wavelength (e.g., 254 nm or 280 nm).

  • Quantification:

    • Identify and quantify the peaks corresponding to NAPA and the internal standard based on their retention times.

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration of NAPA in the original sample by comparing the peak area ratio of NAPA to the internal standard against the calibration curve.

HPLC Analysis Workflow

HPLC_Workflow start Start: Plasma/Serum Sample sample_prep 1. Sample Preparation (Add Internal Standard) start->sample_prep extraction 2. Liquid-Liquid Extraction sample_prep->extraction centrifugation 3. Centrifugation extraction->centrifugation separation 4. Separation of Organic Layer centrifugation->separation evaporation 5. Evaporation to Dryness separation->evaporation reconstitution 6. Reconstitution in Mobile Phase evaporation->reconstitution injection 7. HPLC Injection reconstitution->injection analysis 8. Chromatographic Separation & UV Detection injection->analysis quantification 9. Data Analysis & Quantification analysis->quantification end End: NAPA Concentration quantification->end

Caption: Workflow for the quantification of this compound in biological samples using HPLC.

Electrophysiological Analysis of hERG Channel Blockade by this compound using Patch-Clamp Technique

This protocol is a generalized representation based on standard methodologies for studying ion channel pharmacology.[2][16][17][18][19]

Objective: To characterize the inhibitory effect of this compound on the hERG potassium channel current.

Materials:

  • Cell line stably expressing hERG channels (e.g., HEK293 or CHO cells).

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Extracellular (bath) solution: Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose), pH adjusted to 7.4.

  • Intracellular (pipette) solution: Containing a high concentration of potassium (e.g., KCl or K-gluconate), EGTA, HEPES, and ATP, pH adjusted to 7.2.

  • This compound stock solution.

  • Perfusion system for drug application.

Procedure:

  • Cell Preparation:

    • Culture hERG-expressing cells to an appropriate confluency.

    • On the day of the experiment, gently detach the cells (e.g., using a non-enzymatic cell dissociation solution) and resuspend them in the extracellular solution.

    • Plate the cells in the recording chamber.

  • Pipette Preparation:

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Fill the pipette with the filtered intracellular solution, avoiding air bubbles.

  • Whole-Cell Configuration:

    • Mount the pipette in the holder and lower it into the bath solution.

    • Apply positive pressure to the pipette and approach a target cell.

    • Upon contact with the cell, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

    • Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels (e.g., to +20 mV) followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current.

    • Record baseline hERG currents in the absence of the drug.

  • Drug Application:

    • Using the perfusion system, apply the extracellular solution containing a known concentration of this compound to the cell.

    • Allow sufficient time for the drug effect to reach a steady state.

    • Record the hERG currents in the presence of NAPA using the same voltage protocol.

    • Wash out the drug with the control extracellular solution to observe the reversibility of the block.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current before, during, and after drug application.

    • Calculate the percentage of current inhibition for each concentration of NAPA.

    • Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC50 value of NAPA for hERG channel blockade.

Patch-Clamp Experimental Workflow

Patch_Clamp_Workflow start Start: hERG-expressing cells cell_prep 1. Cell Preparation & Plating start->cell_prep seal_formation 3. Giga-ohm Seal Formation cell_prep->seal_formation pipette_prep 2. Micropipette Preparation & Filling pipette_prep->seal_formation whole_cell 4. Establish Whole-Cell Configuration seal_formation->whole_cell baseline_rec 5. Record Baseline hERG Currents whole_cell->baseline_rec drug_app 6. Apply this compound baseline_rec->drug_app drug_rec 7. Record hERG Currents with NAPA drug_app->drug_rec washout 8. Washout drug_rec->washout data_analysis 9. Data Analysis (IC50 determination) washout->data_analysis end End: Characterization of hERG Blockade data_analysis->end

Caption: Workflow for characterizing hERG channel blockade by this compound using the patch-clamp technique.

Conclusion

The journey of this compound from a mere metabolite to a well-characterized Class III antiarrhythmic agent is a testament to the intricate nature of pharmacology and drug development. Its discovery highlighted the importance of studying drug metabolites, which can possess their own unique pharmacological profiles. The extensive research into its mechanism of action, primarily through the blockade of the hERG potassium channel, has provided valuable insights into the molecular basis of cardiac repolarization and arrhythmogenesis.

This technical guide has provided a comprehensive overview of the discovery, history, quantitative data, and key experimental methodologies associated with this compound. The structured presentation of pharmacokinetic data and detailed experimental protocols aims to serve as a valuable resource for scientists and researchers in the field of cardiovascular pharmacology and drug development. The continued study of NAPA and similar compounds will undoubtedly contribute to a deeper understanding of cardiac electrophysiology and the development of safer and more effective antiarrhythmic therapies.

References

Synthesis of N-Acetylprocainamide from Procainamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-acetylprocainamide (NAPA), the primary active metabolite of the antiarrhythmic drug procainamide. This document details the chemical transformation, experimental protocols, and relevant physicochemical data, offering a valuable resource for researchers in drug metabolism, pharmacology, and medicinal chemistry.

Introduction

This compound (NAPA) is a Class III antiarrhythmic agent and the major metabolite of procainamide, a Class Ia antiarrhythmic drug. The conversion of procainamide to NAPA occurs in the liver, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. The rate of this metabolic conversion is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes in the patient population. Given that NAPA itself possesses significant antiarrhythmic activity, the synthesis of this metabolite is crucial for pharmacological studies, the development of analytical standards, and as a reference compound in metabolic research.

This guide focuses on the chemical synthesis of this compound from its parent compound, procainamide, through N-acetylation.

Chemical Reaction Pathway

The synthesis of this compound from procainamide involves the acetylation of the primary aromatic amine group of procainamide. A common and efficient method for this transformation is the use of acetic anhydride as the acetylating agent. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the aromatic amine attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide bond in this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Procainamide Procainamide (4-amino-N-(2-(diethylamino)ethyl)benzamide) NAPA This compound (4-acetamido-N-(2-(diethylamino)ethyl)benzamide) Procainamide->NAPA Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->NAPA AceticAcid Acetic Acid NAPA->AceticAcid Byproduct Experimental_Workflow start Start dissolve Dissolve Procainamide HCl in water start->dissolve add_reagents Add Acetic Anhydride and Sodium Acetate dissolve->add_reagents react Stir at Room Temperature add_reagents->react cool Cool in Ice Bath to induce crystallization react->cool filter Filter Crude Product (Büchner Funnel) cool->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry the Purified Product recrystallize->dry characterize Characterize Product (Melting Point, etc.) dry->characterize end End characterize->end

N-Acetylprocainamide's Mechanism of Action on Potassium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylprocainamide (NAPA), the primary active metabolite of the Class IA antiarrhythmic drug procainamide, is predominantly classified as a Class III antiarrhythmic agent. Its primary mechanism of action involves the blockade of cardiac potassium channels, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP). This technical guide provides a comprehensive overview of NAPA's effects on various potassium channels, detailing the quantitative aspects of this interaction, the experimental protocols used to elucidate these mechanisms, and the underlying signaling pathways.

Introduction

This compound (NAPA) exerts its antiarrhythmic effects by modulating the flow of potassium ions through specific channels in the cardiac cell membrane. This modulation leads to a delay in repolarization, a hallmark of Class III antiarrhythmic agents. However, the precise nature of NAPA's interaction with different potassium channel subtypes, and its potential effects on other ion channels, have been a subject of extensive research. Notably, the effects of NAPA can exhibit significant species-dependent variability, a crucial consideration in preclinical drug development. In some species, such as dogs, NAPA exhibits "pure" Class III activity, primarily prolonging the action potential duration without affecting the maximum upstroke velocity (Vmax). In contrast, in other species like the guinea pig, it can display Class IA characteristics by affecting Vmax, suggesting some level of sodium channel blockade.[1][2][3]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on key cardiac potassium channels and action potential parameters.

Table 1: Inhibitory Potency of this compound on a Key Potassium Channel

Channel SubtypeCurrentSpeciesCell TypeIC50Reference
hERG (KCNH2)IKrGuinea PigCardiac Myocytes100 µmol/L[4]

Table 2: Effects of this compound on Cardiac Action Potential Parameters

SpeciesPreparationNAPA ConcentrationEffect on APD90Effect on VmaxReference
Guinea PigPapillary Muscle7.0 mMIncreased to 420 ms (from 187 ms control)Decreased to 48 V/s (from 134 V/s control)[1]
CaninePurkinje Fibers0.010-0.24 mMConcentration-dependent increaseSmall, not significant decrease

Mechanism of Action on Potassium Channels

NAPA's primary therapeutic action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is mediated by the hERG (human Ether-à-go-go-Related Gene) potassium channel. By inhibiting this current, NAPA delays the repolarization phase (Phase 3) of the cardiac action potential, thereby prolonging the overall action potential duration.

The interaction of NAPA with the potassium channel is believed to occur at the pore-forming region of the channel, although the precise binding site and molecular interactions are still under investigation. The blockade is typically voltage- and state-dependent, meaning NAPA may have a higher affinity for the open or inactivated states of the channel.

While the most pronounced effect of NAPA is on IKr, its potential interactions with other potassium currents, such as the slow component of the delayed rectifier current (IKs) and the ultra-rapid delayed rectifier current (IKur) mediated by Kv1.5 channels, are also areas of active research.

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the effects of this compound on cardiac potassium channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of drugs on ion channels in isolated cells.

Objective: To measure the effect of NAPA on specific potassium currents (e.g., IKr, IKur) in isolated cardiac myocytes or heterologous expression systems (e.g., HEK293 cells expressing the target channel).

Methodology:

  • Cell Preparation:

    • For primary cardiac myocytes: Enzymatic dissociation of ventricular or atrial tissue from animal models (e.g., guinea pig, rabbit, canine).

    • For heterologous expression: Transfection of a suitable cell line (e.g., HEK293) with the cDNA encoding the potassium channel of interest (e.g., hERG).

  • Solutions:

    • External (Bath) Solution (Tyrode's Solution):

      • NaCl: 135 mM

      • KCl: 5 mM

      • MgCl2: 1 mM

      • CaCl2: 2 mM

      • NaHCO3: 15 mM

      • Na2HPO4: 1 mM

      • Glucose: 11 mM

      • pH adjusted to 7.3-7.4 with NaOH, continuously gassed with 95% O2 / 5% CO2.

    • Internal (Pipette) Solution:

      • K-aspartate or K-gluconate: 120-140 mM

      • KCl: 10-20 mM

      • MgCl2: 1-2 mM

      • EGTA: 10 mM

      • HEPES: 10 mM

      • Mg-ATP: 2-5 mM

      • pH adjusted to 7.2 with KOH.

  • Electrophysiological Recording:

    • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and forms a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of the resulting transmembrane currents.

  • Voltage-Clamp Protocol (for IKr/hERG):

    • Holding potential: -80 mV.

    • Depolarizing pulse: to a range of potentials (e.g., -40 mV to +60 mV in 10 mV increments) for a duration of 1-2 seconds to activate the channels.

    • Repolarizing pulse: to a negative potential (e.g., -50 mV) to record the tail current, which is a measure of the channels that were open during the depolarizing step.

    • The protocol is repeated at regular intervals (e.g., every 10-15 seconds) to monitor the current amplitude before and after the application of NAPA.

  • Data Analysis:

    • The peak tail current amplitude is measured at each test potential.

    • Concentration-response curves are generated by plotting the percentage of current inhibition against the concentration of NAPA.

    • The IC50 value is determined by fitting the data to the Hill equation.

    • Changes in channel kinetics (activation, deactivation, inactivation) are analyzed by fitting the current traces to appropriate exponential functions.

Action Potential Duration Measurement in Papillary Muscle

This ex vivo method provides insights into the integrated effect of a drug on the entire action potential waveform.

Objective: To measure the effect of NAPA on the action potential duration (APD) and other parameters in an intact cardiac tissue preparation.

Methodology:

  • Tissue Preparation:

    • The heart is rapidly excised from a euthanized animal (e.g., guinea pig).

    • The right ventricular papillary muscle is dissected and mounted in a tissue bath.

  • Superfusion and Stimulation:

    • The muscle is superfused with oxygenated Tyrode's solution at 37°C.

    • The preparation is stimulated at a constant frequency (e.g., 1 Hz) using a bipolar platinum electrode.

  • Intracellular Recording:

    • A sharp glass microelectrode filled with 3 M KCl is used to impale a cardiac myocyte.

    • The transmembrane potential is recorded using a high-input impedance amplifier.

  • Data Acquisition and Analysis:

    • Action potentials are recorded before and after the addition of NAPA to the superfusate.

    • Parameters such as the action potential duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential (RMP), and the maximum upstroke velocity (Vmax) are measured.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

NAPA_Mechanism cluster_channel NAPA This compound (NAPA) K_Channel Voltage-Gated Potassium Channel (e.g., hERG) NAPA->K_Channel Blocks K_efflux Potassium Efflux (IKr) NAPA->K_efflux Inhibits Repolarization Phase 3 Repolarization K_efflux->Repolarization Drives APD Action Potential Duration (APD) Repolarization->APD Shortens ERP Effective Refractory Period (ERP) APD->ERP Prolongs Antiarrhythmic_Effect Antiarrhythmic Effect APD->Antiarrhythmic_Effect Contributes to ERP->Antiarrhythmic_Effect Contributes to

Caption: Simplified signaling pathway of this compound's action on potassium channels.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Isolation Cell Isolation/ Culture Patch_Clamp Whole-Cell Patch-Clamp Cell_Isolation->Patch_Clamp Solution_Prep Solution Preparation Solution_Prep->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Current_Recording Record Baseline Currents Voltage_Protocol->Current_Recording Drug_Application Apply NAPA Current_Recording->Drug_Application Post_Drug_Recording Record Currents with NAPA Drug_Application->Post_Drug_Recording Data_Extraction Extract Current Amplitudes & Kinetics Post_Drug_Recording->Data_Extraction Concentration_Response Generate Concentration- Response Curves Data_Extraction->Concentration_Response Kinetic_Analysis Analyze Gating Kinetics Data_Extraction->Kinetic_Analysis IC50_Determination Determine IC50 Concentration_Response->IC50_Determination

Caption: Experimental workflow for assessing NAPA's effect on potassium channels.

Conclusion

This compound is a clinically relevant antiarrhythmic agent whose primary mechanism of action is the blockade of cardiac potassium channels, most notably the hERG channel responsible for the IKr current. This action leads to a prolongation of the cardiac action potential, a characteristic feature of Class III antiarrhythmic drugs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand the electrophysiological effects of NAPA and to develop safer and more effective antiarrhythmic therapies. The species-dependent nature of NAPA's effects underscores the importance of careful preclinical evaluation in multiple models to accurately predict its clinical efficacy and safety profile. Further research is warranted to fully elucidate the molecular details of NAPA's interaction with various potassium channel subtypes and its potential off-target effects.

References

An In-depth Technical Guide on N-Acetylprocainamide as a Metabolite of Procainamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Procainamide, a Class IA antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias. Its clinical efficacy and toxicity are significantly influenced by its primary and pharmacologically active metabolite, N-acetylprocainamide (NAPA). This technical guide provides a comprehensive overview of NAPA, delving into its formation, pharmacokinetic and pharmacodynamic profiles, clinical significance, and the analytical methodologies used for its quantification. The polymorphic nature of procainamide's metabolism, leading to variable NAPA levels among individuals, underscores the critical importance of therapeutic drug monitoring that includes both the parent drug and its active metabolite for safe and effective therapy.

The Metabolic Pathway: From Procainamide to NAPA

Procainamide is primarily metabolized in the liver through acetylation to form this compound.[1][2][3] This biotransformation is catalyzed by the enzyme N-acetyltransferase 2 (NAT2), which is subject to genetic polymorphism.[2][4][5]

The Role of N-acetyltransferase 2 (NAT2) Polymorphism

The genetic variability in the NAT2 enzyme results in distinct population phenotypes: "slow acetylators" and "fast acetylators".[5][6][7]

  • Slow Acetylators: These individuals have reduced NAT2 enzyme activity, leading to slower conversion of procainamide to NAPA. Consequently, they tend to have a lower NAPA/procainamide ratio in their plasma.[1][6][8] In slow acetylators, approximately 16-25% of a procainamide dose is converted to NAPA.[1][8]

  • Fast Acetylators: Possessing higher NAT2 activity, these individuals metabolize procainamide more rapidly, resulting in a higher plasma NAPA/procainamide ratio.[6] In fast acetylators, this conversion can be as high as 25-40% of the procainamide dose.[1][8]

This genetic difference is a key determinant of the pharmacokinetic variability and, consequently, the clinical response and potential for toxicity observed with procainamide therapy.[5]

Other Metabolic Pathways

Besides acetylation, procainamide can undergo other metabolic transformations. N-hydroxylation, mediated by enzymes like CYP2D6, can form procainamide hydroxylamine.[2] Further dealkylation of both procainamide and NAPA can also occur.[2] However, acetylation to NAPA remains the most clinically significant metabolic route.

Procainamide_Metabolism cluster_legend Legend Procainamide Procainamide NAPA This compound (NAPA) (Active Metabolite) Procainamide->NAPA Acetylation (NAT2 Enzyme) Other_Metabolites Other Minor Metabolites (e.g., Procainamide Hydroxylamine) Procainamide->Other_Metabolites N-hydroxylation, etc. (e.g., CYP2D6) Parent_Drug Parent Drug Active_Metabolite Active Metabolite Minor_Metabolites Minor Metabolites

Figure 1: Metabolic Pathway of Procainamide.

Comparative Pharmacokinetics: Procainamide vs. NAPA

NAPA exhibits distinct pharmacokinetic properties compared to its parent compound, procainamide. A key difference is its longer elimination half-life and primary reliance on renal excretion.[1][3][8] This leads to the accumulation of NAPA, particularly in patients with impaired renal function and in fast acetylators.[1][9]

Table 1: Summary of Pharmacokinetic Parameters

ParameterProcainamideThis compound (NAPA)Reference(s)
Classification Class IA AntiarrhythmicClass III Antiarrhythmic[3][10]
Elimination Half-life 2.5 - 5 hours6.8 - 10.7 hours[3][8][11][12]
Protein Binding 10 - 20%~10%[3][8]
Bioavailability (Oral) 75 - 95%~85%[3][13]
Primary Route of Elimination Hepatic metabolism (acetylation) and Renal excretion (40-70% unchanged)Primarily Renal excretion[1][2][3][8]
Volume of Distribution ~2 L/kgNot explicitly stated, but accumulates in renal impairment[13]
Renal Clearance Approx. double creatinine clearanceApprox. 1.2 times creatinine clearance[6]

Pharmacodynamics and Mechanism of Action

Procainamide and NAPA have different electrophysiological effects, classifying them into distinct antiarrhythmic classes.

  • Procainamide (Class IA): Primarily acts by blocking fast sodium channels (Na+), which decreases the maximum upstroke velocity (Vmax) of the cardiac action potential.[12][14][15][16] This slows conduction velocity in the heart.[12][16][17] At higher concentrations, it can also prolong the action potential duration (APD).[14][15]

  • This compound (NAPA) (Class III): NAPA's primary effect is to block potassium channels (K+), which prolongs the APD and the effective refractory period without significantly affecting the Vmax or conduction velocity.[8][14][15][17] This is the hallmark of a Class III antiarrhythmic agent. However, some studies suggest that NAPA may also exhibit weak Class IA effects, particularly in species other than dogs.[14][15]

The accumulation of NAPA during chronic procainamide therapy can alter the overall electrophysiologic effect, shifting it from a predominantly Class IA action to a combined Class IA and Class III action.[18]

Action_Potential AP Phase 0 (Depolarization) Phase 1 (Early Repolarization) Phase 2 (Plateau) Phase 3 (Repolarization) Phase 4 (Resting Potential) Procainamide Procainamide (Class IA) Ion_Channels Na+ Channel K+ Channel Procainamide->Ion_Channels:na Blocks NAPA NAPA (Class III) NAPA->Ion_Channels:k Blocks Ion_Channels:na->AP:phase0 Affects Vmax Ion_Channels:k->AP:phase3 Prolongs APD

Figure 2: Drug Targets on Cardiac Ion Channels.

Clinical Significance and Therapeutic Drug Monitoring (TDM)

Due to the significant antiarrhythmic activity of NAPA and its potential for accumulation, monitoring of both procainamide and NAPA plasma concentrations is essential for safe and effective therapy.[1][3][8]

Rationale for Monitoring Both Compounds
  • Variable Metabolism: The NAT2 polymorphism leads to wide inter-individual variability in NAPA levels.

  • NAPA Accumulation: NAPA's longer half-life and renal clearance mean it can accumulate to levels exceeding the parent drug, especially in patients with renal dysfunction.[1][9][18]

  • Combined Effect: The overall antiarrhythmic and proarrhythmic effect is a sum of the contributions from both procainamide and NAPA.

  • Toxicity: Both compounds contribute to toxicity, particularly QTc prolongation, which can lead to Torsades de Pointes.[19][20] The combined concentration is often used to assess the risk of toxicity.[19][21]

Table 2: Therapeutic and Toxic Concentrations

AnalyteTherapeutic Range (mcg/mL)Toxic/Critical Range (mcg/mL)Reference(s)
Procainamide 4.0 - 10.0> 12.0[8][21][22]
This compound (NAPA) 12.0 - 25.0≥ 40.0[21][22]
Combined (Procainamide + NAPA) 5.0 - 30.0> 30.0[1][19][21]

Specimen collection for TDM should be a trough level, drawn immediately prior to the next oral dose or 6-12 hours after the start of a continuous IV infusion.[21][22]

Experimental Protocols

Protocol: Quantification of Procainamide and NAPA in Plasma by HPLC

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the simultaneous quantification of procainamide and NAPA in plasma or serum.[23][24][25][26]

Objective: To determine the concentrations of procainamide and NAPA in patient plasma samples.

Methodology:

  • Sample Preparation:

    • Pipette 1.0 mL of plasma into a centrifuge tube.[23]

    • Add an internal standard (e.g., p-nitro-N-(2-diethylaminoethyl)benzamide hydrochloride or N-propionylprocainamide).[23][26]

    • Adjust pH by adding a small volume of sodium hydroxide solution.[26]

    • Perform a liquid-liquid extraction using an organic solvent like methylene chloride.[26]

    • Vortex the mixture vigorously and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.[26]

  • Chromatographic Conditions:

    • System: HPLC with a UV detector (set at 280 nm).[25][27]

    • Column: Reversed-phase column (e.g., C18 or microparticulate silica).[23]

    • Mobile Phase: An isocratic mixture of an acidic buffer (e.g., 1% acetic acid) and an organic modifier (e.g., methanol).[26][27]

    • Flow Rate: Typically 0.2 - 2.0 mL/min.[27]

    • Injection Volume: 10-50 µL.

  • Data Analysis:

    • Generate a standard curve using known concentrations of procainamide and NAPA.

    • Calculate the peak area ratios of the analytes to the internal standard.

    • Determine the concentrations in the unknown samples by interpolating from the standard curve.

HPLC_Workflow Start Plasma Sample Collection Step1 Add Internal Standard & Adjust pH Start->Step1 Step2 Liquid-Liquid Extraction (e.g., Methylene Chloride) Step1->Step2 Step3 Centrifuge & Separate Organic Layer Step2->Step3 Step4 Evaporate to Dryness Step3->Step4 Step5 Reconstitute in Mobile Phase Step4->Step5 Step6 Inject into HPLC System Step5->Step6 Step7 Chromatographic Separation (Reversed-Phase Column) Step6->Step7 Step8 UV Detection (280 nm) Step7->Step8 End Quantification via Standard Curve Step8->End

Figure 3: Experimental Workflow for HPLC Quantification.

Protocol: In Vitro Metabolism Study Using Human Liver Microsomes

Objective: To characterize the in vitro metabolism of procainamide, primarily its conversion to NAPA.

Methodology: [2]

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture in a suitable buffer (e.g., 20 mM phosphate-buffered saline, pH 7.4).

    • Add human liver microsomes (HLMs) to a final concentration of 0.5 mg/mL.

    • Add procainamide to the desired concentration (e.g., 20 µM).

    • Include necessary cofactors: 2 mM MgCl₂.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the enzyme cofactor, 2 mM NADPH.

  • Incubation and Termination:

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixture to pellet the microsomal protein.

    • Transfer the supernatant for analysis.

    • Analyze the supernatant for the presence and quantity of procainamide and NAPA using a validated analytical method, such as LC-MS/MS, to confirm metabolite formation.

Toxicity Profile

Both procainamide and its metabolite NAPA can cause adverse effects.

  • Proarrhythmia: Both drugs prolong the QTc interval and can induce Torsades de Pointes, a life-threatening ventricular arrhythmia.[19][20] This risk is concentration-dependent.

  • Drug-Induced Lupus: Long-term administration of procainamide is associated with the development of a positive antinuclear antibody (ANA) test and a syndrome resembling systemic lupus erythematosus.[28] Interestingly, NAPA is significantly less likely to induce this autoimmune reaction, suggesting that the N-acetylation pathway is protective in this regard.[2][29]

  • Other Side Effects: Gastrointestinal disturbances, dizziness, and blurred vision have been reported with NAPA.[3][11] Hypotension can occur with procainamide, especially with rapid IV administration.[12]

Conclusion

This compound is not an inert byproduct but a pharmacologically active metabolite that significantly contributes to the therapeutic and toxic effects of procainamide therapy. Its distinct pharmacodynamic profile as a Class III antiarrhythmic agent and its pharmacokinetic properties, particularly its long half-life and dependence on renal clearance, necessitate a comprehensive understanding for any professional involved in drug development or clinical research. The genetic polymorphism of the NAT2 enzyme is a classic example of how pharmacogenomics directly impacts drug metabolism and clinical outcomes. Therefore, the simultaneous monitoring of both procainamide and NAPA is a critical requirement for optimizing treatment, ensuring patient safety, and guiding the development of new antiarrhythmic agents.

References

An In-Depth Technical Guide to the Structure-Activity Relationship of N-Acetylprocainamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of N-acetylprocainamide (NAPA), the primary active metabolite of the Class Ia antiarrhythmic drug, procainamide. This document delves into the nuanced electrophysiological effects of NAPA, detailing its mechanism of action on cardiac ion channels, and presents available quantitative data, experimental methodologies, and key signaling pathways.

Introduction: From Procainamide to a Unique Antiarrhythmic Agent

Procainamide, a stalwart in the management of cardiac arrhythmias, exerts its therapeutic effect primarily through the blockade of voltage-gated sodium channels (Nav1.5), classifying it as a Class Ia antiarrhythmic agent.[1][2] However, its clinical utility is often influenced by its extensive metabolism to this compound (NAPA).[3] NAPA itself possesses significant antiarrhythmic properties, but with a distinct electrophysiological profile. While procainamide primarily slows the upstroke of the cardiac action potential (Phase 0), NAPA is predominantly classified as a Class III antiarrhythmic agent, acting by prolonging the action potential duration (APD) through the blockade of potassium channels, particularly the hERG (human Ether-à-go-go-Related Gene) channel responsible for the rapid delayed rectifier potassium current (IKr).[3][4] This fundamental difference in the mechanism of action forms the cornerstone of the SAR exploration for NAPA and its analogs.

Core Structure-Activity Relationships

The transition from the primary aromatic amine in procainamide to the acetamido group in NAPA is the critical structural modification that shifts the pharmacological profile from a primary sodium channel blocker to a potassium channel blocker.

Key Structural Features:

  • Acetamido Group: The acetylation of the para-amino group on the benzene ring is the defining feature of NAPA. This modification reduces the basicity of the nitrogen, which is thought to decrease its affinity for the sodium channel binding site.

  • Aromatic Ring: The benzene ring serves as a crucial scaffold for interaction with the aromatic residues within the inner cavity of the hERG potassium channel.[5]

  • Carbonyl Group: The amide carbonyl oxygen can act as a hydrogen bond acceptor, contributing to the binding affinity within the ion channel pore.

  • Linker: The ethylenediamine linker provides the appropriate spacing and flexibility for the molecule to orient itself within the binding pocket.

  • Tertiary Amine: The diethylamino group at the terminus is protonated at physiological pH, and this positive charge is essential for its interaction with the channel pore.

Quantitative Electrophysiological Data

The following table summarizes the comparative effects of procainamide and its N-acetylated metabolite, this compound, on key electrophysiological parameters in guinea pig papillary muscle. This data highlights the shift in activity from sodium channel blockade (indicated by a decrease in Vmax) to potassium channel blockade (indicated by an increase in HDT).

CompoundConcentration (mM)Maximum Upstroke Velocity (Vmax) (% of Control)Half-Decay Time (HDT) (% of Control)Primary Electrophysiological EffectReference
Procainamide 0.8Sodium Channel Blockade[5][6]
3.5↓↓Mixed Sodium and Potassium Channel Blockade[5][6]
7.0↓↓↓↑↑Mixed Sodium and Potassium Channel Blockade[5][6]
This compound 0.8No Significant Effect[5][6]
3.5Sodium Channel Blockade[5][6]
7.0↓↓Mixed Sodium and Potassium Channel Blockade[5][6]

Vmax is the maximum rate of depolarization of the cardiac action potential and is a surrogate for sodium channel function. HDT is the half-decay time of the action potential, reflecting the duration of repolarization and is influenced by potassium channel activity.

Signaling Pathways and Experimental Workflows

Cardiac Action Potential Modulation by this compound

The following diagram illustrates the phases of the ventricular cardiac action potential and the primary ion channels involved. This compound's main effect is on Phase 3 repolarization through the blockade of IKr.

Cardiac Action Potential and NAPA's Mechanism of Action cluster_AP Ventricular Action Potential cluster_NAPA This compound (NAPA) Effect Phase4 Phase 4 Resting Potential (IK1) Phase0 Phase 0 Depolarization (INa) Phase4->Phase0 Stimulus Phase1 Phase 1 Initial Repolarization (Ito) Phase0->Phase1 Phase2 Phase 2 Plateau (ICaL, IKr, IKs) Phase1->Phase2 Phase3 Phase 3 Repolarization (IKr, IKs) Phase2->Phase3 Phase3->Phase4 NAPA NAPA IKr_Block IKr Blockade (hERG) NAPA->IKr_Block IKr_Block->Phase3 Prolongs Repolarization

Caption: Cardiac action potential phases and the inhibitory effect of NAPA.

Experimental Workflow for Screening NAPA Analogs

This diagram outlines a typical preclinical screening cascade for the discovery and evaluation of novel antiarrhythmic agents based on the this compound scaffold.

Preclinical Screening Workflow for NAPA Analogs cluster_workflow Start Compound Library (NAPA Analogs) Primary_Screen Primary Screen: hERG Automated Patch Clamp Start->Primary_Screen Hit_ID Hit Identification (Potency & Selectivity) Primary_Screen->Hit_ID Hit_ID->Start Inactive/Non-selective Secondary_Screen Secondary Screen: NaV1.5, CaV1.2 Patch Clamp Hit_ID->Secondary_Screen Active Compounds In_Vitro_AP In Vitro Action Potential Assay (Cardiomyocytes) Secondary_Screen->In_Vitro_AP In_Vivo_Model In Vivo Animal Model (e.g., Arrhythmia Induction) In_Vitro_AP->In_Vivo_Model Lead_Opt Lead Optimization In_Vivo_Model->Lead_Opt Lead_Opt->Start Iterative Design Candidate Preclinical Candidate Lead_Opt->Candidate Optimized Lead

Caption: A typical drug discovery workflow for NAPA analogs.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Analysis

This protocol is fundamental for assessing the inhibitory activity of this compound analogs on the IKr current.

Objective: To measure the effect of test compounds on hERG potassium channels stably expressed in a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).

  • Test compounds (NAPA analogs) dissolved in an appropriate vehicle (e.g., DMSO) and diluted in the external solution.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

  • Microscope for cell visualization.

Procedure:

  • Cell Preparation: Plate the hERG-expressing cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Under visual guidance, approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.

    • Record baseline currents in the absence of the test compound.

  • Compound Application:

    • Perfuse the recording chamber with the external solution containing the test compound at various concentrations.

    • Allow sufficient time for the compound effect to reach a steady state (typically 2-5 minutes).

    • Record the hERG currents at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at -50 mV in the presence and absence of the compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Isolated Langendorff Heart Preparation

This ex vivo model allows for the assessment of a compound's effect on the global electrophysiology of the heart.

Objective: To evaluate the effects of NAPA analogs on cardiac action potential duration and arrhythmias in an isolated perfused heart.

Procedure:

  • Heart Isolation: A laboratory animal (e.g., rabbit or guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.

  • Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.

  • Electrogram Recording: Monophasic action potential electrodes are placed on the epicardial surface of the ventricle to record action potentials. A volume-conducted ECG is also recorded.

  • Compound Administration: After a stabilization period, the NAPA analog is infused into the perfusate at increasing concentrations.

  • Data Acquisition and Analysis: Action potential duration at 90% repolarization (APD90), QT interval, and the incidence of arrhythmias are measured and analyzed.

Conclusion and Future Directions

This compound represents a fascinating case study in drug metabolism leading to a distinct pharmacological entity. The acetylation of procainamide fundamentally shifts its primary antiarrhythmic mechanism from sodium channel blockade to potassium channel (hERG) blockade, thereby moving it from a Class Ia to a Class III agent. While a comprehensive quantitative SAR for a broad series of NAPA analogs is not yet fully established in publicly accessible literature, the foundational principles are clear: modifications to the acetamido group, the aromatic ring, and the terminal amine will significantly impact potency and selectivity for the hERG channel.

Future research should focus on the systematic synthesis and electrophysiological evaluation of NAPA derivatives to build a robust quantitative SAR model. This would involve exploring a diverse range of substituents on the aromatic ring to modulate lipophilicity and electronic properties, as well as modifying the linker and terminal amine to optimize interactions within the hERG channel pore. Such studies, guided by the detailed experimental protocols outlined in this guide, will be instrumental in the rational design of novel and safer Class III antiarrhythmic drugs with improved efficacy and reduced proarrhythmic risk.

References

In Vitro Characterization of N-Acetylprocainamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylprocainamide (NAPA), or acecainide, is the primary and pharmacologically active metabolite of the Class IA antiarrhythmic drug, procainamide. While procainamide exhibits both sodium and potassium channel blocking properties, NAPA is predominantly classified as a Class III antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of potassium channels, leading to a prolongation of the cardiac action potential duration and the effective refractory period.[1] This technical guide provides an in-depth overview of the in vitro characterization of NAPA, focusing on its electrophysiological effects, the experimental protocols used for its assessment, and its molecular interactions with cardiac ion channels.

While traditionally considered a "pure" Class III agent, some in vitro evidence suggests that NAPA may also exert effects on sodium channels, indicating a more complex pharmacological profile that can be species-dependent.[2][3] Understanding the detailed in vitro characteristics of NAPA is crucial for a comprehensive assessment of its therapeutic potential and proarrhythmic risk.

Electrophysiological Effects on Cardiac Action Potential

The hallmark in vitro effect of this compound is the prolongation of the cardiac action potential, a characteristic feature of Class III antiarrhythmic drugs. This is primarily achieved through the blockade of delayed rectifier potassium currents, which are crucial for the repolarization phase of the action potential. However, studies in different cardiac preparations have revealed nuances in its electrophysiological profile.

Quantitative Analysis of Action Potential Parameters

The following table summarizes the quantitative effects of NAPA on key cardiac action potential parameters from in vitro studies.

ParameterSpecies/PreparationConcentrationEffectReference
Maximum Upstroke Velocity (Vmax) Guinea Pig Papillary Muscle0.8 mMNo significant change[3]
3.5 mMDecrease[3]
7.0 mMDecrease[3]
Half-Decay Time (HDT) Guinea Pig Papillary Muscle0.8 mMNo significant change[3]
3.5 mMNo significant change[3]
7.0 mMIncrease[3]
Action Potential Duration (APD) Canine Purkinje Fibers10-40 mg/LDose-dependent prolongation

Vmax is an indicator of the fast sodium current (INa), and its reduction suggests a potential interaction with sodium channels. HDT and APD are measures of the repolarization duration, and their increase is consistent with the blockade of potassium currents (IK).

Molecular Interactions with Cardiac Ion Channels

NAPA's primary molecular target is the rapidly activating delayed rectifier potassium channel (IKr), encoded by the hERG gene. Blockade of this channel is the principal mechanism for its Class III antiarrhythmic effect. However, evidence also points towards an interaction with the voltage-gated sodium channel, Nav1.5, which mediates the cardiac fast sodium current (INa).

Potassium Channel (hERG) Blockade

NAPA's blockade of hERG channels delays the repolarization phase of the cardiac action potential, thereby prolonging the QT interval on an electrocardiogram. While the precise IC50 value for NAPA on hERG channels is not consistently reported in the literature, its parent compound, procainamide, has a reported IC50 of approximately 139 µM.[4] It is generally understood that NAPA also acts as a hERG channel blocker, contributing to its primary antiarrhythmic activity.

Sodium Channel (Nav1.5) Blockade

While considered weaker than its effect on potassium channels, NAPA has been shown to interact with cardiac sodium channels.[3] Studies in guinea pig papillary muscle have demonstrated a reduction in Vmax at higher concentrations, indicative of sodium channel blockade.[3] This effect is less pronounced than that of procainamide, which is a potent sodium channel blocker. The dual action on both potassium and sodium channels in some experimental settings suggests that NAPA may not be a purely selective Class III agent and can exhibit a pharmacological profile with some Class IA characteristics.[2]

Specific IC50 values for this compound on hERG and Nav1.5 channels were not definitively available in the reviewed scientific literature.

Experimental Protocols

The in vitro characterization of this compound relies on established electrophysiological techniques. The following sections detail the methodologies for key experiments.

Cardiac Action Potential Recording in Papillary Muscle

This protocol is adapted from studies on guinea pig papillary muscle.[3]

1. Tissue Preparation:

  • Euthanize a guinea pig in accordance with institutional animal care and use committee guidelines.

  • Perform a thoracotomy and rapidly excise the heart.

  • Isolate the right ventricular papillary muscle in cold, oxygenated Tyrode's solution.

  • Mount the muscle in a tissue bath continuously perfused with oxygenated Tyrode's solution maintained at 37°C.

2. Electrophysiological Recording:

  • Impale a cardiac myocyte with a glass microelectrode filled with 3 M KCl.

  • Record transmembrane action potentials using a high-impedance amplifier.

  • Stimulate the preparation at a constant frequency (e.g., 1 Hz) using platinum electrodes.

  • Allow the preparation to equilibrate until stable recordings are obtained.

3. Drug Application:

  • After obtaining baseline recordings, perfuse the tissue bath with Tyrode's solution containing the desired concentration of this compound.

  • Allow at least 30 minutes for drug equilibration before recording the effects.

  • Measure changes in action potential parameters such as Vmax and HDT.

4. Solutions:

  • Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 11.8 NaHCO3, 0.42 NaH2PO4, and 5.5 glucose. The solution should be gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization

This protocol provides a general framework for assessing the effects of NAPA on specific ion channels (e.g., hERG, Nav1.5) expressed in heterologous systems (e.g., HEK293 cells).

1. Cell Culture:

  • Culture cells stably expressing the ion channel of interest under standard conditions.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Electrophysiological Recording:

  • Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with an appropriate extracellular solution.

  • Fabricate patch pipettes from borosilicate glass and fill with an intracellular solution.

  • Form a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane at a specific holding potential and apply voltage protocols to elicit the ionic current of interest.

3. Voltage-Clamp Protocols:

  • hERG (IKr): A typical protocol involves a depolarizing step to activate the channels (e.g., to +20 mV), followed by a repolarizing step to a more negative potential (e.g., -50 mV) to record the characteristic tail current.

  • Nav1.5 (INa): A series of depolarizing steps from a negative holding potential (e.g., -120 mV) are used to elicit the fast-inactivating sodium current.

4. Drug Application and Data Analysis:

  • Apply NAPA at various concentrations to the perfusion solution.

  • Measure the inhibition of the ionic current at each concentration.

  • Construct a concentration-response curve and calculate the IC50 value.

5. Solutions:

  • Extracellular and Intracellular Solutions: The specific composition of these solutions will vary depending on the ion channel being studied to isolate the current of interest and maintain cell health.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of NAPA's action on cardiac myocytes and a typical experimental workflow for its in vitro characterization.

NAPA_Signaling_Pathway NAPA This compound hERG hERG K+ Channel NAPA->hERG Blockade Nav15 Nav1.5 Na+ Channel NAPA->Nav15 Weak Blockade IKr Decreased IKr hERG->IKr INa Decreased INa (at high conc.) Nav15->INa AP_Prolongation Action Potential Prolongation IKr->AP_Prolongation INa->AP_Prolongation ERP_Increase Increased Effective Refractory Period AP_Prolongation->ERP_Increase Antiarrhythmic_Effect Class III Antiarrhythmic Effect ERP_Increase->Antiarrhythmic_Effect

Caption: Proposed signaling pathway of this compound in cardiac myocytes.

Experimental_Workflow cluster_tissue Tissue/Cellular Level cluster_channel Molecular Level Tissue_Prep Cardiac Tissue Isolation (e.g., Papillary Muscle) Action_Potential Action Potential Recording (Microelectrode) Tissue_Prep->Action_Potential Drug_Application NAPA Application (Concentration-Response) Action_Potential->Drug_Application Cell_Culture Heterologous Expression (e.g., HEK293 with hERG/Nav1.5) Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Patch_Clamp->Drug_Application Data_Analysis Data Analysis (Vmax, HDT, IC50) Drug_Application->Data_Analysis Characterization In Vitro Characterization of NAPA Data_Analysis->Characterization

Caption: Experimental workflow for the in vitro characterization of this compound.

Conclusion

The in vitro characterization of this compound reveals it to be a potent blocker of the hERG potassium channel, consistent with its classification as a Class III antiarrhythmic agent. This action leads to a prolongation of the cardiac action potential duration. Furthermore, evidence suggests a secondary, weaker blocking effect on cardiac sodium channels at higher concentrations, which may contribute to its overall electrophysiological profile and could be a factor in its therapeutic and proarrhythmic actions. A thorough understanding of these in vitro properties, obtained through rigorous electrophysiological studies as outlined in this guide, is essential for the continued development and safe clinical use of this compound and related compounds. Further research to definitively determine the IC50 values of NAPA on key cardiac ion channels would provide a more complete quantitative understanding of its pharmacological profile.

References

N-Acetylprocainamide CAS number and chemical formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetylprocainamide (NAPA), the primary active metabolite of the Class IA antiarrhythmic drug, procainamide. This document delves into its core chemical and pharmacological properties, offering detailed experimental protocols and visual representations of key biological and analytical processes.

Core Compound Information

This compound is a significant metabolite of procainamide and is classified as a Class III antiarrhythmic agent.[1][2] Understanding its distinct pharmacological profile is crucial for therapeutic drug monitoring and in the development of new antiarrhythmic therapies.

Chemical Identity

IdentifierValue
CAS Number 32795-44-1[3]
Chemical Formula C15H23N3O2[3]
IUPAC Name 4-acetamido-N-[2-(diethylamino)ethyl]benzamide[3]

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical and pharmacokinetic properties of this compound is essential for its effective and safe use.

Physicochemical Data

PropertyValueReference
Molecular Weight 277.36 g/mol [3]
Melting Point 138-140 °C[2]
pKa 8.3[4]
LogP 1.29[4]
Solubility Soluble in DMSO

Pharmacokinetic Parameters in Humans

ParameterValueReference
Bioavailability (Oral) ~85%[2]
Protein Binding ~10%[2]
Elimination Half-life 4.3 - 15.1 hours[2]
Metabolism Primarily renal excretion, with some deacetylation to procainamide and other minor metabolites.[2]
Excretion 59-87% excreted unchanged in urine.[2]
Therapeutic Range 12.0 - 18.0 mcg/mL[5]
Critical Value >40.0 mcg/mL[5]

Mechanism of Action: Potassium Channel Blockade

This compound primarily exerts its antiarrhythmic effect by blocking potassium channels, which is characteristic of a Class III antiarrhythmic agent. This action prolongs the duration of the cardiac action potential and the effective refractory period, thereby suppressing tachyarrhythmias.

This compound Mechanism of Action cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect K_channel Voltage-gated Potassium Channel (hERG) K_ion_out K_channel->K_ion_out Inhibits AP_prolong Action Potential Prolongation K_channel->AP_prolong Leads to NAPA This compound NAPA->K_channel Blocks K_ion_in ERP_inc Increased Effective Refractory Period AP_prolong->ERP_inc Antiarrhythmia Antiarrhythmic Effect ERP_inc->Antiarrhythmia

Mechanism of this compound action on potassium channels.

Metabolic Pathway

This compound is the major metabolite of procainamide, formed through N-acetylation primarily by the enzyme N-acetyltransferase 2 (NAT2). NAPA itself can undergo further metabolism.

This compound Metabolism cluster_enzymes Metabolizing Enzymes Procainamide Procainamide NAPA This compound (NAPA) Procainamide->NAPA Acetylation Desethyl_PA Desethylprocainamide Procainamide->Desethyl_PA Dealkylation PA_hydroxylamine Procainamide Hydroxylamine Procainamide->PA_hydroxylamine N-hydroxylation NAPA->Procainamide Deacetylation N_acetyl_desethyl_PA N-Acetyl-desethylprocainamide NAPA->N_acetyl_desethyl_PA Dealkylation NAT2 N-acetyltransferase 2 (NAT2) NAT2->Procainamide CYP2D6 CYP2D6 CYP2D6->Procainamide

Metabolic pathway of procainamide to this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-acetylation of procainamide.

Materials:

  • Procainamide hydrochloride

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve procainamide hydrochloride in a minimal amount of water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the solution is basic. This will free the procainamide base.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x volume of aqueous phase). Combine the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filtration: Filter the solution to remove the drying agent.

  • Acetylation: To the filtrate, add a slight molar excess of acetic anhydride dropwise while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench any excess acetic anhydride by the slow addition of water.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Evaporation: Dry the organic layer again over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Quantification of this compound in Plasma by HPLC

This protocol provides a framework for the determination of NAPA concentrations in plasma samples.

Materials and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector

  • C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Methylene chloride (HPLC grade)

  • Sodium hydroxide solution

  • Acetic acid

  • N-propionylprocainamide (Internal Standard)

  • Plasma samples

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • To 0.5 mL of plasma in a centrifuge tube, add 0.1 mL of the internal standard solution (N-propionylprocainamide).

    • Alkalinize the mixture with sodium hydroxide solution.

    • Add 3 mL of methylene chloride, vortex for 30 seconds, and centrifuge for 5 minutes.

  • Extraction:

    • Transfer the organic (lower) layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A mixture of aqueous acetic acid and methanol (e.g., 750 mL of 10 mL/L acetic acid and 200 mL of methanol). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 280 nm or spectrofluorimetric detection.

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of NAPA to the internal standard against the concentration of NAPA standards.

    • Determine the concentration of NAPA in the plasma samples from the calibration curve.

Analytical Workflow for Therapeutic Drug Monitoring

The therapeutic drug monitoring of this compound is crucial for optimizing efficacy and minimizing toxicity.

Therapeutic Drug Monitoring Workflow Patient Patient on Procainamide/NAPA Therapy Sample_Collection Blood Sample Collection (Trough Level) Patient->Sample_Collection Sample_Processing Centrifugation to Obtain Plasma/Serum Sample_Collection->Sample_Processing Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Processing->Extraction Analysis HPLC-UV/MS Analysis Extraction->Analysis Quantification Quantification against Calibration Curve Analysis->Quantification Result_Interpretation Interpretation of Results (Therapeutic Range Check) Quantification->Result_Interpretation Dose_Adjustment Dose Adjustment Recommendation Result_Interpretation->Dose_Adjustment Outside Range No_Action Continue Current Dosing Regimen Result_Interpretation->No_Action Within Range Dose_Adjustment->Patient No_Action->Patient

Workflow for Therapeutic Drug Monitoring of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of N-Acetylprocainamide (NAPA) Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Acetylprocainamide (NAPA) powder, a primary active metabolite of the antiarrhythmic drug procainamide. Understanding these fundamental physicochemical properties is critical for the development of robust and effective pharmaceutical formulations. This document outlines solubility in various solvents, stability under diverse environmental conditions, and detailed experimental protocols.

Core Physicochemical Properties

This compound (IUPAC name: 4-acetamido-N-[2-(diethylamino)ethyl]benzamide) is a benzamide derivative. A summary of its key physicochemical properties is presented below.

PropertyValueReference
Molecular FormulaC₁₅H₂₃N₃O₂[1]
Molecular Weight277.36 g/mol [1]
Melting Point138-140 °C[2]
pKa14.54 (predicted)[2]

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery. The data presented here has been compiled from various sources to provide a comprehensive profile.

Quantitative Solubility Data
SolventSolubilityRemarks
Water (as hydrochloride salt)15 mg/mL, 20 mg/mL, 50 mg/mLDescribed as "very soluble"[3][4]
Dimethyl Sulfoxide (DMSO)≥ 90 mg/mL, 150 mg/mL, ≥ 100 mg/mLHigh solubility[5][6][7]
Methanol1.0 mg/mLA commercially available solution[8]
1N Hydrochloric AcidSoluble at 1%Clear, colorless to faintly yellow solution[2][9]
In Vivo Formulation4 mg/mL10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[7]

Note: Solubility can be influenced by factors such as temperature, pH, and the solid-state form of the powder (e.g., free base vs. salt).

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial).

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. The agitation should be vigorous enough to ensure thorough mixing without creating a vortex.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved powder to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a chemically inert filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility of this compound in the solvent, expressed in mg/mL or moles/liter, taking into account the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Excess NAPA Powder C Sealed Container A->C B Solvent B->C D Agitate at Constant Temperature (24-48h) C->D E Centrifuge/Filter D->E F Dilute Supernatant E->F G HPLC Analysis F->G H Calculate Solubility G->H G NAPA This compound Procainamide Procainamide NAPA->Procainamide Deacetylation Hydrolysis_Products 4-Acetamidobenzoic Acid & N,N-diethyl-ethane-1,2-diamine NAPA->Hydrolysis_Products Acidic/Basic Hydrolysis Oxidation_Products Oxidized Derivatives NAPA->Oxidation_Products Oxidation Photodegradation_Products Photolytic Degradants NAPA->Photodegradation_Products Photolysis G cluster_stress_conditions Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC PDA Peak Purity Analysis (PDA) HPLC->PDA Identification Degradant Identification (e.g., LC-MS) HPLC->Identification NAPA This compound (Powder and Solution) NAPA->Acid NAPA->Base NAPA->Oxidation NAPA->Thermal NAPA->Photo

References

Methodological & Application

Application Note and Protocol for the Quantification of N-Acetylprocainamide in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylprocainamide (NAPA) is the major and pharmacologically active metabolite of procainamide, an antiarrhythmic drug used to treat cardiac arrhythmias. Therapeutic drug monitoring of both procainamide and NAPA is crucial due to their narrow therapeutic indices and the variability in patient acetylation rates.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the simultaneous quantification of procainamide and NAPA in plasma, providing the necessary sensitivity and specificity for clinical and research applications.[3][4] This document provides detailed protocols for the determination of NAPA in plasma using HPLC with UV detection, based on established methodologies.

Principle

This method involves the isolation of this compound and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a reversed-phase HPLC column and subsequent quantification using a UV detector. Two primary sample preparation techniques are presented: protein precipitation and liquid-liquid extraction. The choice of method may depend on sample volume, required sensitivity, and laboratory resources.

Experimental Protocols

Materials and Reagents
  • This compound (NAPA) reference standard

  • Procainamide (PA) reference standard

  • Internal Standard (e.g., N-propionylprocainamide or p-amino-N-(2-dipropylaminoethyl)-benzamide hydrochloride)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Acetic acid, glacial

  • Sodium hydroxide

  • Methylene chloride

  • Human plasma (drug-free)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge tubes

  • HPLC vials

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., Synergi™ 4 µm polar, or equivalent).

  • Data acquisition and processing software.

  • Centrifuge.

  • Vortex mixer.

  • Evaporator (for liquid-liquid extraction).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve NAPA, PA, and the internal standard in methanol to prepare individual stock solutions. Store at 2-8°C.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a suitable diluent (e.g., 50:50 methanol:water) to create working standard solutions for calibration curve and quality control (QC) samples.

  • Mobile Phase: An example of a commonly used mobile phase is a mixture of 1% acetic acid (pH 5.5) and methanol (76:24, v/v).[5] Another reported mobile phase consists of water, methanol, acetic acid, and triethylamine (74:25:1:0.03, v/v/v/v).[6] All mobile phases should be filtered and degassed before use.

Sample Preparation

Two common methods for sample preparation are detailed below.

This method is rapid and requires a small sample volume.[5]

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard solution (prepared in methanol).[5]

  • Vortex the mixture for 1 minute to precipitate proteins.[5]

  • Centrifuge at 15,000 rpm for 15 minutes at 4°C.[5]

  • Transfer the supernatant to an HPLC vial.

  • Inject a small volume (e.g., 2 µL) into the HPLC system.[5]

This method provides a cleaner extract, potentially reducing matrix effects.[1][3][6]

  • Pipette 0.5 mL of plasma sample, calibration standard, or QC sample into a centrifuge tube.[1]

  • Add 0.1 mL of the internal standard solution.[1]

  • Alkalinize the mixture by adding a small volume of sodium hydroxide solution (e.g., 100 µL of 5 M NaOH).[3]

  • Add 3 mL of methylene chloride.[3]

  • Vortex for 30 seconds and then centrifuge to separate the layers.[3]

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 0.3 mL of the mobile phase.[1]

  • Inject a defined volume (e.g., 10-100 µL) into the HPLC system.[3]

HPLC Conditions

The following are example HPLC conditions. Method optimization may be required depending on the specific column and instrumentation used.

ParameterCondition 1Condition 2
Column Synergi™ 4 µm polar, reversed-phaseReversed-phase C18
Mobile Phase 1% acetic acid (pH 5.5) and methanol (76:24, v/v)[5]Water/methanol/acetic acid/triethylamine (74:25:1:0.03)[6]
Flow Rate 0.2 mL/min[5]Isocratic
Detection UV at 280 nm[5][6]UV at 280 nm[3][6]
Injection Volume 2 µL[5]100 µL[1]
Column Temperature AmbientAmbient
Method Validation

A comprehensive validation of the analytical method should be performed to ensure its accuracy and reliability. Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) > 0.99r² > 0.998 over a range of 20–10,000 ng/mL for NAPA.[5]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 1020 ng/mL for NAPA.[5]
Precision (%RSD) < 15% (for QC samples), < 20% (for LLOQ)Intra- and inter-day precision < 10.5% for NAPA.[5]
Accuracy (% Bias) Within ±15% (for QC samples), ±20% (for LLOQ)Intra- and inter-day accuracies ranged from 99.7% to 109.2% for NAPA.[5]
Recovery (%) Consistent and reproducibleMean recovery values for NAPA ranged from 93.7% to 100.0%.[5]
Stability Analyte concentration within ±15% of initialStable in plasma at room temperature for 4 hours and frozen at -20°C for 4 weeks. Stable through three freeze-thaw cycles.[5]

Data Presentation

Table 1: Chromatographic Parameters
CompoundRetention Time (min) - Example
This compound (NAPA)4.5
Procainamide (PA)3.2
Internal Standard (IS)6.1
Retention times are illustrative and will vary with the specific chromatographic conditions.
Table 2: Method Validation Summary for this compound (NAPA)
ParameterConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)Recovery (%)
LLOQ 207.510.5110.9100.193.7
Low QC 605.28.1105.399.795.6
Mid QC 8003.16.4102.1101.598.2
High QC 80002.05.298.697.7100.0
This table presents example data synthesized from published literature.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_pp Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_analysis HPLC Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is pp_reagent Add Methanol add_is->pp_reagent Protocol 1 alkalinize Alkalinize (NaOH) add_is->alkalinize Protocol 2 vortex1 Vortex pp_reagent->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant hplc_injection Inject into HPLC supernatant->hplc_injection lle_solvent Add Methylene Chloride alkalinize->lle_solvent vortex2 Vortex lle_solvent->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 extract Collect Organic Layer centrifuge2->extract evaporate Evaporate extract->evaporate reconstitute Reconstitute evaporate->reconstitute reconstitute->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (280 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow for NAPA quantification in plasma.

logical_relationship cluster_method Analytical Method cluster_application Application sample Plasma Sample preparation Sample Preparation (Extraction/Precipitation) sample->preparation analysis HPLC-UV Analysis preparation->analysis result NAPA Concentration analysis->result linearity Linearity & Range analysis->linearity Ensures Reliability accuracy Accuracy analysis->accuracy Ensures Reliability precision Precision analysis->precision Ensures Reliability sensitivity Sensitivity (LLOQ) analysis->sensitivity Ensures Reliability specificity Specificity analysis->specificity Ensures Reliability stability Stability analysis->stability Ensures Reliability tdm Therapeutic Drug Monitoring result->tdm pk Pharmacokinetic Studies result->pk drug_dev Drug Development tdm->drug_dev pk->drug_dev

Caption: NAPA analysis logical relationships.

References

Application Note: UHPLC-DAD Method for N-Acetylprocainamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD) method for the quantitative analysis of N-Acetylprocainamide (NAPA), the major active metabolite of the antiarrhythmic drug Procainamide. The described method is rapid, requires a small sample volume, and employs a straightforward protein precipitation step for sample preparation, making it suitable for high-throughput analysis in research and clinical settings. The method has been validated for selectivity, sensitivity, linearity, accuracy, and precision.

Introduction

This compound (NAPA) is the primary and pharmacologically active metabolite of Procainamide, a Class Ia antiarrhythmic agent used to treat cardiac arrhythmias. Therapeutic drug monitoring of both Procainamide and NAPA is crucial due to their narrow therapeutic indices and potential for toxicity. This document provides a detailed protocol for a validated UHPLC-DAD method for the simultaneous determination of Procainamide and NAPA in plasma samples.[1][2]

Experimental

Instrumentation and Chromatographic Conditions

A UHPLC system equipped with a Diode Array Detector was used for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: UHPLC-DAD Chromatographic Conditions

ParameterValue
Column Synergi™ 4 µm polar, reversed-phase column
Mobile Phase 1% Acetic Acid (pH 5.5) and Methanol (76:24, v/v)
Flow Rate 0.2 mL/min
Injection Volume 2 µL
Detection Wavelength 280 nm
Mode Isocratic
Standards and Reagents
  • This compound (NAPA) reference standard

  • Procainamide (PA) reference standard

  • Methanol (HPLC grade)

  • Acetic Acid (Glacial)

  • Deionized Water

  • Rat Plasma (or other appropriate biological matrix)

Protocols

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve appropriate amounts of NAPA and PA reference standards in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to cover the desired concentration range.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of methanol (containing the internal standard, if used).

  • Vortex the mixture for 1 minute to precipitate proteins.[1]

  • Centrifuge the tubes at 15,000 rpm for 15 minutes at 4°C.[1]

  • Carefully collect the supernatant.

  • Inject 2 µL of the supernatant into the UHPLC system.[1]

Method Validation Summary

The UHPLC-DAD method was validated according to established guidelines. A summary of the validation parameters is presented in Table 2.

Table 2: Method Validation Parameters for this compound

ParameterResult
Linearity Range 20–10,000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 20 ng/mL[1][2]
Intra-day Accuracy 99.7% to 109.2%
Inter-day Accuracy 99.7% to 109.2%
Intra-day Precision (%RSD) < 10.5%
Inter-day Precision (%RSD) < 10.5%

Data sourced from a study on the simultaneous determination of Procainamide and this compound in rat plasma.[1][2]

Diagrams

UHPLC_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-DAD Analysis cluster_data Data Processing Sample 1. Plasma Sample (100 µL) AddMethanol 2. Add Methanol (200 µL) Sample->AddMethanol Vortex 3. Vortex (1 min) AddMethanol->Vortex Centrifuge 4. Centrifuge (15,000 rpm, 15 min, 4°C) Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Injection 6. Inject (2 µL) Supernatant->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. DAD Detection (280 nm) Separation->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification Integration->Quantification

Caption: Experimental workflow for UHPLC-DAD analysis of this compound.

Conclusion

The described UHPLC-DAD method provides a simple, rapid, and reliable approach for the quantification of this compound in plasma samples.[2] The minimal sample preparation and small injection volume make it an advantageous alternative to more complex and time-consuming methods.[1][2] This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring.

References

Application Notes: N-Acetylprocainamide in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-acetylprocainamide (NAPA) is the primary and pharmacologically active metabolite of procainamide, a Class IA antiarrhythmic agent used to treat cardiac arrhythmias.[1][2][3] Due to its own antiarrhythmic properties and a narrow therapeutic window for both the parent drug and the metabolite, the simultaneous quantification of procainamide and NAPA in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1][4][5][6][7][8] This document provides detailed application notes and protocols for the bioanalysis of this compound, focusing on its role as an analyte and the selection of a suitable internal standard for accurate quantification.

This compound as an Analyte

In the context of bioanalysis for patients receiving procainamide, NAPA is a critical analyte to be measured rather than being used as an internal standard. An internal standard (IS) is a compound added to a sample at a known concentration to facilitate the quantification of another compound, the analyte. A key requirement for an internal standard is that it should not be naturally present in the biological sample. Since NAPA is an endogenous metabolite of procainamide, it is inherently present in the plasma of patients treated with procainamide and therefore cannot be used as an internal standard for the analysis of procainamide or other analytes in these samples.

The selection of an appropriate internal standard is critical for accurate and reliable bioanalytical methods. Ideally, a stable isotope-labeled (SIL) version of the analyte is the gold standard for use as an internal standard in LC-MS/MS analysis, as it shares very similar physicochemical properties with the analyte, leading to similar extraction recovery and ionization efficiency.[9][10] When a SIL-IS is not available, a structural analog that behaves similarly to the analyte during sample preparation and analysis can be used. For the simultaneous analysis of procainamide and NAPA, compounds like N-propionylprocainamide or N-formylprocainamide have been successfully utilized as internal standards.[1][11][12]

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC15H23N3O2
Molecular Weight277.36 g/mol [13]
IUPAC Name4-acetamido-N-[2-(diethylamino)ethyl]benzamide[13]

Experimental Protocols

This section details a validated UHPLC-DAD method for the simultaneous determination of procainamide and this compound in rat plasma, adapted from a published study.[1][14]

Scope

This protocol describes the procedure for the quantitative determination of procainamide and this compound in rat plasma using Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD).

Materials and Reagents
  • Procainamide hydrochloride (Reference Standard)

  • This compound (Reference Standard)

  • N-propionylprocainamide (Internal Standard)[1]

  • Methanol (HPLC grade)[1]

  • Acetic acid (Glacial)[1]

  • Double-Distilled Water (DDW)[1]

  • Rat plasma (Control)

Equipment
  • UHPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., Synergi™ 4 µm polar)[1]

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve accurate amounts of procainamide, NAPA, and the internal standard (N-propionylprocainamide) in DDW to prepare individual stock solutions of 1 mg/mL.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the respective stock solutions with DDW.[1]

  • Internal Standard Working Solution (200 ng/mL): Dilute the internal standard stock solution with methanol to achieve a final concentration of 200 ng/mL.[1]

Sample Preparation

The sample preparation involves a simple protein precipitation method.[1][14]

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (200 ng/mL in methanol).[1]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject a 5 µL aliquot into the UHPLC system.

Chromatographic Conditions
ParameterCondition
ColumnSynergi™ 4 µm polar, reversed-phase column[1]
Mobile Phase1% acetic acid (pH 5.5) and methanol (76:24, v/v)[1][14]
Flow Rate0.2 mL/min[1][14]
Detection Wavelength280 nm[1][14]
Injection Volume5 µL
Run TimeApproximately 5 minutes
Calibration and Quality Control Samples
  • Calibration Standards: Prepare calibration standards by spiking blank rat plasma with appropriate volumes of the working standard solutions to achieve a concentration range of 20–100,000 ng/mL for procainamide and 20–10,000 ng/mL for NAPA.[1][14]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma to be analyzed with each batch of samples.

Data and Performance Characteristics

The following tables summarize the quantitative data from a validated UHPLC-DAD method for the simultaneous analysis of procainamide and NAPA.[1][14]

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Regression EquationCoefficient of Determination (r²)
Procainamide20–100,000y = (0.00198 ± 0.00007)x + (0.00804 ± 0.00391)0.9995 ± 0.0004
This compound20–10,000y = (0.00262 ± 0.00015)x + (0.03151 ± 0.01200)0.9984 ± 0.0012

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Procainamide20 (LLOQ)<10.5<10.597.7 - 110.997.7 - 110.9
60 (LQC)<10.5<10.597.7 - 110.997.7 - 110.9
8000 (MQC)<10.5<10.597.7 - 110.997.7 - 110.9
80000 (HQC)<10.5<10.597.7 - 110.997.7 - 110.9
This compound20 (LLOQ)<10.5<10.599.7 - 109.299.7 - 109.2
60 (LQC)<10.5<10.599.7 - 109.299.7 - 109.2
800 (MQC)<10.5<10.599.7 - 109.299.7 - 109.2
8000 (HQC)<10.5<10.599.7 - 109.299.7 - 109.2

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control[1]

Table 3: Recovery

AnalyteConcentration (ng/mL)Mean Recovery (%)
Procainamide20, 60, 8000, 8000095.6 - 103.3
This compound20, 60, 800, 800093.7 - 100.0
Internal Standard200Near 100%

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-DAD Analysis cluster_data_processing Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (100 µL of 200 ng/mL N-propionylprocainamide in Methanol) Plasma->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Supernatant (5 µL) Supernatant->Injection UHPLC UHPLC Separation (C18 Column) Injection->UHPLC DAD DAD Detection (280 nm) UHPLC->DAD Chromatogram Obtain Chromatogram DAD->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Procainamide and NAPA Calibration->Quantification

Caption: Bioanalytical workflow for the quantification of procainamide and NAPA.

Logical_Relationship cluster_analytes Analytes of Interest cluster_is Internal Standard cluster_matrix Biological Matrix cluster_method Analytical Method cluster_output Result Procainamide Procainamide Matrix Plasma NAPA This compound (NAPA) IS N-propionylprocainamide IS->Procainamide  Correction for variability IS->NAPA Method UHPLC-DAD Matrix->Method Concentration Concentration of Procainamide and NAPA Method->Concentration

Caption: Logical relationship of components in the bioanalytical method.

References

Application Note: Sample Preparation for the Quantification of N-Acetylprocainamide (NAPA) in Human Serum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetylprocainamide (NAPA) is the primary and pharmacologically active metabolite of procainamide, a Class IA antiarrhythmic agent used to treat cardiac arrhythmias. Therapeutic Drug Monitoring (TDM) of both procainamide and NAPA is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and avoiding toxicity. Accurate quantification of NAPA in serum, typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is highly dependent on effective sample preparation.

The complex nature of serum, with its high abundance of proteins, lipids, and other endogenous components, can interfere with analysis, leading to matrix effects, ion suppression, and inaccurate results. Therefore, a robust sample preparation protocol is essential to remove these interferences, concentrate the analyte, and ensure the reliability and sensitivity of the analytical method. This document details three common sample preparation methodologies for NAPA in serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Specimen Collection and Handling

Proper collection and handling of serum samples are critical preliminary steps to ensure sample integrity.

  • Collection Container: The preferred collection tube is a serum separator tube (SST). A red-top tube (without a gel separator) is also acceptable.

  • Processing: Blood samples should be allowed to clot at room temperature. Centrifugation to separate the serum from the cellular components should be performed within 2 hours of collection.

  • Aliquoting: Following centrifugation, the serum should be carefully transferred into a clean, labeled plastic vial to avoid contamination from the gel separator or residual cells.

  • Storage: For short-term storage (up to 7 days), samples should be refrigerated at 2-8°C. For long-term storage, samples should be kept frozen at -20°C or below, where they are stable for at least 14 days. Avoid repeated freeze-thaw cycles.

Sample Preparation Methodologies

The choice of sample preparation method depends on the required level of cleanliness, sensitivity, throughput, and available laboratory resources.

Protein Precipitation (PPT)

Principle: This is the simplest and fastest method for removing the bulk of proteins from a biological sample. A water-miscible organic solvent, such as methanol or acetonitrile, is added to the serum. This disrupts the hydration shell around the proteins, causing them to denature and precipitate out of the solution.

Detailed Protocol:

  • Pipette 100 µL of serum into a clean microcentrifuge tube.

  • Add an appropriate volume of internal standard (IS) solution.

  • Add 300 µL of cold (4°C) methanol or acetonitrile (a 3:1 solvent-to-serum ratio).[1]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[2]

  • Centrifuge the tube at high speed (e.g., 15,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully collect the supernatant, which contains NAPA and other small molecules.

  • The supernatant can be injected directly into the analytical instrument or evaporated and reconstituted in the mobile phase if concentration is needed.

Workflow for Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE)

Principle: LLE separates analytes from sample matrix components based on their differential solubilities in two immiscible liquid phases—typically an aqueous phase (the serum sample) and an organic solvent. By adjusting the pH of the aqueous phase, the charge state and, consequently, the organic solubility of NAPA can be manipulated to facilitate its extraction.

Detailed Protocol:

  • Pipette 0.5 mL of serum into a glass screw-cap tube.

  • Add an appropriate volume of internal standard (IS) solution.

  • Alkalinize the sample by adding 100 µL of 5 M sodium hydroxide (NaOH) to adjust the pH.[3]

  • Add 3.0 mL of an immiscible organic solvent, such as methylene chloride.[3][4]

  • Cap the tube and vortex for 30-60 seconds to ensure thorough mixing.

  • Centrifuge at approximately 2000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer to a clean tube, avoiding the protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

Workflow for Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique that isolates analytes from a complex matrix by partitioning them between a solid stationary phase and a liquid mobile phase. It provides superior sample cleanup compared to PPT and LLE. For NAPA, a mixed-mode cation exchange sorbent (e.g., C8/SCX) can be effective.

Detailed Protocol:

  • Condition: Pass 1-2 mL of methanol through the SPE cartridge, followed by 1-2 mL of deionized water, and finally 1-2 mL of a buffer (e.g., 0.02 M KH₂PO₄ at pH 3.0). Do not allow the sorbent bed to dry out.

  • Load: Load the pre-treated serum sample onto the conditioned SPE cartridge at a slow flow rate (~1-2 mL/min).

  • Wash: Wash the cartridge with a weak solvent (e.g., 1-2 mL of the buffer followed by 1-2 mL of methanol/water solution) to remove unretained interferences.

  • Elute: Elute the bound NAPA and internal standard from the cartridge using a small volume (e.g., 1 mL) of a strong elution solvent (e.g., methanol containing 5% ammonium hydroxide).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Workflow for Solid-Phase Extraction (SPE).

Quantitative Performance Data

The following table summarizes representative performance data for different sample preparation methods used in the analysis of NAPA and/or its parent drug, procainamide.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte(s) Procainamide & NAPAProcainamide & NAPAProcainamide
Recovery >90% (general estimate for small molecules)Excellent (not explicitly quantified)87.9% - 98.4%
LLOQ 20 ng/mL[2]4 ng/mL[5]Not Specified
Linear Range 20 - 10,000 ng/mL[2]20 - 500 ng/mL[5]Not Specified
Precision (%CV) < 10.5%[2]< 8%[5]4.05% (avg. CV)
Accuracy 99.7% - 109.2%[2]Not SpecifiedNot Specified
Reference [2][5]

LLOQ: Lower Limit of Quantification

Method Comparison and Selection

  • Protein Precipitation (PPT) is ideal for high-throughput environments where speed and simplicity are paramount. It is a cost-effective method but provides the least effective cleanup, which may lead to more significant matrix effects in sensitive LC-MS/MS assays.[1][6]

  • Liquid-Liquid Extraction (LLE) offers a better degree of sample cleanup than PPT and can effectively remove salts and some polar interferences. However, it is more labor-intensive, requires larger volumes of organic solvents, and can be difficult to automate.[6][7]

  • Solid-Phase Extraction (SPE) provides the cleanest extracts, leading to reduced matrix effects, improved sensitivity, and better reproducibility.[6] It is highly selective and easily automated for high-throughput applications, though it typically involves higher costs for consumables and may require more extensive method development.[6]

The selection of the optimal method should be based on the specific requirements of the assay, including the desired sensitivity (LLOQ), sample throughput, and the capabilities of the analytical instrumentation. For routine TDM, a simple PPT may suffice. For more demanding research or clinical trial applications requiring very low detection limits, SPE is often the preferred choice.

References

N-Acetylprocainamide (NAPA) In Vivo Studies in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-Acetylprocainamide (NAPA) is the major active metabolite of the Class IA antiarrhythmic drug, procainamide. Exhibiting its own distinct electrophysiological properties, NAPA is classified as a Class III antiarrhythmic agent. Its primary mechanism of action involves the prolongation of the action potential duration and the effective refractory period in cardiac tissues, with minimal effect on the maximum upstroke velocity of the action potential in most species.[1][2] This document provides a comprehensive overview of in vivo studies of NAPA in various animal models, summarizing key pharmacokinetic, pharmacodynamic, and toxicological data. Detailed experimental protocols are provided to facilitate the design and execution of similar preclinical studies.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Animal Models
Animal ModelDoseRoute of AdministrationHalf-life (t½)Total Body Clearance (ClB)Volume of Distribution (Vd)Reference(s)
Rat86 mg/kgIntravenous2.1 hours--[3]
Dog (Beagle)-IntravenousLonger than ProcainamideSmaller than Procainamide-
Table 2: Hemodynamic Effects of this compound in Conscious Dogs
ParameterDoseTime PointChange from ControlReference(s)
Heart Rate20 mg/kg i.v.30 seconds↑ 27 ± 7 beats/min[4]
Maximum dP/dt20 mg/kg i.v.30 seconds↑ 655 ± 206 mm Hg/sec[4]
LV Internal Diameter Shortening (%ΔD)20 mg/kg i.v.30 seconds↑ 2.2 ± 0.9%[4]
Peak LV Pressure20 mg/kg i.v.6 hours↓ 19 ± 9 mm Hg[4]
Maximum dP/dt20 mg/kg i.v.6 hours↓ 610 ± 210 mm Hg/sec[4]
LV Internal Diameter Shortening (%ΔD)20 mg/kg i.v.6 hours↓ 2.3 ± 0.6%[4]
Table 3: Electrophysiological Effects of this compound in Dogs
ParameterDoseEffectReference(s)
Atrial Flutter Cycle Length16-64 mg/kgIncreased by 16-31%[5]
Effective Refractory Period (ERP)16-64 mg/kgIncreased by 14-41%[5]
Conduction Time16-64 mg/kgIncreased by <15%[5]
Right Ventricular Refractoriness50 mg/kg i.v.Increased[3]
Monophasic Action Potential (MAP) Duration50 mg/kg i.v.Increased[3]
Table 4: Antiarrhythmic Efficacy of this compound in Animal Models
Animal ModelArrhythmia ModelNAPA DoseEfficacyReference(s)
Dog24-hr Myocardial Infarctup to 100 mg/kg i.v.Slight antiarrhythmic effects
DogAtrial Flutter32-64 mg/kgTerminated flutter in a dose-dependent manner[5]
MouseChloroform-induced Ventricular Fibrillation-92% as potent as procainamide (by dose)[6]

Mandatory Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_arrhythmia Arrhythmia Induction cluster_treatment Treatment cluster_monitoring Data Collection cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Dog, Rat) anesthesia Anesthesia (e.g., Pentobarbital) animal_model->anesthesia instrumentation Surgical Instrumentation (e.g., Catheters, Electrodes) anesthesia->instrumentation coronary_ligation Coronary Artery Ligation instrumentation->coronary_ligation Induce Arrhythmia digitalis Digitalis (Ouabain) Infusion instrumentation->digitalis Induce Arrhythmia napa_admin NAPA Administration (Intravenous) coronary_ligation->napa_admin Administer Treatment digitalis->napa_admin Administer Treatment hemodynamics Hemodynamic Monitoring (BP, dP/dt) napa_admin->hemodynamics Monitor Effects electrophysiology Electrophysiology (ECG, His Bundle) napa_admin->electrophysiology Monitor Effects pharmacokinetics Pharmacokinetic Sampling (Blood Collection) napa_admin->pharmacokinetics Monitor Effects data_proc Process Data hemodynamics->data_proc electrophysiology->data_proc pharmacokinetics->data_proc pk_modeling Pharmacokinetic Modeling pharmacokinetics->pk_modeling stat_analysis Statistical Analysis data_proc->stat_analysis

Caption: General experimental workflow for in vivo studies of this compound in animal models.

signaling_pathway cluster_cardiac_cell Cardiac Myocyte napa This compound k_channel Voltage-gated K+ Channels (e.g., hERG) napa->k_channel Blocks na_channel Voltage-gated Na+ Channels napa->na_channel Minimal effect in most species repolarization Phase 3 Repolarization k_channel->repolarization Inhibits K+ efflux action_potential Action Potential na_channel->action_potential Phase 0 Depolarization apd Action Potential Duration (APD) repolarization->apd Prolongs erp Effective Refractory Period (ERP) apd->erp Increases arrhythmia Arrhythmia Suppression erp->arrhythmia

Caption: Proposed signaling pathway for the antiarrhythmic effects of this compound.

hemodynamic_effects cluster_systemic Systemic Hemodynamic Effects (Dog Model) cluster_early Early Phase (<30s) cluster_late Late Phase (6h) napa_admin NAPA Administration (20 mg/kg i.v.) adrenergic Adrenergic Nervous System Stimulation napa_admin->adrenergic lvp_decrease ↓ Peak LV Pressure napa_admin->lvp_decrease Delayed Effect contractility_decrease ↓ LV Contractility (dP/dt) napa_admin->contractility_decrease Delayed Effect hr_increase ↑ Heart Rate adrenergic->hr_increase contractility_increase ↑ LV Contractility (dP/dt) adrenergic->contractility_increase

Caption: Biphasic hemodynamic response to this compound in conscious dogs.

Experimental Protocols

Protocol 1: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride

  • Sterile saline for injection

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Catheters for jugular vein cannulation

  • Syringes and needles

  • Blood collection tubes (with anticoagulant, e.g., heparin or EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Surgically implant a catheter into the jugular vein for blood sampling.

    • Allow the animal to recover from surgery for at least 24 hours before the study.

  • Dose Preparation and Administration:

    • Dissolve this compound hydrochloride in sterile saline to a final concentration of 20 mg/mL.

    • Administer a single intravenous bolus dose of 86 mg/kg this compound hydrochloride via the tail vein.[3]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following time points: pre-dose, and 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

    • Place blood samples into tubes containing an anticoagulant.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated analytical method (see Protocol 4).

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as half-life (t½), volume of distribution (Vd), and total body clearance (ClB) using a non-compartmental or compartmental modeling approach.

Protocol 2: Evaluation of Antiarrhythmic Efficacy in a Canine Myocardial Infarction Model

Objective: To assess the efficacy of this compound in suppressing ventricular arrhythmias following surgically induced myocardial infarction in dogs.

Materials:

  • Mongrel dogs of either sex (15-25 kg)

  • Anesthetic (e.g., sodium pentobarbital, 30 mg/kg i.v.)

  • Surgical instruments for thoracotomy

  • Suture material for coronary artery ligation

  • ECG monitoring equipment

  • Intravenous catheters

  • This compound solution for injection

  • Ventilator

Procedure:

  • Myocardial Infarction Induction:

    • Anesthetize the dog and initiate positive pressure ventilation.

    • Perform a left thoracotomy at the fifth intercostal space to expose the heart.

    • Ligate the left anterior descending coronary artery to induce an anterior wall myocardial infarction.[7]

    • Close the chest and allow the animal to recover. Ventricular arrhythmias typically develop within 24 hours.

  • Drug Administration and Monitoring:

    • 24 hours post-ligation, re-anesthetize the dog and monitor the ECG for baseline arrhythmia frequency.

    • Administer this compound intravenously at doses up to 100 mg/kg.

    • Continuously record the ECG throughout the drug infusion and for a designated period afterward to assess the effect on the frequency and severity of ventricular arrhythmias.

  • Data Analysis:

    • Quantify the number of premature ventricular contractions (PVCs) and episodes of ventricular tachycardia before, during, and after NAPA administration.

    • Statistically compare the arrhythmia frequency at different time points to determine the antiarrhythmic efficacy.

Protocol 3: Assessment of Hemodynamic Effects in Conscious Instrumented Dogs

Objective: To characterize the hemodynamic effects of this compound in conscious, healthy dogs.

Materials:

  • Beagle dogs

  • Anesthetic for surgical instrumentation (e.g., isoflurane)

  • Surgical instruments

  • Left ventricular micromanometer

  • Aortic and left ventricular catheters

  • Ultrasonic crystals for measuring LV internal diameter

  • Hemodynamic monitoring and recording system

  • This compound solution for injection

Procedure:

  • Surgical Instrumentation:

    • Under general anesthesia and sterile surgical conditions, instrument the dogs with a left ventricular micromanometer, aortic and LV catheters, and ultrasonic crystals for measuring LV internal diameter.[4]

    • Allow the dogs to recover fully from surgery (typically 1-2 weeks).

  • Experimental Protocol:

    • In a conscious, resting state, record baseline hemodynamic parameters (heart rate, blood pressure, LV pressure, dP/dt, %ΔD).

    • Administer an intravenous dose of this compound (e.g., 20 mg/kg).[4]

    • Continuously monitor and record all hemodynamic parameters for at least 6 hours post-dose.

  • Data Analysis:

    • Analyze the recorded hemodynamic data to determine changes from baseline at various time points after NAPA administration.

    • Pay close attention to the biphasic response, noting the early and late effects on cardiac performance.[4]

Protocol 4: Quantification of this compound in Plasma by HPLC

Objective: To provide a reliable method for the determination of this compound concentrations in animal plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection

  • Reversed-phase C18 column

  • This compound and Procainamide analytical standards

  • Internal standard (e.g., N-propionylprocainamide)

  • Acetonitrile, methanol, and other HPLC-grade solvents

  • Reagents for mobile phase preparation (e.g., acetic acid, triethylamine)

  • Extraction solvent (e.g., methylene chloride)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of plasma, add a known amount of internal standard.

    • Alkalinize the sample (e.g., with a small volume of NaOH).

    • Add 5 mL of methylene chloride and vortex for 1 minute to extract the analytes.

    • Centrifuge at 2000 x g for 10 minutes.

    • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of water, methanol, acetic acid, and triethylamine (e.g., 74:25:1:0.03 v/v/v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Column: C18 reversed-phase column.

    • Detection: UV absorbance at 280 nm or fluorescence detection.

    • Injection Volume: 50 µL.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and Procainamide.

    • Process the calibration standards and unknown samples as described in the sample preparation step.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and experimental goals. All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes: N-Acetylprocainamide (NAPA) in Isolated Cardiac Tissue Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction N-Acetylprocainamide (NAPA), the primary metabolite of the Class Ia antiarrhythmic drug procainamide, is itself an active pharmacological agent.[1] It is predominantly classified as a Class III antiarrhythmic agent due to its ability to prolong the cardiac action potential duration (APD) by blocking potassium channels.[1] However, emerging evidence from studies on isolated cardiac tissues of various species, such as guinea pigs and mice, reveals that NAPA can also exhibit Class Ia properties by blocking sodium channels, an effect that is concentration and species-dependent.[2][3] These dual properties make NAPA a valuable tool for researchers studying cardiac electrophysiology, mechanisms of arrhythmia, and the preclinical assessment of drug-induced repolarization changes.

Mechanism of Action NAPA's primary mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (I_Kr), which is crucial for Phase 3 repolarization of the cardiac action potential.[4][5] This inhibition slows the efflux of potassium ions, thereby prolonging the action potential duration and the effective refractory period (ERP).[1][6] This is the hallmark of a Class III antiarrhythmic effect.

In some species and at higher concentrations, NAPA can also block the fast sodium channels responsible for the rapid depolarization (Phase 0) of the action potential.[2][3] This results in a decrease in the maximum upstroke velocity (Vmax), a characteristic of Class Ia antiarrhythmic agents.[7] This dual-channel activity underscores the importance of selecting appropriate species and concentration ranges in experimental designs.

Quantitative Data Summary

The electrophysiological effects of NAPA have been quantified in various isolated cardiac tissue models. The following table summarizes key findings from studies on canine Purkinje fibers and guinea pig papillary muscle, providing a comparative overview of NAPA's impact on critical action potential parameters.

ParameterSpecies/TissueNAPA ConcentrationObserved EffectReference
Vmax Canine Purkinje Fibers0.010 - 0.24 mMSmall, not significant concentration-dependent decrease[6]
Guinea Pig Papillary Muscle3.5 mMDecrease to ~100 V/s (from control ~134 V/s)[2][3]
Guinea Pig Papillary Muscle7.0 mMDecrease to 48 V/s (from control ~134 V/s)[2][3]
APD50 Canine Purkinje Fibers0.010 - 0.24 mMSignificant concentration-dependent increase[6]
APD90 Canine Purkinje Fibers0.010 - 0.24 mMSignificant concentration-dependent increase[6]
HDT Guinea Pig Papillary Muscle3.5 mMNo significant change from control (187 ms)[2][3]
Guinea Pig Papillary Muscle7.0 mMIncrease to 420 ms (from control 187 ms)[2][3]
ERP Canine Purkinje Fibers0.010 - 0.24 mMSignificant concentration-dependent increase[6]
RMP Canine Purkinje Fibers0.010 - 0.24 mMNo change[6]
Guinea Pig Papillary Muscle7.0 mM-82 mV (from control -83 mV)[2][3]

Vmax: Maximum upstroke velocity; APD50/APD90: Action Potential Duration at 50%/90% repolarization; HDT: Half-Decay Time; ERP: Effective Refractory Period; RMP: Resting Membrane Potential.

Experimental Protocols

Protocol 1: Preparation of Isolated Papillary Muscle

This protocol outlines the standard procedure for isolating and preparing mammalian papillary muscle for electrophysiological studies.

  • Animal Euthanasia and Heart Excision: Euthanize the animal (e.g., guinea pig) via an approved method. Rapidly perform a thoracotomy to excise the heart and immediately place it in ice-cold, oxygenated Tyrode's solution.

  • Tissue Dissection: Transfer the heart to a dissection dish containing fresh, oxygenated Tyrode's solution. Carefully open the right ventricle to expose the papillary muscles. Dissect a suitable papillary muscle, leaving the tendinous and ventricular wall ends intact for mounting.

  • Mounting in Organ Bath: Transfer the isolated papillary muscle to a temperature-controlled organ bath (36-37°C) continuously superfused with oxygenated (95% O₂, 5% CO₂) Tyrode's solution.

  • Tissue Equilibration: Secure one end of the muscle to a fixed hook and the other to an isometric force transducer. Allow the preparation to equilibrate for at least 60 minutes before starting experimental protocols, ensuring a stable resting tension.

Protocol 2: Microelectrode Recording of Action Potentials

This protocol describes the methodology for recording intracellular action potentials from isolated cardiac tissue preparations.

  • Electrode Preparation: Pull glass microelectrodes from capillary tubes using a micropipette puller. Backfill the microelectrodes with 3 M KCl solution. The electrode resistance should typically be between 10-25 MΩ.

  • Cellular Impalement: Using a micromanipulator, carefully advance the microelectrode into a cell on the surface of the cardiac tissue preparation. A successful impalement is indicated by a sharp drop to a stable negative resting membrane potential (typically -80 to -90 mV).[8]

  • Electrical Stimulation: Stimulate the tissue preparation using a bipolar platinum electrode connected to an electronic stimulator.[2] Use square-wave pulses of 1-2 ms duration at a voltage slightly above the threshold required to elicit an action potential. A basic cycle length of 1000 ms (1 Hz) is commonly used.[6]

  • Data Acquisition: Connect the microelectrode to a high-input impedance amplifier. Digitize the amplified signal and record it using appropriate data acquisition software.

  • NAPA Application: After recording stable baseline action potentials, switch the superfusion solution to one containing the desired concentration of this compound. Allow sufficient time for the drug effect to reach a steady state before recording post-treatment action potentials.

  • Parameter Analysis: Analyze the recorded action potentials to determine key parameters, including Resting Membrane Potential (RMP), Action Potential Amplitude (APA), Maximum Upstroke Velocity (Vmax), and Action Potential Duration at 50% and 90% repolarization (APD50, APD90).[2]

Visualizations

NAPA's Electrophysiological Mechanism of Action

NAPA_Mechanism cluster_AP Cardiac Action Potential cluster_Channels Ion Channels Phase0 Phase 0 (Depolarization) Phase3 Phase 3 (Repolarization) Na_Channel Fast Na+ Channels (I_Na) Na_Channel->Phase0 Drives Depolarization K_Channel Delayed Rectifier K+ Channels (I_Kr) K_Channel->Phase3 Drives Repolarization NAPA This compound (NAPA) NAPA->Na_Channel  Secondary Block  (Class Ia Effect) NAPA->K_Channel  Primary Block  (Class III Effect)

Caption: NAPA's primary (Class III) and secondary (Class Ia) effects on cardiac ion channels.

Experimental Workflow for NAPA Studies

Experimental_Workflow A 1. Isolate Cardiac Tissue (e.g., Papillary Muscle) B 2. Mount in Organ Bath & Equilibrate A->B C 3. Impale Cell with Microelectrode B->C D 4. Record Baseline Action Potentials (Control) C->D E 5. Superfuse with NAPA-containing Solution D->E F 6. Record Steady-State Action Potentials (Post-NAPA) E->F G 7. Analyze Data (Vmax, APD, etc.) F->G Logical_Relationships cluster_class3 Primary Effect cluster_class1a Secondary/Species-Dependent Effect NAPA This compound (NAPA) Block_IKr Blocks IKr (K+ Channel) NAPA->Block_IKr Block_INa Blocks INa (Na+ Channel) NAPA->Block_INa Prolong_APD Prolongs APD & Increases ERP Block_IKr->Prolong_APD Class3 CLASS III EFFECT Prolong_APD->Class3 Decrease_Vmax Decreases Vmax Block_INa->Decrease_Vmax Class1a CLASS Ia EFFECT Decrease_Vmax->Class1a

References

Application Notes and Protocols for Studying Cardiac Action Potential Duration with N-Acetylprocainamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylprocainamide (NAPA) is the primary active metabolite of the Class IA antiarrhythmic drug, procainamide. Traditionally, NAPA has been classified as a pure Class III antiarrhythmic agent, primarily due to its ability to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP) by blocking the rapid component of the delayed rectifier potassium current (IKr), carried by hERG channels.[1][2][3] However, emerging evidence, particularly from studies on species other than dogs, suggests that NAPA also exhibits Class I antiarrhythmic properties by blocking cardiac sodium channels, which can decrease the maximum upstroke velocity (Vmax) of the action potential.[1][2][4] This dual mechanism of action makes NAPA a valuable pharmacological tool for studying the complex interplay of ion channels in regulating cardiac repolarization and for investigating the potential therapeutic and proarrhythmic effects of drugs that modulate these channels.

These application notes provide a comprehensive overview of the use of NAPA in cardiac electrophysiology research, including its mechanism of action, quantitative effects on action potential parameters, and detailed protocols for experimental investigation.

Mechanism of Action

NAPA's primary effect on the cardiac action potential is the prolongation of its duration, a hallmark of Class III antiarrhythmic agents. This is achieved through the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are responsible for the IKr current. This current plays a crucial role in phase 3 repolarization of the cardiac action potential. By inhibiting IKr, NAPA delays repolarization, thereby lengthening the APD and the QT interval on an electrocardiogram.[3]

In addition to its Class III activity, NAPA has been shown to block voltage-gated sodium channels (Nav1.5), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1][2][4] This sodium channel blockade leads to a decrease in Vmax, an effect characteristic of Class I antiarrhythmic drugs. The extent of this Class I effect appears to be species-dependent, being less prominent in dogs compared to other species like guinea pigs.[1][2]

The dual blockade of both potassium and sodium channels by NAPA underscores the importance of considering multi-channel effects when evaluating the electrophysiological properties of cardiac drugs.

cluster_NAPA This compound (NAPA) cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects NAPA NAPA hERG hERG K+ Channel (IKr) NAPA->hERG Blocks Nav15 Nav1.5 Na+ Channel (INa) NAPA->Nav15 Blocks Repol Delayed Repolarization hERG->Repol Leads to Vmax Decreased Vmax Nav15->Vmax Leads to APD Increased Action Potential Duration (APD) Repol->APD Results in Conduction Slowed Conduction Vmax->Conduction Results in

Figure 1: NAPA's dual mechanism on cardiac ion channels.

Quantitative Data Presentation

The following tables summarize the quantitative effects of NAPA on key cardiac action potential parameters in guinea pig papillary muscle, as reported in the literature.

Concentration (mM)Vmax (V/s) (Mean ± SE)% Change from Control
Control 134-
3.5 Significantly DecreasedNot Specified
7.0 48-64.2%
Table 1: Effect of this compound on Vmax of Cardiac Action Potential in Guinea Pig Papillary Muscle.[2][5]
Concentration (mM)Half-Decay Time (HDT) (ms) (Mean ± SE)% Change from Control
Control 187-
3.5 No Significant EffectNot Specified
7.0 420+124.6%
Table 2: Effect of this compound on Half-Decay Time (HDT) of Cardiac Action Potential in Guinea Pig Papillary Muscle.[2]
ParameterControlNAPA (7 mM)
Resting Membrane Potential (RMP) (mV) -83-82
Table 3: Effect of this compound on Resting Membrane Potential (RMP) in Guinea Pig Papillary Muscle.[2]

Experimental Protocols

This section provides a detailed protocol for recording cardiac action potentials from isolated guinea pig papillary muscle using intracellular microelectrodes, a standard method for assessing the electrophysiological effects of compounds like NAPA.

Protocol: Intracellular Recording of Action Potentials in Guinea Pig Papillary Muscle

1. Materials and Solutions

  • Animals: Male guinea pigs (250-350 g)

  • Tyrode's Solution (in mM): 127 NaCl, 4.5 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.2 NaH2PO4, 24 NaHCO3, and 10 D-glucose. The solution should be continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • Dissection Tools: Fine scissors, forceps, and a dissecting microscope.

  • Experimental Chamber: A tissue bath with a constant flow of oxygenated Tyrode's solution maintained at 37°C.

  • Stimulator: A programmable electrical stimulator capable of delivering square-wave pulses.

  • Recording Equipment:

    • Glass microelectrodes (tip resistance 10-30 MΩ) filled with 3 M KCl.

    • Micromanipulator for precise electrode placement.

    • High-input impedance amplifier for intracellular recording.

    • Oscilloscope and a data acquisition system.

  • This compound (NAPA) Stock Solution: Prepare a concentrated stock solution of NAPA in deionized water, from which working concentrations can be made by dilution in Tyrode's solution.

2. Tissue Preparation

  • Humanely euthanize the guinea pig in accordance with institutional guidelines.

  • Rapidly excise the heart and place it in cold, oxygenated Tyrode's solution.

  • Under a dissecting microscope, open the right ventricle and carefully dissect the papillary muscle, leaving a small portion of the ventricular wall attached for mounting.

  • Transfer the isolated papillary muscle to the experimental chamber, and mount it horizontally. One end (ventricular wall) is pinned to the chamber floor, and the other end (tendon) is attached to a force transducer or a fixed pin.

  • Superfuse the tissue with oxygenated Tyrode's solution at a constant flow rate and maintain the temperature at 37°C.

  • Allow the preparation to equilibrate for at least 60 minutes before starting the experiment.

3. Electrophysiological Recording

  • Position the stimulating electrodes (a pair of silver wires) near the base of the papillary muscle.

  • Set the stimulator to deliver square-wave pulses of 1-2 ms duration at a frequency of 1 Hz. Adjust the stimulus intensity to approximately 1.5 times the threshold required to elicit an action potential.

  • Carefully advance a glass microelectrode into a superficial cell of the papillary muscle using the micromanipulator until a stable impalement is achieved, indicated by a sudden negative drop in potential to a stable resting membrane potential (typically -80 to -90 mV).

  • Record stable baseline action potentials for at least 20 minutes.

4. Drug Application and Data Acquisition

  • After recording a stable baseline, switch the superfusion to Tyrode's solution containing the desired concentration of NAPA.

  • Allow the tissue to equilibrate with the NAPA solution for at least 20-30 minutes to ensure a steady-state drug effect.

  • Record action potentials in the presence of NAPA.

  • To test multiple concentrations, either use a cumulative concentration-response protocol or perform a washout with drug-free Tyrode's solution between concentrations until the action potential parameters return to baseline.

  • Analyze the recorded action potentials to determine key parameters, including:

    • Resting Membrane Potential (RMP): The membrane potential during diastole.

    • Action Potential Amplitude (APA): The difference between the peak of the action potential and the RMP.

    • Maximum Upstroke Velocity (Vmax): The maximal rate of depolarization during Phase 0, obtained from the first derivative of the action potential upstroke (dV/dt)max.

    • Action Potential Duration (APD): The duration of the action potential at different levels of repolarization (e.g., APD50 and APD90).

    • Half-Decay Time (HDT): The time it takes for the action potential to repolarize to 50% of its peak amplitude.

cluster_prep Tissue Preparation cluster_record Electrophysiological Recording cluster_drug Drug Application & Data Analysis P1 Euthanize Guinea Pig & Excise Heart P2 Isolate Papillary Muscle P1->P2 P3 Mount in Tissue Bath P2->P3 P4 Equilibrate (60 min) P3->P4 R1 Position Stimulating Electrodes R2 Implant Microelectrode R1->R2 R3 Record Baseline APs (20 min) R2->R3 D1 Superfuse with NAPA D2 Equilibrate (20-30 min) D1->D2 D3 Record APs with NAPA D2->D3 D4 Analyze AP Parameters (Vmax, HDT, etc.) D3->D4

Figure 2: Experimental workflow for studying NAPA's effects.

Conclusion

This compound serves as a critical tool for dissecting the ionic mechanisms underlying cardiac action potential duration. Its dual action on both potassium and sodium channels provides a unique pharmacological profile for studying cardiac repolarization and the mechanisms of arrhythmogenesis. The provided protocols and data offer a foundation for researchers and drug development professionals to effectively utilize NAPA in their investigations into cardiac electrophysiology and pharmacology. Careful consideration of species differences in the effects of NAPA is crucial for the accurate interpretation of experimental results.

References

Application of N-Acetylprocainamide in Cardiac Arrhythmia Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylprocainamide (NAPA), the major metabolite of the Class IA antiarrhythmic drug procainamide, has been a subject of significant research in the field of cardiac arrhythmias.[1] Unlike its parent compound which primarily blocks sodium channels, NAPA's principal mechanism of action is the blockade of potassium channels, categorizing it predominantly as a Class III antiarrhythmic agent.[2][3] This classification is based on its ability to prolong the duration of the cardiac action potential and the effective refractory period, leading to a prolongation of the QT interval on the electrocardiogram (ECG).[3][4][5] However, some studies suggest that in certain species, NAPA may also exhibit Class IA properties by affecting sodium channels, indicating a more complex pharmacological profile.[6][7]

These application notes provide a comprehensive overview of the use of NAPA in cardiac arrhythmia research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Data Presentation

Electrophysiological Effects of this compound
ParameterSpecies/ModelConcentration/DoseEffectReference(s)
Action Potential Duration (APD) Canine Purkinje fibers10-40 mg/LDose-dependent prolongation[8]
Guinea pig papillary muscle7 mMIncreased Half-Decay Time (HDT) to 420 ms (from 187 ms control)[6]
Maximum Upstroke Velocity (Vmax) Canine Purkinje fibers10-40 mg/LNo significant change[8]
Guinea pig papillary muscle7 mMDecreased to 48 V/s (from 134 V/s control)[6]
QTc Interval Human (patients with ventricular arrhythmias)15 mg/kg IVLengthened (p < 0.001)[5]
Human (patients with PVCs)Plasma concentrations of 7.4-17.2 µg/mL7.6% mean increase
Effective Refractory Period (ERP) Conscious dogs with atrial flutter16, 32, 64 mg/kgIncreased by 14%, 28%, and 41% respectively[9]
Conduction Velocity Conscious dogs with atrial flutterUp to 64 mg/kgLess than 15% change[9]
Pharmacokinetic Parameters of this compound
ParameterSpeciesValueReference(s)
Elimination Half-Life (t1/2) Human (normal renal function)~2.5 times that of procainamide[1]
Human (patients with chronic PVCs)10.9 hours[10]
Volume of Distribution (Vd) Human1.37 ± 0.19 L/kg[5]
Elimination Clearance Human174 ± 63 ml/min[5]

Experimental Protocols

In Vitro Electrophysiology: Microelectrode Recording in Isolated Cardiac Tissue

This protocol is based on methodologies described for studying the effects of NAPA on isolated canine Purkinje fibers and guinea pig papillary muscle.[6][8][11]

Objective: To assess the effects of this compound on cardiac action potential parameters.

Materials:

  • Isolated cardiac tissue (e.g., canine Purkinje fibers, guinea pig papillary muscle)

  • Tyrode's solution (or other suitable physiological saline solution)

  • This compound (NAPA) stock solution

  • Standard microelectrode recording setup (amplifier, digitizer, data acquisition software)

  • Glass microelectrodes (filled with 3 M KCl)

  • Tissue bath with temperature control and superfusion system

  • Stimulator for electrical pacing

Procedure:

  • Tissue Preparation:

    • Excise the heart from a euthanized animal (e.g., dog, guinea pig) and place it in cold Tyrode's solution.

    • Dissect the desired tissue (e.g., free-running Purkinje fibers, papillary muscle) under a dissecting microscope.

    • Mount the tissue in a tissue bath continuously superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution maintained at 37°C.

  • Electrophysiological Recording:

    • Allow the tissue to equilibrate for at least 60 minutes.

    • Pace the tissue at a constant cycle length (e.g., 1000 ms) using a bipolar stimulating electrode.

    • Carefully impale a cell with a glass microelectrode to record the transmembrane action potential.

    • Record stable baseline action potentials for a control period (e.g., 15-30 minutes).

  • Drug Application:

    • Prepare different concentrations of NAPA in Tyrode's solution.

    • Switch the superfusion to a solution containing the desired concentration of NAPA (e.g., 10, 20, 40 mg/L).[8]

    • Allow the tissue to equilibrate with the NAPA solution for at least 30 minutes before recording.[6]

  • Data Acquisition and Analysis:

    • Record action potentials in the presence of NAPA.

    • Measure key action potential parameters:

      • Resting Membrane Potential (RMP)

      • Action Potential Amplitude (APA)

      • Maximum Upstroke Velocity (Vmax)

      • Action Potential Duration at 50% and 90% repolarization (APD50, APD90) or Half-Decay Time (HDT).[6]

    • Compare the parameters obtained in the presence of NAPA to the baseline control values.

In Vivo Electrophysiology: Programmed Electrical Stimulation in an Animal Model

This protocol is a generalized representation based on studies conducted in dogs with induced arrhythmias.[8][9]

Objective: To evaluate the antiarrhythmic efficacy of this compound in a living animal model.

Materials:

  • Anesthetized animal (e.g., dog)

  • Surgical instruments for thoracotomy and electrode placement

  • Multichannel electrophysiology recording system

  • Programmable electrical stimulator

  • Intravenous infusion pump

  • This compound for intravenous administration

  • ECG monitoring equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and ensure adequate ventilation.

    • Perform a thoracotomy to expose the heart.

    • Suture plaque or plunge electrodes onto the epicardial or endocardial surface of the atria and ventricles for recording and stimulation.

    • Induce a model of arrhythmia (e.g., atrial flutter via rapid atrial pacing, ventricular tachycardia post-myocardial infarction).[8][9]

  • Baseline Electrophysiological Study:

    • Record baseline intracardiac electrograms and surface ECG.

    • Perform programmed electrical stimulation (PES) to assess arrhythmia inducibility and measure baseline parameters such as effective refractory periods (ERP) and conduction times.

  • Drug Administration:

    • Administer NAPA via intravenous infusion. The dosage can be a bolus followed by a maintenance infusion to achieve a target plasma concentration.[4] For example, a loading dose of 20 mg/kg over 20 minutes.[4]

  • Post-Drug Electrophysiological Study:

    • Repeat the PES protocol after NAPA administration.

    • Assess changes in arrhythmia inducibility, ERP, conduction times, and arrhythmia cycle length.

  • Data Analysis:

    • Compare the electrophysiological parameters before and after NAPA administration to determine its antiarrhythmic effects.

    • Collect blood samples to correlate plasma NAPA concentrations with the observed effects.

Visualizations

Signaling_Pathway_of_NAPA cluster_membrane Cardiomyocyte Membrane K_Channel Delayed Rectifier Potassium Channel (e.g., IKr) Reduced_K_Efflux Reduced K+ Efflux during Repolarization K_Channel->Reduced_K_Efflux Na_Channel Voltage-Gated Sodium Channel (INa) Reduced_Vmax Reduced Vmax (in some species) Na_Channel->Reduced_Vmax NAPA This compound (NAPA) Blockade Blockade NAPA->Blockade Blockade->K_Channel Primary Effect (Class III) Blockade->Na_Channel Secondary/Species-Dependent Effect (Class Ia) Prolonged_APD Prolonged Action Potential Duration (APD) Reduced_K_Efflux->Prolonged_APD Prolonged_ERP Increased Effective Refractory Period (ERP) Prolonged_APD->Prolonged_ERP Prolonged_QT Prolonged QT Interval on ECG Prolonged_APD->Prolonged_QT Antiarrhythmic_Effect Antiarrhythmic Effect (Termination of Reentrant Arrhythmias) Prolonged_ERP->Antiarrhythmic_Effect

Caption: Mechanism of action of this compound.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_Tissue Isolate Cardiac Tissue (e.g., Purkinje Fiber) Mount_Tissue Mount in Tissue Bath & Equilibrate Isolate_Tissue->Mount_Tissue Record_Baseline Record Baseline Action Potentials (Control) Mount_Tissue->Record_Baseline Apply_NAPA Superfuse with NAPA Record_Baseline->Apply_NAPA Record_NAPA Record Action Potentials in presence of NAPA Apply_NAPA->Record_NAPA Measure_Parameters Measure Action Potential Parameters (APD, Vmax, etc.) Record_NAPA->Measure_Parameters Compare_Data Compare NAPA vs. Control Data Measure_Parameters->Compare_Data

Caption: In vitro electrophysiology experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Acetylprocainamide Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of N-Acetylprocainamide (NAPA).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting an elongated or "tailing" latter half.[1] This distortion can compromise the accuracy and reproducibility of analytical results by affecting peak integration and resolution.[2]

Q2: Why is my this compound peak tailing?

A2: this compound is a basic compound, making it susceptible to interactions with acidic residual silanol groups on the surface of silica-based HPLC columns.[3][4] This secondary interaction is a primary cause of peak tailing for basic analytes. Other potential causes include inappropriate mobile phase pH, column contamination or degradation, sample overload, and issues with the HPLC system itself.[1][5]

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor. The parent compound of this compound, procainamide, has a pKa of approximately 9.2-9.3. This compound itself is also a basic compound. If the mobile phase pH is close to the pKa of NAPA, the analyte will exist in both ionized and non-ionized forms, leading to mixed-mode retention and peak tailing.[6] To ensure a consistent ionized state and minimize interactions with silanols, it is generally recommended to work at a pH at least 2 units below the pKa of the basic analyte.[7]

Q4: What is an acceptable tailing factor?

A4: The tailing factor, or asymmetry factor, is a measure of peak symmetry. An ideal, perfectly symmetrical peak has a tailing factor of 1.0. Generally, a tailing factor between 0.9 and 1.2 is considered acceptable for most applications, though some methods may allow for values up to 1.5.[3]

Q5: Can the choice of HPLC column affect peak tailing for this compound?

A5: Absolutely. Using a modern, high-purity, end-capped silica column can significantly reduce the number of free silanol groups available for secondary interactions, thereby improving the peak shape of basic compounds like NAPA.[3][8] Columns with alternative chemistries, such as polar-embedded phases, can also provide better peak shapes for basic analytes.

Troubleshooting Guide

Issue: this compound peak is tailing.

Below is a step-by-step guide to troubleshoot and resolve peak tailing for this compound.

Step 1: Evaluate the Mobile Phase

The mobile phase composition, particularly its pH and buffer strength, is the most common culprit for the peak tailing of basic compounds.

  • pH Adjustment:

    • Problem: The mobile phase pH may be too close to the pKa of this compound, causing it to be partially ionized.

    • Solution: Lower the mobile phase pH. A pH of 2-4 is often a good starting point for basic compounds on silica-based columns.[9] This ensures the analyte is fully protonated and minimizes interactions with ionized silanols.

  • Buffer Strength:

    • Problem: Inadequate buffer capacity can lead to localized pH shifts on the column, causing peak distortion.

    • Solution: Increase the buffer concentration. A concentration of 10-50 mM is typically effective.[5]

  • Mobile Phase Additives:

    • Problem: Strong interactions between the basic analyte and acidic silanols persist.

    • Solution: Add a competing base to the mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 0.01-0.1%).[2][5] TEA will preferentially interact with the active silanol sites, masking them from the analyte.

Illustrative Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Peak Shape for this compoundTailing Factor (Illustrative)Rationale
7.0Significant Tailing> 1.5At neutral pH, a significant portion of silanol groups are ionized, leading to strong secondary interactions with the basic NAPA molecule.
5.5Moderate Tailing1.2 - 1.5Lowering the pH begins to suppress silanol ionization, improving peak shape, but some interaction may still occur.
3.0Symmetrical Peak1.0 - 1.2At low pH, most silanol groups are protonated (not ionized), and NAPA is fully protonated, minimizing secondary interactions and resulting in a symmetrical peak.[9]

Step 2: Assess the HPLC Column

The column is another frequent source of peak shape problems.

  • Column Choice:

    • Problem: The column has a high number of accessible, acidic silanol groups.

    • Solution: Use a high-purity, end-capped C8 or C18 column. These columns have fewer residual silanols. Alternatively, consider a column with a polar-embedded stationary phase.

  • Column Contamination:

    • Problem: Accumulation of strongly retained sample components or mobile phase impurities on the column inlet frit or packing material.

    • Solution: Flush the column with a strong solvent. If the problem persists, and the column manufacturer's instructions permit, try back-flushing the column.

  • Column Void:

    • Problem: A void or channel has formed in the column packing material, often at the inlet.

    • Solution: This usually requires column replacement. Using a guard column can help protect the analytical column and extend its lifetime.

Step 3: Review Sample and Injection Parameters

  • Sample Overload:

    • Problem: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Injection Solvent:

    • Problem: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[2]

Step 4: Check the HPLC System

  • Extra-Column Volume:

    • Problem: Excessive volume in the tubing and connections between the injector, column, and detector can contribute to band broadening and peak tailing.

    • Solution: Use tubing with the smallest practical internal diameter and keep the length to a minimum. Ensure all fittings are properly made to avoid dead volume.

Experimental Protocol: HPLC Analysis of this compound

This protocol is based on a published method for the analysis of this compound and is designed to produce symmetrical peaks.

1. Materials and Reagents:

  • This compound (NAPA) reference standard

  • Methanol (HPLC grade)

  • Acetic acid (analytical grade)

  • Triethylamine (analytical grade)

  • Ultrapure water

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: Synergi™ 4 µm polar, Reversed-Phase (RP) 80A, 150 x 2.0 mm, or a similar high-purity, end-capped C8 or C18 column.

  • Mobile Phase: 1% Acetic Acid in water (pH adjusted to 5.5) containing 0.01% Triethylamine, and Methanol in a 76:24 (v/v) ratio.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 2 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards by serially diluting the stock solution with the mobile phase to appropriate concentrations for calibration.

4. Sample Preparation:

  • For plasma or serum samples, a protein precipitation step is typically required. A common method is to add three parts of cold methanol to one part of the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected.

5. System Suitability:

  • Before running samples, perform a system suitability test by injecting a mid-range standard multiple times.

  • The tailing factor for the this compound peak should be ≤ 1.2.

  • The relative standard deviation (RSD) for peak area and retention time should be < 2%.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_ph Lower Mobile Phase pH (e.g., to 3.0-4.0) check_mobile_phase->adjust_ph Is pH > 5? increase_buffer Increase Buffer Strength (10-50 mM) check_mobile_phase->increase_buffer Is buffer < 10 mM? add_tea Add Triethylamine (TEA) (e.g., 0.05%) check_mobile_phase->add_tea Persistent tailing? check_column Step 2: Assess Column check_mobile_phase->check_column No improvement end_good Peak Shape Improved adjust_ph->end_good increase_buffer->end_good add_tea->end_good use_endcapped Use High-Purity, End-Capped Column check_column->use_endcapped Using old column type? flush_column Flush or Back-flush Column check_column->flush_column Column contaminated? check_sample Step 3: Review Sample Parameters check_column->check_sample No improvement use_endcapped->end_good replace_column Replace Column flush_column->replace_column No improvement replace_column->end_good reduce_load Reduce Injection Volume or Dilute Sample check_sample->reduce_load High concentration? match_solvent Match Sample Solvent to Mobile Phase check_sample->match_solvent Strong sample solvent? check_system Step 4: Check HPLC System check_sample->check_system No improvement reduce_load->end_good match_solvent->end_good minimize_dead_volume Minimize Extra-Column Volume check_system->minimize_dead_volume minimize_dead_volume->end_good

Caption: Troubleshooting workflow for this compound peak tailing.

Logical Relationship of Peak Tailing Causes

Peak_Tailing_Causes cluster_chemical Chemical Interactions cluster_column Column Issues cluster_sample Sample-Related Issues cluster_instrumental Instrumental Factors peak_tailing This compound Peak Tailing silanol_interaction Silanol Interactions peak_tailing->silanol_interaction mobile_phase_ph Inappropriate Mobile Phase pH peak_tailing->mobile_phase_ph buffer_strength Insufficient Buffer Strength peak_tailing->buffer_strength column_degradation Column Degradation peak_tailing->column_degradation column_contamination Column Contamination peak_tailing->column_contamination column_void Column Void peak_tailing->column_void sample_overload Sample Overload peak_tailing->sample_overload solvent_mismatch Solvent Mismatch peak_tailing->solvent_mismatch extra_column_volume Extra-Column Volume peak_tailing->extra_column_volume

Caption: Primary causes of this compound peak tailing in HPLC.

References

Technical Support Center: Optimizing N-Acetylprocainamide (NAPA) Resolution in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of N-Acetylprocainamide (NAPA) in reverse-phase chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between this compound (NAPA) and its parent drug, procainamide?

Poor resolution is often a result of suboptimal chromatographic conditions. The key factors include an inappropriate mobile phase composition, incorrect pH, a non-ideal column chemistry for the analytes, or a combination of these. Both NAPA and procainamide are basic compounds, and their retention behavior is highly sensitive to the pH of the mobile phase.

Q2: How does mobile phase pH affect the resolution of NAPA?

The pH of the mobile phase plays a critical role in the ionization state of NAPA and procainamide, which in turn affects their retention and selectivity on a reverse-phase column. For basic compounds like these, a mobile phase pH around 2-3 units below their pKa will ensure they are in their protonated, ionized form, which can lead to better peak shapes and resolution. Conversely, operating at a pH where the analytes are in a neutral state will increase their retention. Fine-tuning the pH is a powerful tool to improve separation.[1][2]

Q3: Which type of reverse-phase column is best suited for NAPA analysis?

While standard C18 and C8 columns can be used, some studies suggest that polar-embedded or polar-endcapped columns may provide better peak shape and selectivity for basic analytes like NAPA.[3] These columns have modified surfaces that reduce unwanted interactions with residual silanol groups on the silica packing, which can cause peak tailing. For instance, a Synergi™ 4 µm polar, Reversed-Phase (RP) 80A column has been shown to provide good retention and better peak shapes compared to standard C8 and C18 columns, which can sometimes produce peak tailing.[3]

Q4: Can I inject my NAPA sample dissolved in a strong solvent like 100% acetonitrile?

Injecting a sample in a solvent that is significantly stronger than the mobile phase can lead to poor peak shape, including broadening and splitting.[4] It is always recommended to dissolve the sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase to ensure good peak integrity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound (NAPA) using reverse-phase chromatography.

Issue 1: Poor Resolution Between NAPA and Procainamide Peaks

If you are observing overlapping or poorly separated peaks for NAPA and procainamide, consider the following troubleshooting steps:

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor Resolution Observed AdjustMobilePhase Adjust Mobile Phase (% Organic) Start->AdjustMobilePhase Decrease % Organic to increase retention OptimizepH Optimize Mobile Phase pH AdjustMobilePhase->OptimizepH If still co-eluting Resolved Resolution Improved AdjustMobilePhase->Resolved ChangeColumn Change Column Chemistry (e.g., Polar-RP) OptimizepH->ChangeColumn If pH adjustment is insufficient OptimizepH->Resolved CheckSystem Check System Suitability (Dead Volume, Connections) ChangeColumn->CheckSystem If issue persists ChangeColumn->Resolved CheckSystem->Resolved

A troubleshooting workflow for addressing poor resolution.

  • Adjust the Mobile Phase Strength:

    • Symptom: Peaks are eluting too early and are not well separated.

    • Solution: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase by 5-10%.[2][5] This will increase the retention time of both analytes, potentially leading to better separation.

  • Optimize the Mobile Phase pH:

    • Symptom: Peaks are broad or show some tailing, and resolution is still not optimal.

    • Solution: Adjust the pH of the aqueous portion of your mobile phase. For basic compounds like NAPA, using a slightly acidic pH (e.g., pH 3-5.5) can improve peak shape and selectivity.[1][3]

  • Evaluate a Different Column Chemistry:

    • Symptom: You have tried optimizing the mobile phase with your current C18 or C8 column, but the resolution remains poor.

    • Solution: Switch to a column with a different selectivity, such as a polar-embedded or polar-endcapped phase. These columns can offer different interactions with the analytes and may provide the necessary selectivity for separation.[3] Phenyl columns can also offer alternative selectivity for aromatic compounds.[6]

Issue 2: Peak Tailing of the NAPA Peak

Peak tailing is a common issue when analyzing basic compounds and can lead to inaccurate integration and reduced resolution.

Troubleshooting Workflow for Peak Tailing

PeakTailing Start NAPA Peak Tailing Observed CheckColumnCondition Check Column Condition (Age, Contamination) Start->CheckColumnCondition AdjustMobilePhase Adjust Mobile Phase (pH, Additive) CheckColumnCondition->AdjustMobilePhase If column is in good condition Resolved Symmetrical Peak Achieved CheckColumnCondition->Resolved SampleOverload Check for Sample Overload AdjustMobilePhase->SampleOverload If tailing persists AdjustMobilePhase->Resolved InjectionSolvent Verify Injection Solvent Compatibility SampleOverload->InjectionSolvent If not overloaded SampleOverload->Resolved InjectionSolvent->Resolved

A troubleshooting workflow for addressing peak tailing.

  • Lower the Mobile Phase pH:

    • Cause: Secondary interactions between the basic NAPA molecule and acidic residual silanol groups on the silica packing material.

    • Solution: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the silanol groups, minimizing these unwanted interactions.[5]

  • Add a Mobile Phase Modifier:

    • Cause: Persistent secondary interactions.

    • Solution: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.01-0.1%) can help to mask the active silanol sites and improve peak symmetry.[3][7]

  • Check for Column Overload:

    • Cause: Injecting too much sample onto the column can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and inject a smaller amount. If the peak shape improves, you were likely overloading the column.[8][9]

  • Ensure Column Health:

    • Cause: A contaminated or old column can exhibit poor peak shapes.

    • Solution: Flush the column with a strong solvent to remove any contaminants.[5] If the problem persists, it may be time to replace the column.

Data Summary

The following table summarizes a set of UHPLC conditions that have been successfully used for the simultaneous determination of procainamide and this compound.

ParameterConditionReference
Column Synergi™ 4 µm polar, Reversed-Phase (RP) 80A (150 x 2.0 mm)[3]
Mobile Phase 1% acetic acid, pH 5.5 (containing 0.01% triethylamine), and methanol (76:24, v/v)[3][10]
Flow Rate 0.2 mL/min[3][10]
Detection UV at 280 nm[3][10]
Column Temperature 25 °C[3]
Injection Volume 2 µL[3]

Experimental Protocol

Protocol: UHPLC-DAD Analysis of this compound and Procainamide

This protocol is based on the method described by Balla et al. (2018) for the simultaneous determination of procainamide and NAPA in rat plasma.[3][10][11]

1. Materials and Reagents:

  • Procainamide hydrochloride

  • This compound (NAPA)

  • N-propionylprocainamide (Internal Standard)

  • Methanol (HPLC grade)

  • Acetic acid (analytical grade)

  • Triethylamine (analytical grade)

  • Water (HPLC grade)

2. Instrument and Conditions:

  • UHPLC System: With a Diode Array Detector (DAD)

  • Column: Synergi™ 4 µm polar, Reversed-Phase (RP) 80A (150 x 2.0 mm)

  • Mobile Phase: Prepare a solution of 1% acetic acid in water and adjust the pH to 5.5. Add 0.01% triethylamine. The final mobile phase is a mixture of this aqueous solution and methanol in a 76:24 (v/v) ratio.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 25 °C

  • Autosampler Temperature: 4 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 2 µL

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of procainamide, NAPA, and the internal standard in an appropriate solvent (e.g., water or methanol).

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solutions to the desired concentrations.

  • Sample Preparation (from plasma): A simple protein precipitation method can be used. Add methanol to the plasma sample, vortex, and then centrifuge to pellet the precipitated proteins. The supernatant can then be injected into the UHPLC system.[3][11]

4. Chromatographic Run:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peak areas for procainamide, NAPA, and the internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.

  • Determine the concentration of NAPA and procainamide in the unknown samples by using the regression equation from the calibration curve.

References

Technical Support Center: N-Acetylprocainamide (NAPA) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Acetylprocainamide (NAPA) mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in NAPA quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact NAPA analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (NAPA).[1] These components can include proteins, salts, lipids, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of NAPA in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[4]

Q2: What are the primary causes of matrix effects in biological samples like plasma or serum?

A2: The most common cause of matrix effects in bioanalysis is the presence of phospholipids from cell membranes.[5][6] During sample preparation, particularly with simple methods like protein precipitation, phospholipids can be co-extracted with NAPA and co-elute during chromatographic separation.[6][7] These phospholipids can compete with NAPA for ionization, typically leading to ion suppression.[1] Other endogenous matrix components can also contribute to these effects.[1]

Q3: How can I determine if my NAPA assay is experiencing matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure NAPA standard into the mass spectrometer after the analytical column.[2] A blank matrix sample is then injected.[2] Any dip or rise in the constant NAPA signal indicates regions of ion suppression or enhancement where matrix components are eluting.[2]

  • Post-Extraction Spike: This is a quantitative assessment.[8] The response of NAPA in a pure solution is compared to the response of NAPA spiked into a blank matrix sample after the extraction process.[8] The ratio of these responses provides a quantitative measure of the matrix effect (ME%). An ME% of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Q4: What is a suitable internal standard for NAPA analysis to compensate for matrix effects?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL-IS is chemically identical to NAPA and will have nearly identical chromatographic retention times and ionization efficiencies. Consequently, it will be affected by the matrix in the same way as NAPA, allowing for reliable correction and accurate quantification.[4][9] If a SIL-IS is not available, a structural analog like N-propionylprocainamide can be used.[10]

Troubleshooting Guide: Ion Suppression in NAPA Analysis

This guide provides a systematic approach to troubleshooting and mitigating ion suppression, a common issue in the LC-MS analysis of this compound.

Initial Troubleshooting Workflow

The following diagram outlines the initial steps to diagnose and address matrix effects.

cluster_0 Troubleshooting Workflow for NAPA Matrix Effects A Poor NAPA Signal Reproducibility or Accuracy B Assess Matrix Effect (Post-Extraction Spike) A->B C Is Ion Suppression > 15%? B->C D Optimize Sample Preparation C->D Yes H No Significant Matrix Effect Continue with Validation C->H No E Optimize Chromatographic Conditions D->E F Implement Stable Isotope-Labeled Internal Standard E->F G Method Validation F->G

Caption: Initial troubleshooting workflow for NAPA matrix effects.

Issue: Significant Ion Suppression Detected

If you have confirmed significant ion suppression (>15%) in your NAPA assay, follow these steps to mitigate the issue.

Step 1: Enhance Sample Preparation

The goal of sample preparation is to remove interfering matrix components, particularly phospholipids, before analysis.[11] The effectiveness of different techniques can vary.

Comparison of Common Sample Preparation Techniques

TechniqueGeneral ProcedureProsCons
Protein Precipitation (PPT) Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma/serum sample to precipitate proteins. Centrifuge and analyze the supernatant.[12][13]Simple, fast, and inexpensive.[6]Does not effectively remove phospholipids, often leading to significant matrix effects.[5][6]
Liquid-Liquid Extraction (LLE) Extract NAPA from the alkalinized sample into an immiscible organic solvent (e.g., methylene chloride). Evaporate the solvent and reconstitute.[10][14]Cleaner extracts than PPT, removes many interfering substances.[15]Can be more time-consuming and may have lower analyte recovery if not optimized.[14]
Solid-Phase Extraction (SPE) Pass the sample through a cartridge containing a solid sorbent that retains NAPA. Wash away interferences, then elute NAPA with a different solvent.[16][17]Provides very clean extracts and can concentrate the analyte.[17]Requires method development and can be more expensive than PPT or LLE.[6]
Phospholipid Removal Plates A filtration-based method that combines protein precipitation with a specific sorbent that captures phospholipids.[5][11]Simple workflow similar to PPT but with superior removal of phospholipids, significantly reducing matrix effects.[11]Higher cost per sample than standard PPT.

Step 2: Optimize Chromatographic Conditions

If sample preparation alone is insufficient, modify your LC method to chromatographically separate NAPA from co-eluting matrix components.[18]

  • Gradient Elution: Employ a gradient elution with a high percentage of organic solvent at the end of the run to wash late-eluting interferences, like phospholipids, from the column.[18] This prevents their accumulation and interference in subsequent injections.[6]

  • Column Chemistry: Consider a different column stationary phase. While C18 columns are common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for NAPA versus key matrix interferences.

  • Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final portions of the run when highly polar or non-polar interferences are likely to elute, preventing them from entering the mass spectrometer.[8]

Workflow for Method Optimization

This diagram illustrates the decision-making process for optimizing your analytical method.

cluster_1 Method Optimization Workflow Start Start with Simplest Method (Protein Precipitation) Test_ME Evaluate Matrix Effect Start->Test_ME ME_Acceptable Is ME < 15%? Test_ME->ME_Acceptable Final_Validation Final Method Validation ME_Acceptable->Final_Validation Yes Use_PLR Use Phospholipid Removal Plate ME_Acceptable->Use_PLR No Try_LLE_SPE Try LLE or SPE Test_ME2 Re-evaluate Matrix Effect Try_LLE_SPE->Test_ME2 ME_Acceptable2 Is ME < 15%? Optimize_LC Optimize Chromatography (Gradient, Column) ME_Acceptable2->Optimize_LC No ME_Acceptable2->Final_Validation Yes Optimize_LC->Final_Validation Use_PLR->Test_ME2

Caption: Workflow for optimizing sample preparation and chromatography.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from a method for the simultaneous determination of Procainamide and NAPA in rat plasma.[12]

  • Transfer 100 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of methanol containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 2 µL) into the LC-MS system.[12]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on methods for the extraction of procainamide and NAPA from plasma.[10][14]

  • Pipette 0.5 mL of plasma into a glass test tube.

  • Add 0.1 mL of internal standard solution.

  • Add 100 µL of 5 M sodium hydroxide to alkalinize the sample.

  • Add 3.0 mL of methylene chloride (dichloromethane).

  • Vortex for 30 seconds to extract the analytes into the organic phase.

  • Centrifuge for 5 minutes at 2000 rpm to separate the layers.

  • Transfer the lower organic layer to a clean tube.

  • Evaporate the methylene chloride to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100-300 µL of the mobile phase.

  • Inject an aliquot into the LC-MS system.

Protocol 3: Solid-Phase Extraction (SPE) - General Workflow

This is a general procedure that needs to be optimized for NAPA.[17][19]

  • Conditioning: Pass a solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[19]

  • Equilibration: Pass a solution similar to the sample matrix (e.g., water or buffer) through the cartridge.[19]

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge. NAPA will be retained by the sorbent.[19]

  • Washing: Pass a weak solvent over the cartridge to wash away interfering compounds without eluting NAPA.[19]

  • Elution: Pass a strong solvent through the cartridge to elute the purified and concentrated NAPA for analysis.[19]

References

Technical Support Center: Overcoming Poor N-Acetylprocainamide Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Acetylprocainamide (NAPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with NAPA in aqueous buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound (NAPA)?

A1: The aqueous solubility of this compound (NAPA) can be challenging and is dependent on the pH of the solution. As a weakly basic compound, its solubility is significantly higher in acidic conditions. The hydrochloride salt of NAPA is more soluble in water.

Q2: How does pH affect the solubility of NAPA?

Q3: Can I use organic solvents to dissolve NAPA?

A3: Yes, NAPA is highly soluble in dimethyl sulfoxide (DMSO).[1] Stock solutions in DMSO can be prepared at high concentrations and then diluted into your aqueous buffer. However, it is crucial to consider the final concentration of DMSO in your experiment, as it can have an impact on cellular assays. It is recommended to keep the final DMSO concentration as low as possible, typically below 0.5%.

Q4: Are there any recommended co-solvents or surfactants to improve NAPA solubility?

A4: Yes, co-solvents and surfactants are commonly used to enhance the solubility of poorly soluble compounds like NAPA, particularly for in vivo formulations.[1] Common co-solvents include polyethylene glycol 300 (PEG300), and surfactants like Tween 80 are also utilized.[1] These agents can help to keep the compound in solution when diluted into aqueous buffers.

Troubleshooting Guide

Issue: My this compound (NAPA) is not dissolving in my aqueous buffer.

  • Solution 1: Adjust the pH. Ensure the pH of your buffer is acidic (ideally pH < 7). NAPA's solubility increases significantly at lower pH values. You can adjust the pH of your buffer using dilute HCl.

  • Solution 2: Prepare a stock solution in an organic solvent. Dissolve the NAPA in a small amount of a suitable organic solvent like DMSO, where it is highly soluble.[1] You can then add this stock solution to your aqueous buffer dropwise while vortexing to aid dispersion and prevent immediate precipitation. Always be mindful of the final concentration of the organic solvent in your experimental system.

  • Solution 3: Gentle heating and sonication. Applying gentle heat (e.g., 37°C) and using a sonicator can help to dissolve NAPA.[1] However, be cautious with heat as it can potentially degrade the compound over extended periods.

  • Solution 4: Use the hydrochloride salt. If you are using the free base form of NAPA, consider switching to this compound hydrochloride, which has a higher intrinsic aqueous solubility.

Issue: My NAPA precipitates out of solution after I dilute my DMSO stock into the aqueous buffer.

  • Solution 1: Decrease the final concentration. The final concentration of NAPA in your aqueous buffer may be above its solubility limit under those conditions. Try working with a lower final concentration.

  • Solution 2: Use co-solvents and/or surfactants. Prepare a formulation containing co-solvents like PEG300 and a surfactant like Tween 80.[1] A stock solution can be made in a mixture of these excipients and then diluted into the aqueous buffer. This can significantly improve the apparent solubility and prevent precipitation.

  • Solution 3: Slower addition and vigorous mixing. Add the DMSO stock solution to the aqueous buffer very slowly (dropwise) while vigorously vortexing or stirring the buffer. This can help to disperse the NAPA molecules more effectively before they have a chance to aggregate and precipitate.

Quantitative Data Summary

CompoundSolventSolubilityReference
This compoundDMSO≥ 150 mg/mL (540.81 mM)[1]
This compound10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline4 mg/mL (14.42 mM)[1]
This compound hydrochlorideWater50 mg/mL
This compound1N HClSoluble at 1% (10 mg/mL)

Experimental Protocols

Protocol 1: Preparation of this compound Solution using pH Adjustment

  • Weigh the desired amount of this compound powder.

  • Add a small volume of your chosen aqueous buffer (e.g., phosphate buffer, TRIS buffer).

  • While stirring, slowly add dilute hydrochloric acid (e.g., 0.1 N HCl) dropwise until the NAPA dissolves.

  • Check the final pH of the solution and adjust it to your desired experimental pH, ensuring it remains in a range where NAPA is soluble.

  • Add the remaining buffer to reach the final desired volume and concentration.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.

Protocol 2: Preparation of this compound Stock Solution in DMSO

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Vortex the tube until the NAPA is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing your working solution, dilute the DMSO stock into your pre-warmed aqueous buffer while vortexing. Ensure the final DMSO concentration is compatible with your experimental system.

Protocol 3: Preparation of this compound Formulation with Co-solvents and Surfactants (for in vivo or challenging in vitro applications)

  • Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (or your desired aqueous buffer).[1]

  • Weigh the desired amount of this compound.

  • First, dissolve the NAPA in the DMSO portion of the vehicle.

  • Sequentially add the PEG300, Tween 80, and finally the saline, ensuring the solution is clear after each addition.[1] Sonication can be used to aid dissolution.[1]

  • This formulation can then be used directly or further diluted in an appropriate aqueous buffer for your experiment.

Visualizations

experimental_workflow Experimental Workflow for Preparing NAPA Solutions start Start: Weigh NAPA Powder dissolve_choice Choose Dissolution Method start->dissolve_choice ph_adjust pH Adjustment (add acidic buffer/HCl) dissolve_choice->ph_adjust Direct Aqueous Dissolution organic_stock Organic Solvent Stock (e.g., DMSO) dissolve_choice->organic_stock High Concentration Stock cosolvent_formulation Co-solvent/Surfactant Formulation dissolve_choice->cosolvent_formulation Poorly Soluble/ In Vivo dilute Dilute to Final Concentration in Aqueous Buffer ph_adjust->dilute organic_stock->dilute cosolvent_formulation->dilute filter Filter Sterilize (0.22 µm filter) dilute->filter end End: Ready-to-use NAPA Solution filter->end

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting NAPA Solubility Issues start Problem: NAPA Precipitation/ Poor Dissolution check_ph Is the buffer pH below 7? start->check_ph adjust_ph Action: Lower the pH with dilute HCl check_ph->adjust_ph No check_concentration Is the final concentration too high? check_ph->check_concentration Yes solution Solution Achieved adjust_ph->solution lower_concentration Action: Reduce the final working concentration check_concentration->lower_concentration Yes use_excipients Action: Use co-solvents (e.g., PEG300) and/or surfactants (e.g., Tween 80) check_concentration->use_excipients No lower_concentration->solution use_hcl_salt Action: Use NAPA HCl salt use_excipients->use_hcl_salt use_excipients->solution use_hcl_salt->solution

Caption: Logic diagram for troubleshooting NAPA solubility.

References

Technical Support Center: Minimizing N-Acetylprocainamide (NAPA) Adsorption

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing N-Acetylprocainamide (NAPA) adsorption to laboratory ware. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the loss of NAPA during experimental procedures. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NAPA) and why is its adsorption a concern?

This compound (NAPA) is the primary active metabolite of procainamide, an antiarrhythmic drug. As a small molecule with a molecular weight of 277.36 g/mol , NAPA can be prone to non-specific binding or adsorption to the surfaces of laboratory equipment, particularly at low concentrations. This loss of analyte can lead to inaccurate quantification, impacting the reliability of pharmacokinetic, bioanalytical, and other research studies.

Q2: Which type of labware is generally recommended for working with NAPA?

For general purposes, polypropylene (PP) plasticware is often preferred over glass for handling solutions of small molecules like NAPA, as it tends to exhibit lower adsorptive properties. However, for applications requiring high organic solvent concentrations or elevated temperatures, borosilicate glass may be necessary. In such cases, surface treatment of the glassware is crucial.

Q3: What is silanization and how does it help prevent NAPA adsorption?

Silanization is a chemical process that coats glass surfaces with a hydrophobic layer. This is achieved by reacting silanizing agents, such as dichlorodimethylsilane, with the silanol groups on the glass surface. The resulting inert surface minimizes interactions with polar molecules like NAPA, thereby reducing adsorption and improving recovery.

Q4: Can I use any plasticware for my NAPA experiments?

Not all plastics are equal. While polypropylene is a good starting point, the specific formulation and quality can vary between manufacturers. It is always recommended to perform a preliminary recovery experiment to ensure that your chosen labware is not significantly adsorbing NAPA under your specific experimental conditions.

Q5: How does pH affect NAPA adsorption?

Troubleshooting Guide: Low NAPA Recovery

If you are experiencing lower than expected concentrations of NAPA in your samples, it is crucial to systematically troubleshoot the potential causes. Adsorption to labware is a common culprit.

Symptom Potential Cause Recommended Action
Low recovery in initial experiments Adsorption to untreated glass or inappropriate plasticware.Switch to polypropylene tubes or use silanized glassware. Perform a recovery study to confirm the suitability of the chosen labware.
Inconsistent results between replicates Variable surface properties of labware or incomplete mixing.Ensure all labware is from the same lot and pre-treated consistently. Vortex samples thoroughly after each transfer step.
Decreasing analyte concentration over time Adsorption during storage.Store samples in tightly sealed polypropylene vials at low temperatures (-20°C or -80°C). For long-term storage, consider silanized glass vials.
Poor peak shape in chromatography (tailing) Interaction with metal components in the LC system (e.g., frits, columns).Passivate the stainless steel components of your chromatography system. Consider using columns with hybrid surface technology designed to minimize analyte-metal interactions.

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes a common method for silanizing glassware to create a hydrophobic surface and minimize adsorption.

Materials:

  • Glassware to be silanized (e.g., vials, flasks, pipettes)

  • 5% (v/v) Dichlorodimethylsilane in a non-polar, anhydrous solvent (e.g., heptane or toluene)

  • Anhydrous methanol

  • Anhydrous acetone

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Cleaning: Thoroughly clean the glassware with detergent and water, followed by rinses with deionized water. Dry the glassware completely in an oven at 100-120°C for at least one hour.

  • Silanization Solution: In a chemical fume hood, prepare a 5% solution of dichlorodimethylsilane in your chosen anhydrous solvent.

  • Coating:

    • For small items: Immerse the dried glassware in the silanizing solution for 5-10 minutes, ensuring all surfaces are coated.

    • For larger items: Fill the vessel to about one-third of its volume with the silanizing solution and gently swirl to coat the entire inner surface.

  • Rinsing:

    • Decant the silanizing solution.

    • Rinse the glassware three times with the anhydrous non-polar solvent (e.g., toluene).

    • Rinse three times with anhydrous methanol to cap any unreacted silanol groups.

    • Perform a final rinse with anhydrous acetone to facilitate drying.

  • Drying: Allow the glassware to air dry completely in the fume hood. For a more durable coating, you can bake the glassware at 100°C for one hour.

  • Quality Control: To test the hydrophobicity, place a drop of water on the treated surface. The water should bead up and not spread out.

Protocol 2: Passivation of Stainless Steel Components

Passivation is a process to remove free iron from the surface of stainless steel and create a passive oxide layer that is more resistant to corrosion and analyte interaction.

Materials:

  • Nitric acid (20-50% v/v) or Citric acid (10-20% w/v) solution

  • Deionized water

  • Appropriate container for immersion

  • PPE: acid-resistant gloves, safety goggles, lab coat

Procedure:

  • Cleaning: Thoroughly clean the stainless steel parts with a suitable detergent to remove any oils or grease, then rinse with deionized water.

  • Acid Immersion: Immerse the cleaned parts in the passivating acid solution.

    • Nitric Acid: Immerse for 20-30 minutes at room temperature.

    • Citric Acid: Immerse for 20-30 minutes at 40-60°C.

  • Rinsing: Remove the parts from the acid bath and rinse thoroughly with deionized water. A final rinse with high-purity water is recommended.

  • Drying: Dry the passivated parts completely.

Quantitative Data Summary

While specific quantitative data for this compound adsorption is not extensively published, the following table summarizes general expectations for small molecule adsorption based on available literature for other compounds. These values should be considered as a guide, and it is highly recommended to perform an in-house validation for your specific application.

Labware MaterialSurface TreatmentExpected NAPA RecoveryKey Considerations
Borosilicate Glass UntreatedLow to ModerateProne to ionic and polar interactions. Not recommended for low concentrations without treatment.
Borosilicate Glass SilanizedHigh (>95%)Creates a hydrophobic, inert surface ideal for preventing adsorption.
Polypropylene (PP) UntreatedHigh (>90%)Generally a good choice for routine applications. Potential for leaching of additives from the plastic.
Polystyrene (PS) UntreatedLow to ModerateGenerally more adsorptive than polypropylene.
Stainless Steel UntreatedVariableCan exhibit significant adsorption, especially for compounds that can chelate metals.
Stainless Steel PassivatedModerate to HighReduces active sites for adsorption.

Visualizations

Experimental Workflow for NAPA Adsorption Study

NAPA_Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare NAPA Stock Solution add_napa Aliquot NAPA Solution into Labware prep_solution->add_napa prep_labware Prepare and Treat Labware (Glass, PP, Silanized Glass) prep_labware->add_napa incubate Incubate under Experimental Conditions (Time, Temperature) add_napa->incubate transfer Transfer Solution to Clean Vial incubate->transfer analyze Analyze NAPA Concentration (e.g., LC-MS/MS) transfer->analyze calculate Calculate Percent Recovery analyze->calculate

Caption: Workflow for quantifying NAPA adsorption to different labware.

Labware Selection Guide for NAPA Experiments

Labware_Selection start Start: NAPA Experiment concentration Low NAPA Concentration? start->concentration solvent High Organic Solvent? concentration->solvent Yes use_pp Use Polypropylene concentration->use_pp No use_silanized Use Silanized Glass solvent->use_silanized No use_glass Use Borosilicate Glass solvent->use_glass Yes (Consider Silanization) end Proceed with Experiment use_pp->end use_silanized->end use_glass->end

Caption: Decision tree for selecting appropriate labware for NAPA.

Mechanism of Glassware Silanization

Silanization_Mechanism glass_surface Glass Surface Si-OH (Silanol Groups) reaction Reaction glass_surface->reaction silane Dichlorodimethylsilane Cl-Si(CH3)2-Cl silane->reaction hydrophobic_surface Silanized Surface Si-O-Si(CH3)2 reaction->hydrophobic_surface Forms Hydrophobic Layer + HCl

Caption: Simplified mechanism of glassware silanization.

Technical Support Center: N-Acetylprocainamide (NAPA) Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of N-Acetylprocainamide (NAPA) under different pH conditions. The information herein is compiled from established principles of pharmaceutical stability testing and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: Why is pH stability testing important for this compound (NAPA)?

A1: this compound (NAPA), the active metabolite of procainamide, contains an amide functional group.[1] Amide bonds are susceptible to hydrolysis, a chemical breakdown in the presence of water, which can be catalyzed by acidic or basic conditions.[2] Therefore, understanding the stability of NAPA across a range of pH values is crucial for:

  • Formulation Development: To identify a pH range where NAPA is most stable, ensuring the efficacy and safety of the final drug product.

  • Shelf-life Determination: To predict the degradation rate and establish an appropriate shelf-life for NAPA formulations.

  • Manufacturing and Storage: To define optimal conditions for manufacturing and storage to prevent degradation.

  • Regulatory Submissions: To provide essential data on the intrinsic stability of the drug substance as required by regulatory agencies like the ICH and FDA.[3]

Q2: What are the expected degradation products of NAPA under hydrolytic stress?

A2: The primary degradation pathway for NAPA under acidic or basic conditions is expected to be the hydrolysis of the amide bond. This would result in the formation of 4-acetamidobenzoic acid and N,N-diethylethane-1,2-diamine.

Q3: How can I monitor the degradation of NAPA during a stability study?

A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. A validated HPLC method can separate NAPA from its degradation products, allowing for the accurate quantification of the remaining active pharmaceutical ingredient (API) and the detection of any formed impurities.[4]

Q4: What are the typical stress conditions for a forced degradation study of NAPA?

A4: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to understand the degradation pathways.[5] For pH-dependent hydrolysis, typical conditions involve:

  • Acidic Hydrolysis: Refluxing NAPA in 0.1 M to 1 M hydrochloric acid (HCl).[6]

  • Basic Hydrolysis: Refluxing NAPA in 0.1 M to 1 M sodium hydroxide (NaOH).[6]

  • Neutral Hydrolysis: Refluxing NAPA in water.

The duration and temperature of the stress testing should be optimized to achieve a target degradation of 5-20%.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No degradation of NAPA is observed under initial stress conditions. The stress conditions (acid/base concentration, temperature, time) are too mild.Increase the concentration of the acid or base, elevate the temperature (e.g., in 10°C increments), or extend the duration of the study.
NAPA degrades completely or too rapidly. The stress conditions are too harsh.Decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time.
Poor separation between NAPA and its degradation peaks in the HPLC chromatogram. The HPLC method is not optimized.Modify the mobile phase composition (e.g., change the organic solvent ratio or pH), try a different column chemistry (e.g., C8 instead of C18), or adjust the gradient elution profile.
Mass balance is not within the acceptable range (typically 95-105%). Undetected degradation products (e.g., those without a UV chromophore). Co-elution of peaks. Inaccurate quantification of NAPA and/or degradation products.Use a photodiode array (PDA) detector to check for peak purity. Employ a universal detector like a mass spectrometer (MS) to identify all components. Re-evaluate the integration of all peaks.
Inconsistent pH of the buffer solutions. Improper buffer preparation or storage.Ensure accurate weighing of buffer components and pH adjustment. Store buffers in tightly sealed containers and check the pH before each use.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for pH Stability Studies

This protocol describes the preparation of buffer solutions at pH 2, 7, and 10.

Materials:

  • Hydrochloric acid (HCl)

  • Potassium chloride (KCl)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium hydroxide (NaOH)

  • Boric acid (H₃BO₃)

  • Deionized water

  • pH meter

Procedure:

  • pH 2.0 Buffer (0.2 M KCl-HCl):

    • Prepare a 0.2 M KCl solution by dissolving 14.9 g of KCl in 1000 mL of deionized water.

    • Prepare a 0.2 M HCl solution.

    • Mix 50 mL of the 0.2 M KCl solution with 13.4 mL of the 0.2 M HCl solution and dilute to 200 mL with deionized water.

    • Verify the pH with a calibrated pH meter and adjust if necessary.

  • pH 7.0 Buffer (0.1 M Phosphate Buffer):

    • Prepare a 0.1 M KH₂PO₄ solution by dissolving 13.6 g of KH₂PO₄ in 1000 mL of deionized water.

    • Prepare a 0.1 M NaOH solution.

    • To 50 mL of the 0.1 M KH₂PO₄ solution, add 29.1 mL of the 0.1 M NaOH solution and dilute to 100 mL with deionized water.

    • Verify the pH with a calibrated pH meter and adjust if necessary.

  • pH 10.0 Buffer (0.1 M Boric Acid-KCl-NaOH):

    • Prepare a solution containing 0.1 M boric acid and 0.1 M KCl.

    • Prepare a 0.1 M NaOH solution.

    • To 50 mL of the boric acid-KCl solution, add 43.7 mL of the 0.1 M NaOH solution and dilute to 100 mL with deionized water.

    • Verify the pH with a calibrated pH meter and adjust if necessary.

Protocol 2: this compound Stability-Indicating HPLC Method

This protocol outlines a representative HPLC method for the analysis of NAPA and its potential degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    15 90
    20 90
    22 10

    | 25 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

Sample Preparation:

  • Prepare a stock solution of NAPA (1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase).

  • For the stability study, dilute the stock solution with the respective pH buffers to a final concentration of 100 µg/mL.

  • At each time point, withdraw an aliquot of the sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

Data Presentation

The following tables present illustrative quantitative data that might be obtained from a pH stability study of NAPA.

Table 1: Stability of this compound at Different pH Values and Temperatures

pHTemperature (°C)Initial Assay (%)Assay (%) after 24hAssay (%) after 48hAssay (%) after 72h
2.060100.092.585.178.3
7.060100.099.298.597.8
10.060100.088.377.266.8

Table 2: Formation of Degradation Product (4-acetamidobenzoic acid) over Time

pHTemperature (°C)% Degradant at 24h% Degradant at 48h% Degradant at 72h
2.0607.214.521.1
7.0600.71.42.1
10.06011.522.332.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_napa Prepare NAPA Stock Solution stress_acid Incubate NAPA in pH 2 Buffer prep_napa->stress_acid stress_neutral Incubate NAPA in pH 7 Buffer prep_napa->stress_neutral stress_base Incubate NAPA in pH 10 Buffer prep_napa->stress_base prep_buffers Prepare pH Buffers (2, 7, 10) prep_buffers->stress_acid prep_buffers->stress_neutral prep_buffers->stress_base sampling Sample at Time Points (0, 24, 48, 72h) stress_acid->sampling stress_neutral->sampling stress_base->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for NAPA pH stability testing.

degradation_pathway NAPA This compound Intermediate Tetrahedral Intermediate NAPA->Intermediate H₂O (H⁺ or OH⁻ catalysis) Product1 4-Acetamidobenzoic Acid Intermediate->Product1 Product2 N,N-diethylethane-1,2-diamine Intermediate->Product2

Caption: Predicted hydrolysis degradation pathway of NAPA.

References

Technical Support Center: N-Acetylprocainamide (NAPA) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Acetylprocainamide (NAPA) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for an this compound (NAPA) calibration curve?

A typical linear range for NAPA quantification can vary depending on the specific method and instrumentation used. However, a common range found in validated bioanalytical methods is 20–10,000 ng/mL in plasma.[1][2] It is crucial to establish and validate the linear range during method development to ensure it covers the expected concentrations in your study samples.[3]

Q2: What is an acceptable correlation coefficient (R²) for a NAPA calibration curve?

For bioanalytical methods, a correlation coefficient (R²) greater than 0.99 is generally considered acceptable.[4] Some studies have reported achieving R² values of 0.998 or higher for NAPA calibration curves.[1][2] While a high R² is desirable, it should not be the sole indicator of a good calibration curve; other parameters like the goodness-of-fit and residual plots should also be evaluated.[5]

Q3: What is a typical Lower Limit of Quantification (LLOQ) for NAPA?

The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For NAPA, an LLOQ of 20 ng/mL has been reported in rat plasma using a UHPLC-DAD method.[1][2] Achieving a low LLOQ is dependent on instrument sensitivity, sample preparation efficiency, and minimizing matrix effects.[6][7]

Q4: What are common internal standards (IS) used for NAPA quantification?

The selection of a suitable internal standard is critical for accurate quantification to compensate for variations in sample preparation and instrument response.[8][9] Common internal standards for NAPA analysis include N-propionylprocainamide and p-nitro-N-(2-diethylaminoethyl)benzamide hydrochloride.[10][11] An ideal internal standard should be structurally similar to the analyte and not be present in the biological matrix being analyzed.[8]

Troubleshooting Guides

Issue 1: Poor Linearity of the Calibration Curve (R² < 0.99)

Question: My calibration curve for NAPA is not linear and the R² value is below 0.99. What are the potential causes and how can I fix this?

Possible Causes and Solutions:

  • Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.

    • Solution: Carefully prepare fresh stock solutions and calibration standards. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Wide Concentration Range: The selected concentration range may exceed the linear dynamic range of the detector.

    • Solution: Narrow the concentration range of your calibration standards. If necessary, you can split the calibration into two separate curves for low and high concentration ranges.[12]

  • Detector Saturation: At high concentrations, the detector response may become non-linear.

    • Solution: Dilute your upper-level calibration standards and samples that fall outside the linear range.[13]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of NAPA, leading to a non-linear response.[14][15][16]

    • Solution: Improve your sample clean-up procedure. Consider using a more effective protein precipitation method, or switch to solid-phase extraction (SPE) for cleaner extracts.[16] Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.[17]

  • Inappropriate Regression Model: A simple linear regression may not be suitable for the entire concentration range.

    • Solution: Consider using a weighted linear regression (e.g., 1/x or 1/x²) to give more weight to the lower concentration points, or evaluate if a quadratic regression model provides a better fit.[1][18]

Issue 2: Low Sensitivity / High LLOQ

Question: I am unable to achieve the desired Lower Limit of Quantification (LLOQ) for my NAPA assay. The signal-to-noise ratio at low concentrations is poor. How can I improve the sensitivity?

Possible Causes and Solutions:

  • Inefficient Sample Preparation: The extraction method may result in low recovery of NAPA, especially at low concentrations.

    • Solution: Optimize your sample preparation method. For protein precipitation, test different organic solvents (e.g., methanol vs. acetonitrile) to see which provides better recovery and peak shape.[1] For more complex matrices, consider solid-phase extraction (SPE) to concentrate the analyte and remove interferences.

  • Suboptimal LC-MS/MS Parameters: The mass spectrometer settings may not be optimized for NAPA.

    • Solution: Perform tuning and optimization of the MS parameters for NAPA, including the precursor and product ions, collision energy, and ion source parameters.

  • Matrix-Induced Ion Suppression: Co-eluting matrix components can suppress the ionization of NAPA, leading to a reduced signal.[15][19]

    • Solution: Improve chromatographic separation to separate NAPA from interfering matrix components. A simple divert valve can also be used to divert the early eluting, unretained matrix components away from the mass spectrometer.[20] Enhance the sample clean-up process as described in the previous section.

  • Contamination: Contamination in the LC-MS system can lead to high background noise, which reduces the signal-to-noise ratio.[21]

    • Solution: Use high-purity solvents and reagents. Regularly clean the ion source and check for system contamination.

Issue 3: Inconsistent and Irreproducible Results

Question: My results for NAPA quantification are not consistent between runs. What could be causing this variability?

Possible Causes and Solutions:

  • Instability of NAPA: NAPA may be degrading in the prepared samples or stock solutions.

    • Solution: Investigate the stability of NAPA under your experimental conditions (e.g., bench-top, freeze-thaw, and long-term storage).[1] Prepare fresh stock solutions and process samples promptly. Store samples at appropriate temperatures (e.g., -80°C).

  • Inconsistent Internal Standard Addition: Variation in the amount of internal standard added to each sample will lead to inaccurate results.[9][22]

    • Solution: Ensure the internal standard is added precisely and consistently to all standards, quality controls, and unknown samples. Use a calibrated pipette and ensure the IS is thoroughly mixed with the sample.

  • Instrumental Drift: The performance of the LC-MS system can drift over time.[23][24]

    • Solution: Allow the instrument to stabilize before starting an analytical run. Monitor system suitability by injecting a standard at the beginning, middle, and end of the run to check for any significant changes in retention time, peak area, or peak shape.

  • Sample Matrix Variability: Differences in the biological matrix between samples can lead to variable matrix effects.[14]

    • Solution: Use matrix-matched calibration standards and quality controls to mimic the matrix of the unknown samples as closely as possible.

Data Presentation

Table 1: Typical Calibration Curve Parameters for NAPA Quantification

ParameterTypical ValueReference
Linearity Range20 - 10,000 ng/mL[1]
Correlation Coefficient (R²)> 0.998[1]
Lower Limit of Quantification (LLOQ)20 ng/mL[1]
Intra-day Precision (%CV)< 10.5%[1]
Inter-day Precision (%CV)< 10.5%[1]
Intra-day Accuracy99.7% to 109.2%[1]
Inter-day Accuracy99.7% to 109.2%[1]

Table 2: Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance CriteriaReference
Calibration Curve
Correlation Coefficient (R²)≥ 0.99[4][25]
Standard Deviation of PointsWithin ±15% of nominal concentration (±20% at LLOQ)[3][26]
Accuracy
Mean ValueWithin ±15% of the nominal value (±20% at LLOQ)[27]
Precision
Coefficient of Variation (CV)≤ 15% (≤ 20% at LLOQ)[26]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Controls

  • Stock Solution Preparation: Accurately weigh a suitable amount of NAPA reference standard and dissolve it in a known volume of an appropriate solvent (e.g., methanol or water) to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent.

  • Calibration Standards: Prepare calibration standards by spiking a small volume (e.g., 10 µL) of the appropriate working standard solution into a known volume (e.g., 90 µL) of the blank biological matrix (e.g., drug-free plasma).[1]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using separate stock solution dilutions.

Protocol 2: Sample Preparation using Protein Precipitation

  • Sample Aliquoting: Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Internal Standard Addition: Add a small volume of the internal standard working solution (e.g., 200 µL of 200 ng/mL IS in methanol) to each tube.[1]

  • Precipitation: Vortex-mix the samples for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.

  • Injection: Inject a small aliquot (e.g., 2 µL) of the supernatant into the LC-MS/MS system for analysis.[1]

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_extraction Sample Extraction cluster_analysis Analysis stock Prepare Stock Solution working_std Prepare Working Standards stock->working_std cal_std Spike Calibration Standards working_std->cal_std qc_samples Prepare QC Samples working_std->qc_samples add_is Add Internal Standard cal_std->add_is qc_samples->add_is unknown_samples Aliquot Unknown Samples unknown_samples->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing troubleshooting_tree start Poor Calibration Curve Linearity check_standards Are standards prepared correctly? start->check_standards check_range Is the concentration range too wide? check_standards->check_range Yes solution_standards Remake stock and working standards. Use calibrated pipettes. check_standards->solution_standards No check_matrix Are matrix effects suspected? check_range->check_matrix No solution_range Narrow the calibration range. Dilute high concentration samples. check_range->solution_range Yes check_regression Is the regression model appropriate? check_matrix->check_regression No solution_matrix Improve sample cleanup (e.g., SPE). Use matrix-matched standards. check_matrix->solution_matrix Yes solution_regression Use weighted regression (1/x or 1/x²). Evaluate quadratic fit. check_regression->solution_regression No

References

Validation & Comparative

A Comparative Guide to the Electrophysiological Effects of N-Acetylprocainamide and Procainamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of N-Acetylprocainamide (NAPA) and its parent drug, procainamide. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the distinct and overlapping mechanisms of these two antiarrhythmic agents.

Core Electrophysiological Properties

Procainamide is a Class IA antiarrhythmic drug, while its active metabolite, this compound (NAPA), is primarily classified as a Class III antiarrhythmic agent.[1][2] This fundamental difference in classification underscores their distinct primary mechanisms of action on the cardiac action potential. Procainamide predominantly exerts its effect by blocking fast sodium channels (INa), thereby slowing the upstroke of the action potential (Phase 0) and reducing conduction velocity.[3][4][5] In contrast, NAPA's principal effect is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which prolongs the action potential duration (APD) and the effective refractory period (ERP).[1][2]

However, emerging evidence suggests a more complex electrophysiological profile for NAPA, with studies indicating a secondary, weaker sodium channel blocking activity, which can blur the clear distinction between the two compounds.[1]

Quantitative Comparison of Electrophysiological Effects

The following tables summarize key quantitative data from various experimental models, highlighting the comparative electrophysiological effects of procainamide and NAPA.

ParameterProcainamideThis compound (NAPA)Species/Model
Vaughan Williams Classification IAIII (with some Class I activity)General Classification
Primary Ion Channel Blockade Fast Sodium Channels (INa)[3][4][5]Rapid Delayed Rectifier Potassium Current (IKr)[1][2]In vitro studies
IC50 for Nav1.5 (Peak Current) ~554.4 µM[3]Data not available; weaker than procainamide[1]HEK293 cells
IC50 for hERG (IKr) ~139 µM[4]Data not available; considered primary targetHEK 293 cells

Table 1: General Electrophysiological and Ion Channel Blocking Properties

ParameterConditionProcainamideThis compound (NAPA)
Maximum Upstroke Velocity (Vmax) 7 mM42 V/s[5][6]48 V/s[5][6]
Half-Decay Time (HDT) of Action Potential 7 mM578 ms[5][6]420 ms[5][6]

Table 2: Effects on Action Potential Parameters in Guinea Pig Papillary Muscle

ParameterDoseProcainamide (% Change)This compound (NAPA) (% Change)
Atrial Flutter Cycle Length 16-32 mg/kg60-80% increase16-31% increase
Effective Refractory Period (ERP) 8 mg/kg vs 32 mg/kg20% increase28% increase
Conduction Time 8 mg/kg vs 32 mg/kg19% increase<15% increase

Table 3: Effects on Atrial Flutter in Conscious Dogs[4]

ParameterThis compound (NAPA) Effect
Corrected QT Interval (QTc) Increased[1]
Atrial Effective Refractory Period (AERP) Increased (from 267 to 307 ms)[1]
Ventricular Effective Refractory Period (VERP) Increased (from 278 to 301 ms)[1]

Table 4: Electrophysiological Effects of NAPA in Humans

Signaling Pathways and Mechanisms of Action

The differential effects of procainamide and NAPA on cardiac myocytes can be visualized through their interaction with key ion channels.

cluster_0 Cardiac Myocyte Action Potential Phase 0 (Depolarization) Phase 0 (Depolarization) Phase 3 (Repolarization) Phase 3 (Repolarization) Action Potential Duration Action Potential Duration Phase 3 (Repolarization)->Action Potential Duration Determines Procainamide Procainamide Na+ Channel (Nav1.5) Na+ Channel (Nav1.5) Procainamide->Na+ Channel (Nav1.5) Strong Block K+ Channel (hERG) K+ Channel (hERG) Procainamide->K+ Channel (hERG) Moderate Block NAPA NAPA NAPA->Na+ Channel (Nav1.5) Weak Block NAPA->K+ Channel (hERG) Strong Block Na+ Channel (Nav1.5)->Phase 0 (Depolarization) Initiates K+ Channel (hERG)->Phase 3 (Repolarization) Contributes to cluster_0 Experimental Workflow A Papillary Muscle Isolation B Tissue Mounting & Superfusion A->B C Intracellular Microelectrode Impalement B->C D Baseline Action Potential Recording C->D E Drug Application (Procainamide or NAPA) D->E F Post-Drug Action Potential Recording E->F G Data Analysis (Vmax, APD) F->G

References

A Comparative Guide to Bioanalytical Methods for N-Acetylprocainamide (NAPA) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of N-Acetylprocainamide (NAPA), the primary active metabolite of the antiarrhythmic drug procainamide. Accurate and reliable measurement of NAPA in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This document outlines the performance characteristics and experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Immunoassay, to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Method Performance

The selection of a bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance of different validated methods for NAPA analysis.

MethodAnalyte(s)MatrixLinearity RangeLLOQAccuracy (% Recovery or % Bias)Precision (%RSD/%CV)Reference
UHPLC-DAD Procainamide & NAPARat Plasma20 - 10,000 ng/mL20 ng/mL99.7% to 109.2%Intra-day: 1.0% to 6.1% Inter-day: 4.6% to 10.5%[1]
HPLC-UV Procainamide & NAPASerumUp to 30 µg/mL0.1 µg/mL (Procainamide)-<4% (day-to-day)[2]
HPLC with Fluorescence Detection Procainamide & NAPAHuman Blood Plasma-0.25 µg/mL-Between-day: 5%[3]
EMIT Immunoassay NAPASerum--88% RecoveryWithin-day: <5% Day-to-day: <6%[2]
Fluoroimmunoassay NAPASerum---Between-day: 1.2%[4]

Table 1: Comparison of Quantitative Validation Parameters for NAPA Bioanalytical Methods. LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %CV: Percent Coefficient of Variation.

Head-to-Head Method Comparisons

Direct comparisons between different analytical techniques provide valuable insights into their relative performance.

ComparisonCorrelation Coefficient (r)Key FindingsReference
EMIT Immunoassay vs. HPLC 0.981The EMIT assay demonstrated good correlation with the HPLC method for NAPA. The immunoassay is rapid, requiring only 1 minute per determination.[2]
Fluoroimmunoassay vs. HPLC -The fluoroimmunoassay showed better between-day precision (1.2% CV) for NAPA compared to the HPLC method (5.1% CV).[4]

Table 2: Summary of Direct Method Comparison Studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the discussed techniques.

UHPLC-DAD Method[1]

Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma, add 200 µL of internal standard (IS) solution (N-propionylprocainamide in methanol).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 rpm for 15 minutes at 4°C.

  • Inject 2 µL of the supernatant into the UHPLC system.

Chromatographic Conditions:

  • Column: Synergi™ 4 µm polar, Reversed-Phase (RP) 80A column (150 × 2.0 mm)

  • Mobile Phase: 1% acetic acid (pH 5.5, containing 0.01% triethylamine) and methanol (76:24, v/v)

  • Flow Rate: 0.2 mL/min (isocratic elution)

  • Detection: Diode Array Detector (DAD) at 280 nm

  • Column Temperature: 25°C

  • Autosampler Temperature: 4°C

HPLC with Fluorescence Detection Method[3]

Sample Preparation (Liquid-Liquid Extraction):

  • To a 0.5 mL aliquot of blood plasma, add 0.1 mL of internal standard solution.

  • Alkalinize the mixture.

  • Extract with methylene chloride.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in 0.3 mL of mobile phase.

  • Inject 0.1 mL onto the HPLC system.

Chromatographic Conditions:

  • Detection: Spectrofluorimetric detection (details not specified in the abstract).

Enzyme Multiplied Immunoassay Technique (EMIT)[2]

Assay Principle: The EMIT assay is a homogeneous enzyme immunoassay. It is based on the competition between NAPA in the sample and enzyme-labeled NAPA for binding sites on an antibody. Enzyme activity is directly proportional to the NAPA concentration in the sample.

General Procedure:

  • A serum sample (50 µL) is mixed with the antibody/substrate reagent.

  • The enzyme-labeled drug conjugate is added.

  • The enzyme activity is measured spectrophotometrically.

  • The concentration of NAPA is determined by comparing the enzyme activity to a standard curve.

Method Workflows

The following diagrams illustrate the typical experimental workflows for the described bioanalytical methods.

UHPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-DAD Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (200 µL) Plasma->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (15,000 rpm, 15 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject (2 µL) Supernatant->Inject UHPLC UHPLC Separation Inject->UHPLC DAD DAD Detection (280 nm) UHPLC->DAD Data Data Acquisition & Analysis DAD->Data

Caption: UHPLC-DAD experimental workflow.

HPLC_LLE_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis HPLC Analysis Plasma Plasma Sample (0.5 mL) Add_IS Add Internal Standard Plasma->Add_IS Alkalinize Alkalinize Add_IS->Alkalinize Extract Extract with Methylene Chloride Alkalinize->Extract Evaporate Evaporate Organic Layer Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject (0.1 mL) Reconstitute->Inject HPLC HPLC Separation Inject->HPLC Detection Fluorescence Detection HPLC->Detection Data Data Acquisition & Analysis Detection->Data

Caption: HPLC with Liquid-Liquid Extraction workflow.

Immunoassay_Workflow cluster_assay Immunoassay Procedure Sample Serum Sample (50 µL) Mix_Reagent Mix with Antibody/Substrate Reagent Sample->Mix_Reagent Add_Conjugate Add Enzyme-Labeled NAPA Conjugate Mix_Reagent->Add_Conjugate Incubate Incubate Add_Conjugate->Incubate Measure Measure Enzyme Activity (Spectrophotometer) Incubate->Measure Calculate Calculate Concentration Measure->Calculate

Caption: General Immunoassay workflow.

Conclusion

The choice of a bioanalytical method for NAPA quantification should be guided by the specific requirements of the study.

  • UHPLC-DAD offers high sensitivity, selectivity, and the ability to simultaneously quantify procainamide and NAPA, making it suitable for pharmacokinetic and bioequivalence studies where detailed metabolic profiling is required.[1]

  • HPLC methods, particularly those with fluorescence detection, provide good sensitivity and are well-established for therapeutic drug monitoring.[3]

  • Immunoassays , such as EMIT, are characterized by their speed and high throughput, making them ideal for routine clinical monitoring where rapid turnaround times are essential.[2]

While not detailed with a specific validated method in this guide, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique known for its superior sensitivity and specificity. It is often considered the gold standard in bioanalysis and would be an excellent choice for studies requiring the lowest possible detection limits.

Researchers should carefully consider the validation parameters, sample preparation complexity, and instrument availability when selecting the most appropriate method for their this compound analysis.

References

A Comparative Guide to N-Acetylprocainamide (NAPA) Assays: Navigating Cross-Laboratory Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of N-Acetylprocainamide (NAPA), the major active metabolite of the antiarrhythmic drug procainamide. Accurate and reproducible measurement of NAPA is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This document outlines the performance characteristics of commonly employed assay methodologies, offering supporting data from published studies to aid in the selection and cross-validation of assays between laboratories.

Data Summary: Performance of NAPA Assays

The following tables summarize the quantitative performance data for various this compound assays as reported in comparative studies. These metrics are crucial for understanding the reliability and comparability of results generated by different laboratories and methods.

Table 1: Comparison of Immunoassays for this compound

ParameterBayer Immuno 1 (EMIT)Syva EMIT (Predicate Device)Monoclonal FPIA (ROCHE)Polyclonal FPIA (Abbott TDx)Polyclonal EMIT (Syva)
Principle Enzyme Multiplied Immunoassay TechniqueEnzyme Multiplied Immunoassay TechniqueFluorescence Polarization ImmunoassayFluorescence Polarization ImmunoassayEnzyme Multiplied Immunoassay Technique
Minimum Detectable Conc. 0.25 µg/mL0.11 µg/mLNot ReportedNot ReportedNot Reported
Precision (Between-Run CV) 3.9% @ 1.7 µg/mL5.5% @ 1.7 µg/mLNot ReportedNot ReportedNot Reported
4.3% @ 4.2 µg/mL4.5% @ 4.5 µg/mL
6.5% @ 8.7 µg/mL4.5% @ 10.8 µg/mL
Correlation with HPLC (r) Not Directly Reported vs. HPLCNot Directly Reported vs. HPLC>0.92[1]Significantly higher results than HPLC[2]Excellent correlation with monoclonal FPIA[2]
Correlation (vs. Predicate) y = 0.99x - 0.03 (r=0.99)[3]N/AN/AN/AN/A

Table 2: Comparison of Immunoassay vs. High-Performance Liquid Chromatography (HPLC) for this compound

ParameterImmunoassay (EMIT)HPLCUHPLC-DAD
Principle Enzyme Multiplied Immunoassay TechniqueReverse-Phase ChromatographyUltra-High-Pressure Liquid Chromatography with Diode Array Detector
Precision (Within-day CV) < 5%[4]Not Reported< 10.5%[5]
Precision (Day-to-day CV) < 6%[4]Not Reported< 10.5%[5]
Correlation with HPLC (r) 0.981[4]N/AN/A
Linearity Range Not ReportedNot Reported20–10,000 ng/mL[5]
Lower Limit of Quantification Not ReportedNot Reported20 ng/mL[5]
Accuracy (vs. Theoretical) Not ReportedNot Reported99.7% to 109.2%[5]
Cross-reactivity No cross-reactivity with procainamide[4]High specificityHigh specificity

Experimental Workflows and Methodologies

Understanding the underlying experimental protocols is essential for implementing and troubleshooting NAPA assays, as well as for designing effective cross-validation studies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis SampleCollection 1. Serum/Plasma Collection ProteinPrecipitation 2. Protein Precipitation (e.g., with Methanol for HPLC) SampleCollection->ProteinPrecipitation Centrifugation 3. Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 4. Supernatant Transfer Centrifugation->SupernatantTransfer Immunoassay Immunoassay (EMIT/FPIA) SupernatantTransfer->Immunoassay Direct Analysis HPLC HPLC/UHPLC SupernatantTransfer->HPLC Injection DataAcquisition Data Acquisition Immunoassay->DataAcquisition HPLC->DataAcquisition ConcentrationCalc Concentration Calculation DataAcquisition->ConcentrationCalc StandardCurve Standard Curve Generation ConcentrationCalc->StandardCurve

Figure 1: Generalized workflow for NAPA quantification in serum/plasma.

Experimental Protocols

1. Enzyme Multiplied Immunoassay Technique (EMIT)

  • Principle: This homogeneous immunoassay is based on the competition between NAPA in the patient sample and NAPA labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PD) for binding sites on a specific anti-NAPA antibody. Enzyme activity is proportional to the NAPA concentration in the sample.

  • Procedure (General):

    • A serum or plasma sample is mixed with the antibody reagent.

    • The enzyme-labeled NAPA reagent is added.

    • The mixture is incubated, and the enzyme activity is measured spectrophotometrically by monitoring the conversion of NAD to NADH.

    • The NAPA concentration is determined by comparing the enzyme activity to a standard curve.

  • Instrumentation: A spectrophotometer capable of measuring absorbance changes at 340 nm is required. Automated clinical chemistry analyzers are commonly used.

2. High-Performance Liquid Chromatography (HPLC) / Ultra-High-Pressure Liquid Chromatography (UHPLC)

  • Principle: HPLC and UHPLC separate NAPA from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. Detection is typically performed using a UV or diode array detector (DAD).

  • Sample Preparation (UHPLC-DAD Method): [5]

    • To 100 µL of plasma, add 200 µL of methanol containing the internal standard (e.g., N-propionylprocainamide).

    • Vortex for 1 minute.

    • Centrifuge at 15,000 rpm for 15 minutes at 4°C.

    • Inject 2 µL of the supernatant into the UHPLC system.

  • Chromatographic Conditions (Example UHPLC-DAD): [5]

    • Column: Synergi™ 4 µm polar, reversed-phase column.

    • Mobile Phase: 1% acetic acid (pH 5.5) and methanol (76:24, v/v) in isocratic mode.

    • Flow Rate: 0.2 mL/min.

    • Detection: 280 nm.

  • Quantification: The concentration of NAPA is determined by comparing the peak area or peak height ratio of NAPA to the internal standard against a calibration curve.

Cross-Validation Strategy Between Laboratories

A robust cross-validation study is essential to ensure that data from different laboratories can be reliably compared.

cross_validation_strategy cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Comparison Protocol Standardized Protocol Samples Preparation of Blinded Samples (QC and Clinical) Protocol->Samples LabA Laboratory A Analysis Samples->LabA LabB Laboratory B Analysis Samples->LabB LabC Laboratory C Analysis Samples->LabC DataCollection Centralized Data Collection LabA->DataCollection LabB->DataCollection LabC->DataCollection Stats Statistical Analysis (e.g., Bland-Altman, Regression) DataCollection->Stats Report Inter-laboratory Performance Report Stats->Report

Figure 2: Logical workflow for an inter-laboratory cross-validation study.

A successful cross-validation study should include the following steps:

  • Establish a Standardized Protocol: All participating laboratories should agree on and adhere to a detailed analytical protocol, including sample handling, preparation, and analysis procedures.

  • Prepare and Distribute Blinded Samples: A central laboratory should prepare a set of identical, blinded samples, including quality control (QC) materials at low, medium, and high concentrations, as well as representative clinical samples.

  • Independent Analysis: Each laboratory analyzes the samples according to the standardized protocol.

  • Centralized Data Analysis: The results from all laboratories are collected and statistically analyzed to assess inter-laboratory agreement. Key statistical methods include:

    • Linear Regression Analysis: To determine the correlation and bias between laboratories.

    • Bland-Altman Analysis: To visualize the agreement between two laboratories and identify any systematic differences.

    • Calculation of Inter-laboratory Coefficient of Variation (CV): To quantify the overall variability between laboratories.

Conclusion

The choice of an this compound assay and the ability to cross-validate results between laboratories are critical for the successful management of patients and the integrity of clinical trial data. While immunoassays offer speed and convenience, HPLC and UHPLC methods generally provide higher specificity and are considered reference methods. This guide highlights that while different methods can be highly correlated, biases can exist. Therefore, a formal cross-validation study is strongly recommended when transferring NAPA analysis between laboratories or when comparing data from different sites. The provided workflows and protocols serve as a foundation for establishing robust and comparable NAPA quantification methods.

References

A Head-to-Head In Vitro Comparison of N-Acetylprocainamide and Amiodarone for Cardiac Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the electrophysiological properties of N-Acetylprocainamide (NAPA) and amiodarone, two important antiarrhythmic agents. The following sections detail their effects on cardiac action potentials and ion channels, supported by experimental data and methodologies, to aid in research and development decisions.

Electrophysiological Effects on Cardiac Action Potential

This compound (NAPA), the active metabolite of procainamide, and amiodarone both exert significant effects on the cardiac action potential, albeit through different primary mechanisms. While both are classified as Class III antiarrhythmics due to their ability to prolong the action potential duration, their broader electrophysiological profiles differ.

NAPA is generally considered a relatively pure Class III agent, primarily prolonging the action potential duration.[1][2] However, some studies indicate it also possesses Class IA properties by affecting the maximum upstroke velocity (Vmax) of the action potential, particularly in species other than dogs.[3] In contrast, amiodarone is known for its complex pharmacology, exhibiting properties of all four Vaughan Williams classes: Class I (sodium channel blockade), Class II (anti-sympathetic activity), Class III (potassium channel blockade), and Class IV (calcium channel blockade).[4][5][6]

The following table summarizes the quantitative effects of NAPA and amiodarone on key action potential parameters as observed in in vitro studies.

ParameterThis compound (NAPA)AmiodaroneExperimental Model
Action Potential Duration (APD) Dose-dependent prolongation.[1] At 7 mM, significantly increased half-decay time (HDT) to 420 ms from a control of 187 ms.[3]Moderate prolongation with long-term application.[7] Associated with prolongation of the QT interval in experimental preparations.[5]Guinea pig papillary muscle[3], Isolated canine cardiac tissues[1]
Maximum Upstroke Velocity (Vmax) No change at therapeutic concentrations (10-40 mg/l).[1][8] At 7 mM, decreased Vmax to 48 V/s from a control of 134 V/s.[3]Minimal reduction of maximal upstroke velocity.[4]Guinea pig papillary muscle[3], Isolated canine cardiac tissues[1]
Resting Membrane Potential (RMP) No significant change.[1] At 7 mM, RMP was -82 mV compared to control of -83 mV.[3]No influence on resting membrane potential.[4]Guinea pig papillary muscle[3], Isolated canine cardiac tissues[1]
Phase 4 Depolarization Does not suppress the rate of phase 4 depolarization.[1]Reduces the slope of prepotential in automatic cells, generally reducing automaticity.[4]Isolated canine Purkinje fibers[1]
Early Afterdepolarizations (EADs) Can be induced at toxic concentrations (80-240 mg/l).[1]Can lead to torsades de pointes, which are often initiated by EADs.[5]Isolated canine Purkinje fibers[1]

Effects on Cardiac Ion Channels

The differential effects of NAPA and amiodarone on the action potential can be attributed to their distinct interactions with various cardiac ion channels. Amiodarone's multifaceted channel blockade contrasts with NAPA's more selective action.

Amiodarone inhibits a broad spectrum of currents, including inward sodium (INa) and calcium (ICa) currents, as well as several potassium currents (IK).[7][9] This multi-channel effect contributes to its high efficacy and low incidence of proarrhythmia compared to more selective IKr blockers.[6] NAPA's primary effect is on potassium channels, leading to a delay in repolarization.[2][10] However, evidence suggests it can also block sodium channels, contributing to its Class IA characteristics in some models.[3]

Ion ChannelAmiodarone IC50Experimental System
hERG (IKr) 0.8 ± 0.1 µMHEK 293 cells
Late Sodium Current (INaL) 3.0 ± 0.9 µMHEK 293 cells
Peak Sodium Current (INaP) 178.1 ± 17.2 µM (tonic block)HEK 293 cells

Data for amiodarone IC50 values are from a study by Wu et al. (2010).[8]

Experimental Protocols

The data presented in this guide are derived from standard in vitro cardiac electrophysiology experiments. Below are detailed methodologies for key assays.

Action Potential Recording in Papillary Muscle

This protocol is based on the methodology used to assess the effects of NAPA on guinea pig papillary muscle.[3]

  • Tissue Preparation: Guinea pigs are euthanized, and their hearts are rapidly excised and placed in a dissecting dish containing a modified Tyrode's solution. The right papillary muscle is carefully dissected.

  • Experimental Setup: The papillary muscle is mounted in a chamber and superfused with the Tyrode's solution, maintained at a constant temperature (e.g., 37°C) and gassed with 95% O2 and 5% CO2.

  • Stimulation: The muscle is stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.

  • Recording: Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl. The recorded signals are amplified and digitized.

  • Drug Application: After a stabilization period, this compound or amiodarone is added to the superfusion solution at the desired concentrations.

  • Data Analysis: Action potential parameters such as APD, Vmax, and RMP are measured before and after drug application.

Patch-Clamp Analysis of Ion Channels

This protocol describes a general method for determining the effect of compounds on specific ion channels expressed in a cell line, such as HEK 293 cells.[8]

  • Cell Culture: HEK 293 cells stably expressing the cardiac ion channel of interest (e.g., hERG, NaV1.5) are cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.

  • Recording Setup: The coverslips are placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes filled with an internal solution. Voltage-clamp protocols specific to the ion channel being studied are applied to elicit and measure the ionic currents.

  • Drug Perfusion: After obtaining a stable baseline recording, the external solution containing the test compound (this compound or amiodarone) at various concentrations is perfused into the chamber.

  • Data Analysis: The effect of the compound on the ion channel is quantified by measuring the reduction in current amplitude. Concentration-response curves are generated to determine the IC50 value.

Visualizing the Mechanisms of Action

The following diagrams illustrate the primary signaling pathways affected by this compound and amiodarone.

NAPA_Mechanism NAPA This compound K_Channel Potassium Channels (e.g., IKr) NAPA->K_Channel Blocks Repolarization Delayed Repolarization K_Channel->Repolarization Inhibits APD Action Potential Duration Prolonged Repolarization->APD

This compound's primary mechanism of action.

Amiodarone_Mechanism Amiodarone Amiodarone K_Channel Potassium Channels (IKr, IKs, etc.) Amiodarone->K_Channel Blocks Na_Channel Sodium Channels (INa) Amiodarone->Na_Channel Blocks Ca_Channel Calcium Channels (ICa) Amiodarone->Ca_Channel Blocks Beta_Receptor Beta-Adrenergic Receptors Amiodarone->Beta_Receptor Blocks APD APD Prolongation (Class III) K_Channel->APD Vmax_Decrease Decreased Vmax (Class I) Na_Channel->Vmax_Decrease AV_Conduction Slowed AV Conduction (Class IV) Ca_Channel->AV_Conduction HR_Decrease Decreased Heart Rate (Class II) Beta_Receptor->HR_Decrease

Amiodarone's multi-channel blocking effects.

Experimental Workflow

The logical flow for a comparative in vitro electrophysiological study is outlined below.

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture / Tissue Dissection Baseline Establish Baseline Recording Cell_Culture->Baseline Solution_Prep Prepare Recording Solutions Solution_Prep->Baseline Drug_Application Apply NAPA or Amiodarone Baseline->Drug_Application Washout Washout Drug_Application->Washout Measure_Params Measure Electrophysiological Parameters Washout->Measure_Params Stats Statistical Analysis Measure_Params->Stats Conclusion Draw Conclusions Stats->Conclusion

Workflow for in vitro electrophysiological comparison.

References

A Comparative Guide to Analytical Methods for N-Acetylprocainamide: Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of N-Acetylprocainamide (NAPA), a primary active metabolite of the antiarrhythmic drug procainamide. The focus of this comparison is on the critical validation parameters of linearity and range, which are fundamental to ensuring the accuracy and reliability of analytical data in research and drug development settings.

Quantitative Data Summary

The performance characteristics of a validated Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD) method are presented below. While other methods such as Capillary Zone Electrophoresis (CZE) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are employed for the analysis of NAPA, publicly available, detailed validation data regarding their linearity and range for NAPA specifically can be limited. The UHPLC-DAD method serves as a benchmark for performance.

ParameterUHPLC-DAD MethodAlternative Methods (CZE, LC-MS/MS)
Analyte This compound (NAPA)This compound (NAPA)
Linearity (r²) 0.9984 ± 0.0012[1]Data not readily available in cited literature
Linear Range 20–10,000 ng/mL[1]Data not readily available in cited literature
Lower Limit of Quantification (LLOQ) 20 ng/mL[1]A CZE method reported a detection limit of 0.359 µg/mL (359 ng/mL).[1]

Detailed Experimental Protocols

UHPLC-DAD Method for this compound

This section details the experimental protocol for the validated UHPLC-DAD method for the simultaneous determination of procainamide and this compound in rat plasma.[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of an internal standard solution (e.g., N-propionylprocainamide in methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 15,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions

  • Instrument: Ultra-High-Performance Liquid Chromatography system with a Diode Array Detector (UHPLC-DAD).

  • Column: Synergi™ 4 µm polar, reversed-phase column.

  • Mobile Phase: Isocratic elution with 1% acetic acid (pH 5.5) and methanol (76:24, v/v).

  • Flow Rate: 0.2 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2 µL.

3. Linearity and Range Assessment

  • Prepare a series of calibration standards of NAPA in the appropriate matrix (e.g., plasma) to cover the expected concentration range. For the cited method, this was 20 to 10,000 ng/mL.[1]

  • Analyze the calibration standards using the described UHPLC-DAD method.

  • Construct a calibration curve by plotting the peak area ratio of NAPA to the internal standard against the nominal concentration of NAPA.

  • Perform a linear regression analysis on the calibration curve data. The linearity is considered acceptable if the coefficient of determination (r²) is greater than or equal to 0.998.[1]

  • The range of the method is the concentration interval over which the method is demonstrated to be linear, accurate, and precise.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for establishing the linearity and range of an analytical method for this compound.

Analytical Method Linearity and Range Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_validation Validation Assessment start Start: Define Analytical Method prep_standards Prepare Calibration Standards (e.g., 20-10,000 ng/mL) start->prep_standards prep_qc Prepare Quality Control Samples (Low, Mid, High) start->prep_qc sample_prep Sample Preparation (e.g., Protein Precipitation) prep_standards->sample_prep prep_qc->sample_prep instrument_analysis Instrumental Analysis (e.g., UHPLC-DAD) sample_prep->instrument_analysis peak_integration Peak Integration and Quantification instrument_analysis->peak_integration calibration_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) peak_integration->calibration_curve regression Linear Regression Analysis calibration_curve->regression linearity_check Assess Linearity (r² ≥ 0.998) regression->linearity_check linearity_check->start Fail range_check Determine Linear Range linearity_check->range_check Pass end End: Validated Method range_check->end

Caption: Workflow for Linearity and Range Determination.

References

A Comparative Guide to Precision and Accuracy in N-Acetylprocainamide Bioanalytical Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of N-Acetylprocainamide (NAPA), the major active metabolite of the antiarrhythmic drug procainamide. Ensuring the precision and accuracy of NAPA concentration measurements is paramount for reliable pharmacokinetic, toxicokinetic, and clinical studies. This document outlines the performance of various analytical techniques, supported by experimental data, to aid researchers in selecting and validating the most appropriate method for their needs.

Data Presentation: A Comparative Analysis of Bioanalytical Methods

The following tables summarize the precision and accuracy data from various published methods for the quantification of NAPA in biological matrices. The acceptance criteria set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are generally a coefficient of variation (%CV) or relative standard deviation (%RSD) of ≤15% for precision, and a mean accuracy within ±15% of the nominal concentration. For the lower limit of quantification (LLOQ), a deviation of up to ±20% is acceptable.[1][2][3]

Table 1: Precision and Accuracy of NAPA Quantification by Ultra-High-Performance Liquid Chromatography-Diode Array Detector (UHPLC-DAD) [4][5]

Quality Control (QC) LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low<10.5<10.599.7 - 109.299.7 - 109.2
Medium<10.5<10.599.7 - 109.299.7 - 109.2
High<10.5<10.599.7 - 109.299.7 - 109.2
LLOQ (20 ng/mL)<10.5<10.5<117.3<117.3

Table 2: Precision and Accuracy of NAPA Quantification by High-Performance Liquid Chromatography (HPLC)

MethodIntra-day Precision (%CV)Inter-day Precision (%CV)Notes
HPLC-UV[6]3.6Not ReportedIn the range of clinically expected plasma levels.
HPLC[7]Not ReportedNot ReportedExcellent reproducibility reported in the range of 0.05-10 µg/mL for plasma.

Table 3: Precision of NAPA Quantification by Immunoassay

MethodBetween-day Precision (%CV)Concentration
Fluoroimmunoassay[8]1.214 mg/L
Emit Qst Immunoassay[9]<7.8Not Specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. Below are generalized protocols for determining the precision and accuracy of NAPA quantification based on common practices and regulatory guidelines.

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare separate stock solutions of NAPA and an internal standard (IS) in a suitable organic solvent (e.g., methanol).

  • Calibration Standards: Serially dilute the NAPA stock solution with the appropriate biological matrix (e.g., rat plasma, human serum) to prepare a set of calibration standards at a minimum of six to eight different concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approximately 3x LLOQ)

    • Medium QC (in the mid-range of the calibration curve)

    • High QC (at least 75% of the upper limit of quantification)

Sample Preparation

A common and efficient method for sample preparation is protein precipitation.

  • To a small volume of plasma/serum sample (e.g., 50 µL), add the internal standard.

  • Add a protein precipitating agent, such as methanol or acetonitrile (e.g., 150 µL).

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for analysis.

Chromatographic Conditions (for HPLC/UHPLC methods)
  • Analytical Column: A reversed-phase column is typically used (e.g., C18).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 1% acetic acid) and an organic solvent (e.g., methanol) is common.[4][5]

  • Flow Rate: A constant flow rate is maintained (e.g., 0.2 mL/min for UHPLC).[4][5]

  • Detection: A Diode Array Detector (DAD) or UV detector is set to a wavelength where NAPA has significant absorbance (e.g., 280 nm).[4][5][10]

Precision and Accuracy Assessment
  • Intra-day (Within-run) Precision and Accuracy:

    • Analyze at least five replicates of each QC level (LLOQ, Low, Medium, High) in a single analytical run.

    • Calculate the %RSD for the measured concentrations at each level to determine precision.

    • Calculate the percentage of the nominal concentration for the mean measured concentration at each level to determine accuracy.

  • Inter-day (Between-run) Precision and Accuracy:

    • Analyze at least three separate analytical runs on at least two different days.

    • Each run should contain a full set of calibration standards and at least five replicates of each QC level.

    • Calculate the overall %RSD and mean accuracy across all runs for each QC level.

Mandatory Visualization

The following diagrams illustrate key workflows in the bioanalytical validation process for this compound.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Parameters Stock Stock Solution Preparation Cal_QC Calibration & QC Sample Spiking Stock->Cal_QC Extract Sample Extraction (e.g., Protein Precipitation) Cal_QC->Extract LC_MS LC-MS/MS or HPLC-UV Analysis Extract->LC_MS Data_Proc Data Processing LC_MS->Data_Proc Precision Precision Assessment (Intra & Inter-day) Data_Proc->Precision Accuracy Accuracy Assessment (Intra & Inter-day) Data_Proc->Accuracy Selectivity Selectivity Data_Proc->Selectivity Stability Stability Data_Proc->Stability Precision_Accuracy_Logic cluster_acceptance Acceptance Criteria (FDA/EMA) IntraDay_P Intra-Day (Within Run) Precision_Crit Precision (%CV) ≤ 15% (≤ 20% for LLOQ) IntraDay_P->Precision_Crit InterDay_P Inter-Day (Between Runs) InterDay_P->Precision_Crit IntraDay_A Intra-Day (Within Run) Accuracy_Crit Accuracy within ±15% (±20% for LLOQ) IntraDay_A->Accuracy_Crit InterDay_A Inter-Day (Between Runs) InterDay_A->Accuracy_Crit

References

A Comparative Guide to N-Acetylprocainamide (NAPA) Immunoassay: Specificity and Selectivity In Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Acetylprocainamide (NAPA), the primary active metabolite of the antiarrhythmic drug procainamide, is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Immunoassays are a widely utilized method for this purpose, offering speed and convenience. This guide provides an objective comparison of the specificity and selectivity of NAPA immunoassays, supported by experimental data, to aid in the selection of the most appropriate analytical method.

Specificity: Minimal Cross-Reactivity with Procainamide

A key concern for any NAPA assay is its potential cross-reactivity with the parent drug, procainamide. Studies have demonstrated that commercially available NAPA immunoassays are highly specific. For instance, a clinical evaluation of the homogeneous enzyme immunoassay technique (EMIT) for NAPA and procainamide found no cross-reactivity by procainamide in the NAPA assay, nor by NAPA in the procainamide assay[1]. This high degree of specificity is crucial for accurately assessing the concentration of the metabolite without interference from the parent compound.

Performance Comparison with Chromatographic Methods

The performance of NAPA immunoassays has been extensively compared with chromatographic methods, which are often considered the gold standard for their high specificity and accuracy.

High-Performance Liquid Chromatography (HPLC)

Multiple studies have shown a strong correlation between NAPA concentrations measured by immunoassay and HPLC.

  • A study comparing a commercially supplied enzyme immunoassay to HPLC reported a correlation coefficient greater than 0.92[2].

  • Another evaluation of the EMIT procainamide and this compound assay demonstrated a correlation coefficient (r) of 0.981 when compared with an HPLC procedure[1].

  • A study on a fluoroimmunoassay for NAPA also showed excellent agreement with an established "high-performance" liquid-chromatographic method[3].

While generally showing good agreement, some variations between different immunoassay platforms have been observed. One study comparing three immunoassays found that while the Roche fluorescence polarization immunoassay (FPIA) and the Syva EMIT assay correlated well with HPLC, the Abbott TDx polyclonal antibody-based immunoassay exhibited a positive bias.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the current benchmark for specificity and sensitivity in quantitative bioanalysis. While specific comparative studies for NAPA immunoassays versus LC-MS/MS are not as extensively published as those with HPLC, the principles of the technology suggest it would offer the highest degree of selectivity. Immunoassays, while highly specific, can be susceptible to interferences from structurally related compounds or other matrix effects that are less likely to affect LC-MS/MS due to its mass-based detection.

Data Summary

Comparison Method Immunoassay Platform Correlation/Outcome Reference
HPLCEnzyme Immunoassay (unspecified)Correlation coefficient > 0.92[2]
HPLCEMITCorrelation coefficient (r) = 0.981[1]
HPLCFluoroimmunoassayExcellent agreement[3]
HPLCRoche FPIAExcellent correlation
HPLCSyva EMITExcellent correlation
HPLCAbbott TDxPositive bias observed

Experimental Protocols

Homogeneous Enzyme Immunoassay (EMIT)

The EMIT assay is a competitive immunoassay. In this method, a known amount of NAPA labeled with an enzyme is added to a patient's serum or plasma sample, along with an antibody specific to NAPA. The patient's unlabeled NAPA and the enzyme-labeled NAPA compete for binding to the antibody. The more NAPA present in the patient's sample, the less enzyme-labeled NAPA will bind to the antibody. The unbound enzyme-labeled NAPA is active and catalyzes a reaction that can be measured spectrophotometrically. The concentration of NAPA in the sample is inversely proportional to the enzyme activity.

G cluster_sample Patient Sample cluster_reagents Assay Reagents cluster_reaction Competitive Binding cluster_measurement Measurement Patient_NAPA NAPA Binding_Site Antibody Binding Sites Patient_NAPA->Binding_Site Competes Enzyme_NAPA Enzyme-labeled NAPA Enzyme_NAPA->Binding_Site Competes Antibody Anti-NAPA Antibody Enzyme_Activity Measure Unbound Enzyme Activity Concentration Calculate NAPA Concentration Enzyme_Activity->Concentration Inversely Proportional

Simplified workflow of a competitive immunoassay for NAPA.
High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For NAPA analysis, a patient sample is first processed to extract the drug and its metabolites. The extract is then injected into the HPLC system. A high-pressure pump forces a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. A detector measures the amount of each component as it exits the column, and the data is used to calculate the concentration of NAPA.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Patient Sample Extraction Extraction Sample->Extraction Injector Injector Extraction->Injector Pump Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

General workflow for NAPA analysis by HPLC.

Conclusion

This compound immunoassays offer a rapid and reliable method for therapeutic drug monitoring. They demonstrate excellent specificity with minimal cross-reactivity to the parent drug, procainamide. When compared to HPLC, most modern immunoassays show strong correlation, although variations between different platforms can exist. For research applications requiring the highest level of selectivity and the ability to simultaneously measure multiple analytes, LC-MS/MS remains the gold standard. The choice of analytical method should be guided by the specific requirements of the study, considering factors such as required throughput, turnaround time, and the potential for interfering substances in the study population.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Acetylprocainamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as N-Acetylprocainamide (NAPA), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of your personnel and the environment.

This compound Hazard Profile

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Adherence to proper personal protective equipment (PPE) protocols, including wearing protective gloves, clothing, eye, and face protection, is mandatory when handling this substance[1].

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Improper disposal can lead to environmental contamination and potential health risks[2]. The following procedure outlines the recommended steps for safe disposal:

  • Initial Assessment : Determine if the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA)[3][4]. Pharmaceutical waste is deemed hazardous if it is specifically listed as such or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[4]. While this compound is not explicitly a listed hazardous waste, its potential to cause irritation warrants careful handling.

  • Segregation : Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated and collected in a designated, properly labeled, and sealed container.

  • Container Management :

    • Use a container that is compatible with the chemical.

    • Keep the container tightly closed when not in use[1].

    • Label the container clearly as "Hazardous Waste" and include the chemical name "this compound."

  • Spill Management : In the event of a spill, prevent further leakage and keep the product away from drains or water courses. Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders. Decontaminate surfaces by scrubbing with alcohol and dispose of the contaminated material as hazardous waste[1].

  • Final Disposal : The recommended method for the disposal of pharmaceutical waste, including this compound, is through a licensed hazardous waste disposal facility. Incineration at a permitted treatment facility is the most common and required method for hazardous pharmaceutical waste[3]. Under no circumstances should this compound be flushed down the drain or disposed of in regular trash [3][5].

Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the RCRA[2][3][4]. Additionally, some states may have more stringent regulations[2]. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.

Regulatory Body Key Regulation Relevance to this compound Disposal
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Sets federal guidelines for the management and disposal of hazardous waste, including certain pharmaceuticals[2][3][4].
State Environmental Agencies State-Specific RegulationsMay impose stricter requirements for pharmaceutical waste disposal than federal law[2].

Disposal Workflow

This compound Disposal Workflow A Identify this compound Waste B Segregate in a Labeled, Sealed Container A->B C Store in Designated Hazardous Waste Area B->C D Arrange for Pickup by Licensed Hazardous Waste Contractor C->D E Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) D->E F Incineration E->F G Proper Landfill of Ash F->G

Caption: A flowchart illustrating the proper disposal workflow for this compound waste in a laboratory setting.

References

Essential Safety and Logistics for Handling N-Acetylprocainamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N-Acetylprocainamide, including operational and disposal plans.

Chemical Identification and Hazards

This compound, also known as Acecainide or NAPA, is a compound used in laboratory research, particularly in studies related to cardiac arrhythmias as it acts as a potassium channel blocker.[1][2][3] It is crucial to handle this substance with care due to its potential hazards.

According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Causes skin irritation (H315).[4]

  • Causes serious eye irritation (H319).[4]

  • May cause respiratory irritation (H335).[4]

Personal Protective Equipment (PPE) and Handling

Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound. The following table summarizes the required protective equipment and handling procedures.

Area of Protection Requirement Rationale
Eye and Face Protection Wear safety glasses with side-shields or chemical goggles. Use a face shield if there is a risk of splashing.To prevent serious eye irritation from dust or splashes.[4]
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.To prevent skin irritation.[4] Contaminated clothing should be removed and washed before reuse.[4]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.To avoid respiratory tract irritation from inhaling dust or fumes.[4]
General Hygiene Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.To prevent accidental ingestion and maintain a safe working environment.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm that a safety shower and eyewash station are readily accessible.

  • Weighing and Aliquoting: Conduct weighing and aliquoting of the powdered compound in a chemical fume hood or a designated area with appropriate exhaust ventilation to minimize inhalation exposure.[4]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Storage: Keep the container tightly closed when not in use.[4] Store in a locked and secure area.[4] For long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C or -80°C.[1]

  • Spill Management: In the event of a spill, immediately evacuate the area if necessary. Follow the spill response workflow outlined below.

Chemical Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Don Appropriate PPE cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal Evacuate Evacuate Area (if necessary) Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate Gloves Gloves Isolate->Gloves Goggles Goggles/Face Shield LabCoat Lab Coat Respirator Respirator (if powder spill) Contain Contain Spill with Absorbent Material Respirator->Contain Absorb Absorb Liquid or Gently Cover Powder Contain->Absorb Collect Collect Waste into a Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Local Regulations Decontaminate->Dispose RemovePPE Remove and Dispose of Contaminated PPE Dispose->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for handling a chemical spill of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solids (e.g., absorbent materials, contaminated PPE) and solutions in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and the appropriate hazard symbols.

  • Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations.[4] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylprocainamide
Reactant of Route 2
Reactant of Route 2
N-Acetylprocainamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.